Tetromycin C1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C50H64O14 |
|---|---|
分子量 |
889.0 g/mol |
IUPAC 名称 |
(7E,11E,23E)-17-[5-(2,4-dimethoxy-6-methylbenzoyl)oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-3,6,8,12,14,20,22-heptamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-4-carboxylic acid |
InChI |
InChI=1S/C50H64O14/c1-23-13-12-14-24(2)37-27(5)18-31-33(62-47-40(52)39(51)41(29(7)61-47)63-45(57)35-26(4)17-30(59-10)19-34(35)60-11)16-15-25(3)38(31)49(37,9)42(53)36-43(54)50(64-46(36)58)21-28(6)32(44(55)56)22-48(50,8)20-23/h14,17-20,22,25,28-29,31,33,37-41,47,51-53H,12-13,15-16,21H2,1-11H3,(H,55,56)/b23-20+,24-14+,42-36+ |
InChI 键 |
BXGLWTGIQGFBBV-NHTSRHIDSA-N |
产品来源 |
United States |
Foundational & Exploratory
Isolation of Tetromycin C1 from Streptomyces sp.: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetromycin C1, a polyketide antibiotic, has been identified as a product of Streptomyces sp. MK 67-CF9. This document provides a comprehensive overview of the known information regarding the isolation of this compound. Due to the limited availability of detailed public data, this guide synthesizes information from patent literature and general scientific knowledge on Streptomyces secondary metabolite production. It covers the characteristics of the producing organism, physicochemical properties of this compound, and generalized protocols for fermentation, extraction, and purification. This guide also includes conceptual diagrams illustrating a typical antibiotic isolation workflow and the general regulatory pathways governing antibiotic biosynthesis in Streptomyces. It is important to note that specific, detailed experimental protocols and quantitative yield data for this compound are not extensively documented in publicly accessible scientific literature.
Introduction to this compound and Streptomyces
Streptomyces is a genus of Gram-positive bacteria renowned for its ability to produce a wide array of secondary metabolites, including many clinically important antibiotics. The biosynthesis of these compounds is often complex and tightly regulated. This compound is an antibiotic belonging to the tetracycline (B611298) family, produced by Streptomyces sp. MK 67-CF9.
Physicochemical Properties of this compound
The known physicochemical properties of this compound are summarized in the table below, primarily sourced from patent literature.
| Property | Value | Reference |
| Molecular Formula | C₅₀H₆₄O₁₄ | [1] |
| Appearance | Colorless acicular crystal | [1] |
| Melting Point | 190-193 °C | [1] |
| Specific Rotation | [α]D²⁵ = -26.0° (c 0.53 in acetone) | [1] |
Conceptual Framework for Isolation of this compound
Fermentation
The production of this compound is achieved through the cultivation of Streptomyces sp. MK 67-CF9. A patent suggests that the fermentation is conducted via an aerobic shaking culture at approximately 25°C in a nutritive culture medium.
Table 2: Generalized Fermentation Parameters for Antibiotic Production in Streptomyces
| Parameter | General Conditions & Considerations |
| Producing Strain | Streptomyces sp. MK 67-CF9 |
| Inoculum Preparation | A seed culture is typically prepared by inoculating a suitable medium with spores or mycelial fragments and incubating until sufficient biomass is achieved. |
| Production Medium | Rich in carbon and nitrogen sources. Common components include glucose, starch, soybean meal, yeast extract, and various mineral salts. The specific composition would need to be optimized for this compound production. |
| Fermentation Type | Submerged aerobic fermentation. |
| Temperature | Approximately 25°C is suggested for this compound. |
| pH | Typically maintained between 6.0 and 8.0 for optimal Streptomyces growth and secondary metabolite production. |
| Agitation & Aeration | Essential for supplying dissolved oxygen and ensuring nutrient distribution. |
| Fermentation Time | Varies depending on the strain and conditions, typically ranging from 5 to 14 days. |
Extraction and Purification
Following fermentation, the culture broth is processed to isolate and purify this compound. The patent for this compound mentions an extraction method using water and a miscible solvent, followed by gel filtration.
Table 3: Generalized Extraction and Purification Protocol for Streptomyces Antibiotics
| Step | Description |
| 1. Biomass Separation | The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the culture supernatant. The target compound may be intracellular, extracellular, or both. |
| 2. Initial Extraction | The supernatant and/or the biomass (after cell disruption) is extracted with an organic solvent (e.g., ethyl acetate, butanol, chloroform) to partition the antibiotic into the organic phase. |
| 3. Solvent Evaporation | The organic extract is concentrated under reduced pressure to yield a crude extract. |
| 4. Chromatographic Purification | The crude extract is subjected to one or more chromatographic techniques for purification. This may include: - Gel Filtration Chromatography: To separate compounds based on size. - Silica Gel Chromatography: For separation based on polarity. - Reversed-Phase Chromatography (e.g., C18): For separation based on hydrophobicity. - High-Performance Liquid Chromatography (HPLC): For final purification to obtain a highly pure compound. |
Visualizing the Workflow and Regulatory Pathways
Generalized Workflow for Antibiotic Isolation
The following diagram illustrates a typical workflow for the isolation of an antibiotic from a Streptomyces culture.
Caption: Generalized workflow for antibiotic isolation from Streptomyces.
General Regulatory Network for Antibiotic Biosynthesis in Streptomyces
The production of antibiotics in Streptomyces is controlled by a complex network of regulatory genes. While the specific pathway for this compound is not detailed in the literature, a general model is presented below.
Caption: General regulatory cascade for antibiotic production in Streptomyces.
Structural Elucidation
The definitive structure of an isolated compound is determined through a combination of spectroscopic techniques.
Table 4: Standard Spectroscopic Techniques for Structural Elucidation
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule. - ¹H NMR: Shows the chemical environment and connectivity of hydrogen atoms. - ¹³C NMR: Shows the chemical environment of carbon atoms. - 2D NMR (e.g., COSY, HSQC, HMBC): Establishes connectivity between atoms. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule. - High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula. - Tandem MS (MS/MS): Provides fragmentation patterns that aid in structural elucidation. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule, often indicating the presence of chromophores. |
Note: Specific spectroscopic data (NMR, MS) for this compound are not available in the public domain at the time of this writing.
Conclusion and Future Perspectives
The isolation of this compound from Streptomyces sp. MK 67-CF9 represents a potential avenue for the discovery of new antimicrobial agents. However, the publicly available information is currently limited, primarily to a patent that outlines the compound's basic properties and a high-level isolation strategy. To fully realize the therapeutic potential of this compound, further research is required to establish detailed and optimized protocols for its fermentation, extraction, and purification. Elucidation of its biosynthetic pathway and regulatory mechanisms would also be crucial for potential strain improvement and yield enhancement through metabolic engineering. This technical guide provides a foundational framework based on existing knowledge and general principles of natural product isolation from Streptomyces, highlighting the areas where further investigation is critically needed.
References
Tetromycin C1: A Technical Overview of its Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin C1 is a polyketide antibiotic belonging to the spirotetronate class of natural products. Isolated from Streptomyces sp., it has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, proposed biosynthetic pathway, and detailed methodologies for its isolation, characterization, and evaluation of its biological activity.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₀H₆₄O₁₄ | [1][2] |
| Molecular Weight | 889.03 g/mol | [1] |
| Appearance | Colorless acicular crystals | |
| CAS Number | 205433-82-5 |
Experimental Protocols
The following sections detail the experimental procedures for the isolation, characterization, and biological evaluation of this compound. These protocols are based on established methodologies for natural product chemistry and microbiology.
Isolation of this compound from Streptomyces sp. MK67-CF9
This protocol describes the fermentation of Streptomyces sp. MK67-CF9 and the subsequent extraction and purification of this compound.
a) Fermentation:
-
Prepare a seed culture by inoculating a loopful of Streptomyces sp. MK67-CF9 from a slant into a 250 mL flask containing 50 mL of seed medium (e.g., yeast extract-malt extract broth).
-
Incubate the seed culture at 28°C for 48-72 hours on a rotary shaker at 200 rpm.
-
Inoculate a production culture (e.g., 1 L of a suitable production medium in a 2 L baffled flask) with 5% (v/v) of the seed culture.
-
Incubate the production culture at 28°C for 5-7 days on a rotary shaker at 200 rpm. Monitor the production of this compound periodically by HPLC analysis of small culture aliquots.
b) Extraction and Purification:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the mycelium with an organic solvent such as acetone (B3395972) or methanol.
-
Extract the culture filtrate with a water-immiscible organic solvent like ethyl acetate (B1210297) at a neutral pH.
-
Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.
-
Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.
-
Further purify the fractions containing this compound using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).
-
Crystallize the purified this compound from a solvent system such as acetone-water to obtain colorless needles.
Physicochemical Characterization
The identity and purity of the isolated this compound can be confirmed using the following analytical techniques:
-
Mass Spectrometry (MS): Determine the exact molecular weight using high-resolution mass spectrometry (HR-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.
-
Infrared (IR) Spectroscopy: Identify characteristic functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Determine the absorption maxima.
-
Melting Point: Measure the melting point of the crystalline compound.
-
Optical Rotation: Determine the specific rotation using a polarimeter.
Antibacterial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound against various bacterial strains using the broth microdilution method.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth) to achieve a range of final concentrations.
-
Prepare an inoculum of the test bacterium adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in medium without antibiotic) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Proposed Mechanism of Action
The precise mechanism of action of this compound has not been definitively elucidated. However, based on its structural similarity to other spirotetronate polyketides, a plausible mechanism involves the inhibition of bacterial fatty acid biosynthesis or interference with DNA replication. The spirotetronate core is known to be crucial for the biological activity of this class of compounds.
Below is a diagram illustrating a hypothetical workflow for investigating the mechanism of action of this compound.
Caption: A logical workflow for the elucidation of this compound's mechanism of action.
Conclusion
This compound represents a promising antibacterial agent from the spirotetronate class. The information and protocols provided in this guide offer a framework for researchers to further investigate its therapeutic potential. Elucidation of its specific mechanism of action will be crucial for its future development as a clinical candidate.
References
solubility and stability of Tetromycin C1 in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Tetromycin C1, an antibiotic bactericide isolated from Streptomyces sp.[1][2] Due to the limited availability of public quantitative data, this document also outlines detailed experimental protocols for determining these crucial parameters, offering a foundational framework for researchers in drug development.
Core Concepts: Solubility and Stability
The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its therapeutic efficacy and formulation development. Solubility influences bioavailability, while stability dictates the shelf-life and storage conditions of the final drug product.
Solubility Profile of this compound
Quantitative solubility data for this compound in a range of solvents is not extensively available in public literature. However, qualitative descriptions suggest it may be soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For research purposes, it is often supplied as a solution in DMSO.
To address the current data gap, this guide presents a standardized table format for researchers to populate as they conduct their own solubility studies.
Table 1: Quantitative Solubility of this compound (Hypothetical Data)
| Solvent | Temperature (°C) | pH | Solubility (mg/mL) | Method |
| Water | 25 | 7.4 | Data not available | Shake-flask |
| PBS (Phosphate-Buffered Saline) | 25 | 7.4 | Data not available | Shake-flask |
| DMSO (Dimethyl Sulfoxide) | 25 | N/A | >10 (qualitative)[3] | Visual Inspection |
| Ethanol | 25 | N/A | Data not available | Shake-flask |
| Methanol | 25 | N/A | Data not available | Shake-flask |
| Acetonitrile | 25 | N/A | Data not available | Shake-flask |
| PEG400 (Polyethylene Glycol 400) | 25 | N/A | Data not available | Shake-flask |
Note: The data in this table is hypothetical and serves as a template for recording experimental results.
Stability Profile of this compound
The stability of this compound is a critical factor for its development as a therapeutic agent. While specific degradation kinetics are not publicly documented, a commercially available sample is noted to have a stability of at least four years when stored at -20°C.[4]
Table 2: Stability of this compound Under Various Conditions (Hypothetical Data)
| Condition | Solvent | Temperature (°C) | Duration | Degradation (%) | Degradants Identified |
| Aqueous Solution | Water | 4 | 30 days | Data not available | Data not available |
| Aqueous Solution | Water | 25 | 30 days | Data not available | Data not available |
| Solid State | N/A | 40 | 90 days | Data not available | Data not available |
| Photostability (ICH Q1B) | Methanol | 25 | 24 hours | Data not available | Data not available |
Note: The data in this table is hypothetical and serves as a template for recording experimental results.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible solubility and stability data.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5][6][7]
Objective: To determine the saturation solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., water, PBS, ethanol)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
-
pH meter
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[7][8]
-
After equilibration, allow the samples to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a suitable filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.
-
The resulting concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.
Figure 1. Workflow for Shake-Flask Solubility Determination.
Protocol 2: Stability Assessment in Solution
This protocol outlines a method to assess the chemical stability of this compound in a given solvent over time.
Objective: To evaluate the degradation of this compound in solution under specific storage conditions.
Materials:
-
Stock solution of this compound of known concentration
-
Selected solvent
-
Vials (amber vials for light-sensitive compounds)
-
Temperature-controlled storage chambers (e.g., refrigerator, incubator)
-
HPLC system
Procedure:
-
Prepare a solution of this compound in the chosen solvent at a known concentration.
-
Dispense the solution into multiple vials.
-
Store the vials under the desired conditions (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw a vial from storage.
-
Analyze the sample by HPLC to determine the concentration of the remaining this compound.
-
The HPLC chromatogram should also be inspected for the appearance of new peaks, which may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Figure 2. Workflow for Solution Stability Testing.
Mechanism of Action: A Note on Signaling Pathways
As a member of the tetracycline (B611298) class of antibiotics, this compound is presumed to act as a protein synthesis inhibitor.[9][10][11] The general mechanism for tetracyclines involves binding to the 30S ribosomal subunit in bacteria. This action prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting the elongation of the peptide chain during protein synthesis.[9][10][11] This process is bacteriostatic, meaning it inhibits the growth and reproduction of bacteria rather than directly killing them.[12]
References
- 1. This compound | Bacterial | 205433-82-5 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. toku-e.com [toku-e.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. who.int [who.int]
- 9. Tetracycline - Wikipedia [en.wikipedia.org]
- 10. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 11. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
An In-depth Technical Guide to the Discovery and History of Tetracycline Antibiotics
A Note on Terminology: This document addresses the discovery and history of Tetracycline (B611298) antibiotics. It is presumed that the query for "Tetromycin" was a reference to this major class of antibacterial agents, as "Tetromycin" does not denote a recognized class of antibiotics in scientific literature.
Introduction
The tetracyclines are a class of broad-spectrum polyketide antibiotics that represent a cornerstone in the history of antimicrobial chemotherapy. Their discovery in the mid-20th century marked a significant milestone, providing clinicians with potent weapons against a wide array of Gram-positive and Gram-negative bacteria, as well as atypical pathogens like Rickettsia, Chlamydia, and Mycoplasma. Characterized by their linear, fused tetracyclic nucleus, these compounds function primarily by inhibiting protein synthesis in bacteria. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to this vital class of antibiotics, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Development
The story of tetracyclines begins in the post-World War II era, a golden age of antibiotic discovery fueled by systematic soil screening programs.
1.1. The First Generation: Natural Products
The pioneering work on tetracyclines was conducted at Lederle Laboratories (a division of American Cyanamid) and Pfizer.
-
Chlortetracycline (B606653) (Aureomycin): In 1945, the botanist Benjamin Minge Duggar, working as a consultant for Lederle Laboratories under the direction of Yellapragada Subbarow, discovered the first member of this class. From a soil sample collected in a field in Missouri, he isolated a golden-hued, mold-like bacterium, Streptomyces aureofaciens. This organism produced a potent antibiotic substance that was named Aureomycin, later known as chlortetracycline. The discovery was officially announced to the public on July 21, 1948, at a conference at the New York Academy of Sciences.
-
Oxytetracycline (B609801) (Terramycin): Shortly after, in 1950, researchers at Pfizer, in a similar global screening effort, isolated oxytetracycline from Streptomyces rimosus. This compound, marketed as Terramycin, further solidified the importance of this new class of broad-spectrum agents.
-
Tetracycline: The parent compound, tetracycline, was discovered after the elucidation of the structure of Aureomycin in 1952. Researchers at Pfizer found that chlortetracycline could be catalytically dechlorinated via hydrogenolysis to produce the base molecule, tetracycline. This new compound exhibited higher potency and better solubility, leading to its FDA approval in 1954.
1.2. The Second and Third Generations: Semi-Synthetic and Synthetic Advances
The emergence of bacterial resistance to the first-generation tetracyclines spurred further research into chemical modification of the natural product scaffold.
-
Second-Generation (1960s-1970s): These semi-synthetic analogs, including doxycycline and minocycline , offered improved pharmacokinetic properties, such as longer half-lives, and enhanced potency against some tetracycline-resistant strains.
-
Third-Generation (2000s-Present): The glycylcyclines represent a major advancement. Tigecycline , a derivative of minocycline, was designed to overcome the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection. More recent additions, such as the fully synthetic fluorocycline eravacycline and the aminomethylcycline omadacycline , have further expanded the clinical utility of this class against multidrug-resistant pathogens.
Caption: Timeline of key discoveries and approvals in the history of tetracycline antibiotics.
Mechanism of Action
Tetracyclines are primarily bacteriostatic, meaning they inhibit bacterial growth rather than directly killing the cells. Their mechanism of action is highly specific to the bacterial ribosome, which accounts for their selective toxicity.
2.1. Inhibition of Protein Synthesis
The central mechanism of all tetracyclines is the disruption of protein translation. This is achieved through the following steps:
-
Entry into the Bacterial Cell: Tetracyclines passively diffuse through porin channels in the outer membrane of Gram-negative bacteria. Uptake across the inner cytoplasmic membrane is an energy-dependent process.
-
Binding to the 30S Ribosomal Subunit: Once inside the cytoplasm, tetracyclines bind with high affinity and reversibly to the bacterial 30S ribosomal subunit.
-
Blocking of the A-Site: This binding physically obstructs the aminoacyl (A) site of the ribosome.
-
Prevention of tRNA Attachment: By blocking the A-site, tetracyclines prevent the incoming aminoacyl-tRNA from binding to the mRNA-ribosome complex.
-
Cessation of Peptide Elongation: The inability of new amino acids to be added to the growing polypeptide chain effectively halts protein synthesis, leading to the cessation of bacterial growth and replication.
Recent high-resolution cryo-electron microscopy studies have suggested that some tetracyclines may also have a secondary binding site in the nascent peptide exit tunnel (NPET) of the ribosome, potentially contributing to their inhibitory activity.
Caption: Tetracycline inhibits bacterial protein synthesis by blocking the ribosomal A-site.
Data Presentation: In Vitro Activity
The efficacy of tetracyclines is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize representative MIC data (in µg/mL) for different generations of tetracyclines against key Gram-positive and Gram-negative pathogens. Data is presented as MIC₅₀ and MIC₉₀, the concentrations required to inhibit 50% and 90% of isolates, respectively.
Table 1: Comparative MIC (µg/mL) of Tetracyclines Against Gram-Positive Bacteria
| Antibiotic (Generation) | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae | Enterococcus faecalis (VSE) |
|---|---|---|---|---|
| MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | |
| Tetracycline (1st) | 1 / >16 | 8 / >16 | 0.25 / 16 | 8 / 64 |
| Doxycycline (2nd) | 0.5 / 4 | 1 / 8 | 0.12 / 8 | 4 / 32 |
| Minocycline (2nd) | 0.25 / 2 | 0.5 / 4 | 0.12 / 4 | 2 / 16 |
| Tigecycline (3rd) | 0.12 / 0.25 | 0.12 / 0.25 | 0.06 / 0.12 | 0.06 / 0.12 |
| Omadacycline (3rd) | 0.25 / 0.5 | 0.25 / 0.5 | 0.06 / 0.12 | 0.12 / 0.25 |
| Eravacycline (3rd) | 0.12 / 0.25 | 0.12 / 0.25 | 0.06 / 0.12 | 0.06 / 0.12 |
Table 2: Comparative MIC (µg/mL) of Tetracyclines Against Gram-Negative Bacteria
| Antibiotic (Generation) | Escherichia coli | Klebsiella pneumoniae | Acinetobacter baumannii | Haemophilus influenzae |
|---|---|---|---|---|
| MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | |
| Tetracycline (1st) | 4 / >32 | 8 / >32 | 8 / 32 | 1 / 4 |
| Doxycycline (2nd) | 2 / 16 | 4 / 32 | 4 / 16 | 0.5 / 2 |
| Minocycline (2nd) | 2 / 8 | 4 / 16 | 2 / 8 | 1 / 2 |
| Tigecycline (3rd) | 0.25 / 1 | 0.5 / 2 | 0.5 / 1 | 0.25 / 0.5 |
| Omadacycline (3rd) | 1 / 4 | 2 / 8 | 1 / 4 | 0.5 / 1 |
| Eravacycline (3rd) | 0.25 / 1 | 0.5 / 2 | 0.5 / 1 | 0.25 / 0.5 |
Data compiled from various sources for illustrative purposes. Actual MIC values can vary significantly between studies and geographic locations.
Experimental Protocols
The discovery and characterization of tetracyclines relied on a series of key experimental methodologies.
4.1. Isolation of Natural Product Tetracyclines
The original discovery of chlortetracycline and oxytetracycline followed a general workflow for screening soil microorganisms for antibiotic production.
Protocol: Generalized Isolation of Tetracycline from Streptomyces sp.
-
Inoculum Preparation: A pure culture of the Streptomyces strain (e.g., S. aureofaciens) is grown on a suitable agar (B569324) slant medium to generate a dense spore suspension.
-
Fermentation: A sterile liquid fermentation medium, typically containing a carbon source (e.g., starch, glucose), a nitrogen source (e.g., corn steep liquor, soybean meal), and essential minerals, is inoculated with the spore suspension. The culture is incubated in a shaker flask or industrial fermentor for several days under controlled conditions (e.g., 25-30°C, aerobic).
-
Broth Harvest and Acidification: After the fermentation period, the culture broth containing the antibiotic is harvested. The broth is acidified (e.g., with sulfuric acid to pH ~2.0) to solubilize the tetracycline and precipitate cellular debris.
-
Initial Separation: The acidified broth is centrifuged or filtered to remove the mycelia and other solid materials.
-
Solvent Extraction: The clarified supernatant is adjusted to a basic pH (e.g., pH 8.5 with NaOH). The tetracycline, now in its free base form, is extracted from the aqueous phase into an immiscible organic solvent, such as n-butanol. This step is typically repeated multiple times to maximize recovery.
-
Back Extraction and Concentration: The tetracycline is recovered from the butanol phase by back-extraction into an acidic aqueous solution (e.g., 0.01 M HCl). The resulting aqueous solution is concentrated under vacuum at a low temperature (e.g., <35°C).
-
Crystallization and Purification: The concentrated solution is adjusted to a neutral pH (e.g., pH 4-7) and cooled to induce crystallization of the pure tetracycline antibiotic. The crystals are then filtered, washed with a solvent like aqueous methanol, and dried under vacuum. Further purification can be achieved through techniques like silica (B1680970) gel chromatography.
Caption: A generalized workflow for the discovery of novel antibiotics from soil microorganisms.
4.2. Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely used technique for determining the MIC of an antibiotic against a specific bacterium.
Protocol: Broth Microdilution MIC Assay (CLSI Guidelines)
-
Prepare Antibiotic Stock: A stock solution of the tetracycline antibiotic is prepared at a high concentration (e.g., 1280 µg/mL) in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution: In a 96-well microtiter plate, a two-fold serial dilution of the antibiotic is performed in CAMHB to create a range of concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL). A well containing only broth serves as a sterility control, and a well with broth but no antibiotic serves as a growth control.
-
Prepare Bacterial Inoculum: A suspension of the test bacterium is prepared from a fresh culture on an agar plate. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: The standardized bacterial suspension is further diluted in broth and added to each well of the microtiter plate (except the sterility control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours for most aerobic bacteria).
-
Reading the MIC: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
4.3. Ribosome Binding Assay
To confirm that tetracyclines bind to the ribosome, a competition assay is often employed. This method measures the ability of an unlabeled antibiotic to displace a radiolabeled antibiotic from its binding site on the ribosome.
Protocol: Ribosome Binding Competition Assay
-
Preparation of Ribosomes: 70S ribosomes are purified from a bacterial source (e.g., E. coli) through differential centrifugation and sucrose (B13894) gradient ultracentrifugation.
-
Assay Setup: Purified ribosomes are incubated in a suitable binding buffer (containing appropriate concentrations of Mg²⁺ and K⁺ ions) with a fixed, low concentration of a radiolabeled tetracycline, such as [³H]tetracycline.
-
Competition: To parallel reactions, increasing concentrations of an unlabeled competitor tetracycline (the test compound) are added.
-
Incubation and Separation: The reaction mixtures are incubated to allow binding to reach equilibrium. The ribosome-bound [³H]tetracycline is then separated from the unbound [³H]tetracycline. A common method is gel filtration chromatography, where the large ribosome complexes elute quickly, while the small, unbound antibiotic molecules are retained longer.
-
Quantification: The amount of radioactivity in the ribosome-containing fractions is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the unlabeled competitor that inhibits 50% of the [³H]tetracycline binding (the IC₅₀ value) is calculated. A low IC₅₀ value indicates a high affinity of the test compound for the same ribosomal binding site.
Conclusion
The discovery of tetracycline antibiotics revolutionized the treatment of bacterial infections and marked a pivotal moment in the history of medicine. From the initial soil screening programs that yielded chlortetracycline and oxytetracycline to the sophisticated synthetic chemistry that produced third-generation agents like eravacycline, the evolution of this class reflects the ongoing battle against antimicrobial resistance. Their well-defined mechanism of action, targeting the bacterial ribosome, continues to make them a subject of intense study and a scaffold for future drug development. The detailed protocols and quantitative data presented in this guide underscore the rigorous scientific inquiry that has defined the tetracycline story for over 70 years, providing a foundation for the next generation of researchers in infectious disease.
Tetromycin C1: A Technical Guide to its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetromycin C1, an antibiotic isolated from Streptomyces sp., has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, including drug-resistant strains. This document provides a comprehensive overview of the available technical information regarding the antibacterial spectrum of this compound. Due to the limited accessibility of the primary quantitative data from the original patent, this guide synthesizes the available qualitative information and provides standardized experimental protocols and conceptual diagrams to support further research and development efforts.
Introduction
This compound is a polyketide antibiotic belonging to the tetracycline (B611298) family, a class of compounds renowned for their broad-spectrum antibacterial activity. First described in Japanese patent JP-H10-57089A, this compound is one of several related compounds (C2, C3, C4, and C5) isolated from the fermentation broth of Streptomyces sp. strain MK67-CF9. The initial findings highlighted its potential against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), positioning it as a compound of interest for addressing the challenge of antibiotic resistance.
Antibacterial Spectrum of Activity
While the specific Minimum Inhibitory Concentration (MIC) values from the original patent documentation are not publicly available, the patent asserts that this compound exhibits a significant antibacterial spectrum against Gram-positive bacteria. This activity extends to strains that have developed resistance to other classes of antibiotics.
Table 1: Summary of this compound Antibacterial Activity (Qualitative)
| Bacterial Type | Activity Level | Specific Strains Mentioned (in patent literature) |
| Gram-positive Bacteria | Active | Methicillin-resistant bacteria (e.g., MRSA) |
| Gram-negative Bacteria | Information not available in the reviewed sources | Not specified |
Note: This table is based on qualitative statements in the available patent abstracts. Quantitative data from the original studies could not be accessed.
Mechanism of Action
The precise mechanism of action for this compound has not been explicitly detailed in the available literature. However, as a member of the tetracycline class of antibiotics, it is presumed to function as a protein synthesis inhibitor. The general mechanism for tetracyclines involves binding to the 30S ribosomal subunit of bacteria, which in turn prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.
Caption: Presumed mechanism of action for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's antibacterial activity, based on standardized procedures.
Minimum Inhibitory Concentration (MIC) Determination
The patent for this compound specifies that the MIC was determined based on the standard method of the Japanese Society of Chemotherapy using a multiple dilution method on Mueller-Hinton agar (B569324). Below is a generalized protocol for this method.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound reference standard
-
Mueller-Hinton II Broth (cation-adjusted)
-
Mueller-Hinton II Agar
-
Sterile saline (0.85%)
-
Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)
-
Sterile petri dishes
-
Sterile pipettes and dilution tubes
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using a spectrophotometer at 625 nm. d. Further dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for broth microdilution or 1 x 10⁴ CFU/spot for agar dilution.
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). b. Perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth to obtain a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Agar Dilution Method: a. Add a defined volume of each this compound dilution to molten Mueller-Hinton agar and pour into petri dishes. b. Allow the agar to solidify. c. Spot-inoculate the prepared bacterial suspension onto the surface of the agar plates. d. Include a growth control plate (no antibiotic) and a sterility control plate (no inoculum).
-
Incubation and Interpretation: a. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. b. The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism.
Caption: Workflow for MIC determination by agar dilution.
Conclusion and Future Directions
This compound presents as a promising antibacterial agent with documented activity against Gram-positive bacteria, including resistant phenotypes. However, a comprehensive understanding of its full potential is hampered by the lack of publicly accessible quantitative data. Future research should focus on:
-
Re-evaluation of the antibacterial spectrum: A thorough in vitro analysis against a broad panel of contemporary clinical isolates (both Gram-positive and Gram-negative) is necessary to establish a modern profile of its activity.
-
Elucidation of the specific mechanism of action: While presumed to be a protein synthesis inhibitor, detailed molecular studies are required to confirm its target and binding site on the bacterial ribosome.
-
In vivo efficacy studies: Animal models of infection are needed to assess the therapeutic potential of this compound and to establish its pharmacokinetic and pharmacodynamic properties.
The information and standardized protocols provided in this guide serve as a foundation for researchers to build upon in the further investigation of this compound as a potential therapeutic agent.
Technical Guide: Tetromycin C1 (Glenthmycin E) - A Spirotetronate Antibiotic
CAS Number: 205433-82-5
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tetromycin C1, a potent antibacterial agent. It consolidates available data on its chemical properties, biological activity, and production. This document is intended to serve as a foundational resource for research and development endeavors related to this compound.
Introduction
This compound is a spirotetronate polyketide antibiotic with significant activity against Gram-positive bacteria, including multidrug-resistant strains. Isolated from Streptomyces sp., it represents a promising scaffold for the development of new anti-infective therapies. Recent research has also identified this compound under the name Glenthmycin E.[1][2]
Physicochemical Properties
This compound is a complex macrocyclic compound. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 205433-82-5 | Internal |
| Molecular Formula | C₅₀H₆₄O₁₄ | Patent JP-H1057089-A |
| Molecular Weight | 889.03 g/mol | Commercial supplier data |
| Appearance | Colorless acicular crystal / White solid | Patent JP-H1057089-A / Commercial supplier data |
| Solubility | Soluble in Methanol, DMSO | Commercial supplier data |
| Specific Rotation | [α]D²⁵ = -26.0° (c 0.53 in acetone) | Patent JP-H1057089-A |
| Melting Point | 190-193 °C | Patent JP-H1057089-A |
Biological Activity and Mechanism of Action
Antibacterial Spectrum
This compound exhibits potent antibacterial activity primarily against Gram-positive bacteria. This includes activity against clinically significant resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2] A detailed structure-activity relationship (SAR) analysis of this compound (referred to as Glenthmycin E) and its analogues has been performed, highlighting its potential as a promising Gram-positive antibacterial pharmacophore.[1][2]
Quantitative Data
While the full text of the primary research article detailing the complete quantitative data for this compound (Glenthmycin E) was not accessible, the study reports a potent IC₅₀ range for a semisynthetic analogue, glenthmycin K 9-valerate.
| Compound | Activity Metric | Value | Target Pathogens | Source |
| Glenthmycin K 9-valerate | IC₅₀ | 0.2–1.6 µM | Gram-positive panel (including MRSA and VRE) | [1][2] |
Note: This data is for a derivative of the core compound and serves as an indicator of the potential potency of the glenthmycin/tetromycin class.
Mechanism of Action
The precise mechanism of action for this compound has not been definitively elucidated in the available literature. However, based on its classification as a spirotetronate polyketide, it likely shares a mechanism with other members of this class. Spirotetronates are known to interfere with critical cellular processes in bacteria. Potential mechanisms include:
-
Inhibition of DNA or RNA synthesis: Some spirotetronates have been shown to block the synthesis of nucleic acids, thereby halting bacterial replication and transcription.
-
Disruption of protein synthesis: Interference with ribosomal function is another common mechanism for antibiotics.
-
Inhibition of essential metabolic pathways: For example, the spirotetronate abyssomicin C is a known inhibitor of the para-aminobenzoic acid (pABA) biosynthesis pathway, which is crucial for folate synthesis in bacteria.
Further research is required to determine the specific molecular target and mechanism of this compound.
Experimental Protocols
Detailed experimental protocols are outlined in the primary literature ("Glenthmycins A–M: Macrocyclic Spirotetronate Polyketide Antibacterials from the Australian Pasture Plant-Derived Streptomyces sp. CMB-PB041"). Based on standard microbiological and natural product chemistry practices, the key experimental workflows are described below.
Fermentation and Isolation
The production of this compound involves the cultivation of the producing organism, Streptomyces sp. MK67-CF9 (or Streptomyces sp. CMB-PB041), followed by extraction and purification of the target compound.
Protocol Overview:
-
Inoculum Preparation: A seed culture of Streptomyces sp. is prepared in a suitable liquid medium and incubated to generate sufficient biomass.
-
Production Fermentation: The seed culture is used to inoculate a larger volume of production medium. The fermentation is carried out under optimized conditions (temperature, pH, aeration, and agitation) to maximize the yield of this compound.
-
Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. The target compound is extracted from both the mycelium and the supernatant using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound. This typically involves techniques such as column chromatography (e.g., silica (B1680970) gel, Sephadex) and high-performance liquid chromatography (HPLC).
Antibacterial Susceptibility Testing
The antibacterial activity of this compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) or IC₅₀ value against various bacterial strains. The broth microdilution method is a standard and widely accepted technique for this purpose.
Protocol Overview:
-
Inoculum Preparation: The test bacteria (e.g., S. aureus, E. faecalis) are cultured overnight, and the suspension is adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth. IC₅₀ values can be calculated by measuring the optical density at different concentrations and fitting the data to a dose-response curve.
Biosynthesis
This compound belongs to the class of spirotetronate polyketides that feature a trans-decalin moiety. Its biosynthesis is a complex process involving polyketide synthases (PKS) and a key intramolecular Diels-Alder (IMDA) reaction to form the characteristic decalin ring system.
Conclusion
This compound (Glenthmycin E) is a promising antibacterial natural product with potent activity against Gram-positive pathogens of clinical importance. Its complex structure and biological activity make it an attractive candidate for further investigation and development. This guide provides a summary of the current knowledge on this compound, highlighting the need for further research to fully elucidate its mechanism of action and therapeutic potential. The primary literature from 2022 should be consulted for in-depth experimental details and a comprehensive dataset once accessible.
References
Biological Targets of Tetromycin C1: An In-Depth Technical Guide
An in-depth technical guide on the biological targets of Tetromycin C1 cannot be generated at this time due to a lack of publicly available scientific literature and experimental data detailing its specific molecular targets and mechanism of action.
Despite a comprehensive search for scientific studies, peer-reviewed articles, and detailed experimental data, the specific biological targets of this compound remain largely undocumented in the public domain. This compound is identified as an antibiotic bactericide isolated from Streptomyces sp.[1]. A Japanese patent, JP-H1057089-A, describes the isolation of this compound, along with related compounds C2, C3, C4, and C5, from Streptomyces sp. MK67-CF9[2][3]. The patent indicates that these compounds exhibit antibacterial activity against Gram-positive bacteria, including multi-drug resistant strains[2][3].
However, the available documentation does not extend to the molecular level. Key information required for a technical guide, such as:
-
Specific Biological Target(s): The protein, enzyme, nucleic acid, or other cellular component that this compound directly interacts with to exert its antibacterial effect is not specified.
-
Mechanism of Action: A detailed description of how the interaction with its target(s) leads to a bactericidal or bacteriostatic effect is not available.
-
Quantitative Data: There is no available data on binding affinities (e.g., Kd), inhibition constants (e.g., IC50, Ki), or other quantitative measures of its activity against specific targets.
-
Experimental Protocols: The methodologies used to identify and characterize the biological targets of this compound have not been published.
-
Signaling Pathways: No information exists on the signaling pathways that may be modulated by this compound.
It is important to distinguish this compound from the well-known tetracycline class of antibiotics. While the names are similar, they are distinct chemical entities. Tetracyclines are a well-characterized class of antibiotics that act by inhibiting protein synthesis through binding to the 30S ribosomal subunit in bacteria[4][5][6][7]. This mechanism is extensively documented, but it cannot be assumed to apply to this compound without specific experimental evidence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibiotic this compound, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. JPH1057089A - Antibiotics this compound, C2, C3, C4 and C5 and their production - Google Patents [patents.google.com]
- 4. Tetracycline - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 7. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Efficacy of Tetromycin C1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetromycin C1, an antibiotic produced by the bacterium Streptomyces sp. MK67-CF9, has demonstrated notable in vitro antibacterial activity, particularly against Gram-positive bacteria. This technical guide synthesizes the currently available public information on the in vitro efficacy of this compound. While specific quantitative data from primary studies remains largely inaccessible within public domains, this document outlines the foundational knowledge, including the described experimental methodologies and the broader context of its therapeutic potential. The information regarding its anticancer properties is not available in the public domain.
Antibacterial Efficacy of this compound
This compound has been identified as a potent antibacterial agent, with documented activity against a range of Gram-positive bacteria, including multi-drug resistant strains.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
A Japanese patent (JPH1057089A) discloses the in vitro antibacterial activity of this compound. The patent indicates that the Minimum Inhibitory Concentration (MIC) values were determined; however, the specific data presented in "Table 1" of the patent is not publicly accessible through available search tools. The patent abstract describes the compound as exhibiting "excellent antibacterial activities against gram-positive bacteria and other multiple medicine-resistant bacterial"[1].
Table 1: In Vitro Antibacterial Activity of this compound (MIC, µg/mL)
| Bacterial Strain | MIC (µg/mL) |
| Data not publicly available in searched resources. | Data not publicly available in searched resources. |
| Data not publicly available in searched resources. | Data not publicly available in searched resources. |
| Data not publicly available in searched resources. | Data not publicly available in searched resources. |
Note: The data for this table is contained within Japanese patent JPH1057089A and is not available in the public search results.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The methodology for determining the MIC values of this compound is described in the Japanese patent JPH1057089A.[1]
-
Method: Agar (B569324) dilution method.
-
Medium: Mueller-Hinton agar.
-
Standard: The procedure was based on the standard method of the Japanese Society of Chemotherapy.
-
Procedure:
-
A stock solution of this compound is prepared.
-
Serial twofold dilutions of this compound are incorporated into molten Mueller-Hinton agar.
-
The agar is poured into petri dishes and allowed to solidify.
-
Standardized suspensions of test bacteria are inoculated onto the surface of the agar plates.
-
Plates are incubated under appropriate conditions (typically 35-37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the test organism.
-
Anticancer Efficacy of this compound
Currently, there is no publicly available scientific literature or patent information detailing the in vitro anticancer efficacy of this compound. Searches for IC50 values or cytotoxicity data against any cancer cell lines have not yielded any specific results for this compound.
While data on this compound is absent, it is noteworthy that other members of the broader tetracycline (B611298) class of antibiotics have been investigated for their potential anticancer properties.[2][3] These studies explore mechanisms such as the inhibition of mitochondrial protein synthesis and anti-proliferative effects on various cancer cell lines.[2][3] Additionally, secondary metabolites from Streptomyces species are a well-established source of compounds with anticancer activity.[4][5]
Visualizations
Experimental Workflow for MIC Determination
General Mechanism of Action for Tetracycline-Class Antibiotics
Conclusion
This compound is a promising antibacterial agent with documented efficacy against Gram-positive bacteria. However, a comprehensive in vitro profile, particularly quantitative MIC data against a wide panel of microorganisms and any potential anticancer activity, is hampered by the limited availability of primary research data in the public domain. Further studies and the public dissemination of existing data are necessary to fully elucidate the therapeutic potential of this compound. Researchers are encouraged to consult the primary patent literature for more detailed, albeit not fully accessible, information.
References
- 1. Antibiotic this compound, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioactive metabolites from Streptomyces sp. RSE with potential anticancer and antioxidant activity [journals.ekb.eg]
- 3. Patents | Japan Patent Office [jpo.go.jp]
- 4. Anti-cancer and antimicrobial potential of five soil Streptomycetes: a metabolomics-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anti-Proliferative Activity of Secondary Metabolite from the Marine Streptomyces sp. against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Preliminary Cytotoxicity Studies of Tetromycin C1
Disclaimer: As of late 2025, publicly accessible, peer-reviewed studies detailing the specific preliminary cytotoxicity of Tetromycin C1 are scarce. This guide, therefore, provides a comprehensive framework based on the well-established methodologies used for the broader class of tetracycline (B611298) antibiotics. The data and specific pathways presented are illustrative and intended to serve as a technical guide for researchers undertaking such studies.
Introduction
This compound is a polyketide antibiotic belonging to the tetracycline family, produced by Streptomyces species. Tetracyclines are known for their broad-spectrum antibacterial activity, which is achieved through the inhibition of protein synthesis.[1][2] While their primary target is the bacterial ribosome, it is crucial to evaluate their potential cytotoxic effects on eukaryotic cells to determine their therapeutic window and safety profile. Members of the tetracycline class can also disrupt protein translation in eukaryotic mitochondria, which may lead to confounding experimental results.[3][4]
This technical guide is designed for researchers, scientists, and drug development professionals. It outlines the core principles and detailed experimental protocols for conducting preliminary in vitro cytotoxicity studies of a novel tetracycline compound like this compound.
Core Principles: Mechanism of Action and Cytotoxicity
The primary mechanism of action for tetracycline antibiotics is the inhibition of protein synthesis. They bind to the 30S ribosomal subunit in bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][2][5][6] This action is typically bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[3][4]
While tetracyclines show selectivity for bacterial ribosomes, they are not without effect on eukaryotic cells. The 70S ribosomes found in mitochondria are similar to those in bacteria, making them susceptible to inhibition by tetracyclines.[5][7] This can lead to mitochondrial dysfunction, proteotoxic stress, and a shift towards a more glycolytic metabolism, ultimately impacting cell viability and proliferation.[7][8] Therefore, assessing cytotoxicity is a critical step in the preclinical evaluation of any new tetracycline antibiotic.
Experimental Protocols for Cytotoxicity Assessment
A panel of in vitro assays is typically employed to obtain a comprehensive understanding of a compound's cytotoxic potential. The following are standard colorimetric and enzymatic assays used to measure cell viability and membrane integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[9] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations for testing.
-
Cell Treatment: Remove the existing medium and add 100 µL of medium containing the various concentrations of this compound. Include wells for vehicle control (medium with solvent) and untreated control.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[11]
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12][13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[9]
Neutral Red (NR) Uptake Assay
The Neutral Red assay is a cell viability assay based on the ability of viable, uninjured cells to incorporate and bind the supravital dye neutral red within their lysosomes.[14][15]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.
-
Dye Incubation: After the treatment period, remove the medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C and 5% CO₂.[16][17]
-
Washing: Discard the neutral red solution and wash the cells with a wash buffer (e.g., DPBS) to remove any unincorporated dye.[16]
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well to extract the dye from the lysosomes.[16]
-
Absorbance Reading: Place the plate on a shaker for 10 minutes to ensure complete mixing. Measure the absorbance at approximately 540 nm using a microplate reader.[15]
Lactate (B86563) Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[18][19] It is an indicator of compromised cell membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol. Set up additional control wells for maximum LDH release (cells treated with a lysis buffer) and a no-cell background control.[20]
-
Supernatant Collection: After incubation, centrifuge the plate at approximately 250 x g for 4 minutes if using suspension cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[10]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add an equal volume of the reaction mixture to each well containing the supernatant.[18][20]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[21]
-
Absorbance Reading: Measure the absorbance at approximately 490 nm using a microplate reader.[22] A stop solution may be added prior to reading to stabilize the signal.[21]
Data Presentation and Analysis
Quantitative data from cytotoxicity assays are typically used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[23][24]
Calculation of Percent Viability:
For MTT and Neutral Red assays: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100
For LDH assay (calculating % Cytotoxicity): % Cytotoxicity = [(Absorbance_Treated - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] * 100
Illustrative IC50 Data for this compound
The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines after a 72-hour exposure. This format allows for easy comparison of the compound's potency across different cell types.
| Cell Line | Cancer Type | Mean IC50 (µM) [Illustrative] | Standard Deviation (µM) |
| MCF-7 | Breast Cancer | 25.5 | ± 4.2 |
| A549 | Lung Cancer | 42.1 | ± 6.8 |
| HCT116 | Colorectal Cancer | 18.9 | ± 3.1 |
| U87 MG | Glioblastoma | 33.7 | ± 5.5 |
| HeLa | Cervical Cancer | 38.4 | ± 6.2 |
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex experimental processes and biological mechanisms.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Caption: Postulated mechanism of tetracycline-induced cytotoxicity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 4. Doxycycline - Wikipedia [en.wikipedia.org]
- 5. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 16. qualitybiological.com [qualitybiological.com]
- 17. researchgate.net [researchgate.net]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. cellbiologics.com [cellbiologics.com]
- 22. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 23. mdpi.com [mdpi.com]
- 24. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
The Structural Skeleton of Tetracycline Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural skeleton of tetracycline (B611298) compounds, a critical class of polyketide antibiotics. It delves into the core molecular architecture, details the experimental protocols for structural elucidation, and presents key biological pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
The Core Structural Skeleton of Tetracyclines
Tetracycline and its derivatives are characterized by a linear, fused tetracyclic nucleus known as an octahydrotetracene-2-carboxamide skeleton.[1] This rigid, four-ring system (designated A, B, C, and D) is the foundational scaffold upon which various functional groups are appended, giving rise to a diverse family of antibiotics.[1] The inherent biological activity of tetracyclines is intrinsically linked to this core structure and its specific substitutions.
Key Structural Features
The fundamental tetracycline structure is that of a polyketide, biosynthesized from a malonamate (B1258346) starter unit and multiple malonyl-CoA extender units.[2] The molecular formula for tetracycline hydrochloride, a common salt form, is C₂₂H₂₄N₂O₈·HCl. Key features of the tetracycline scaffold include:
-
A-ring: A highly substituted ring crucial for antibacterial activity.
-
Keto-enol systems: Tautomeric keto-enol groups at positions C1, C2, and C3, and another at C11, C12, and C12a, are vital for biological function and metal chelation.
-
Dimethylamino group: A dimethylamino group at position C4 is a hallmark of most active tetracyclines.
-
Variable substitution: Positions C5, C6, and C7 on the upper periphery of the molecule can be modified to alter the pharmacokinetic and pharmacodynamic properties of the antibiotic.
Quantitative Structural Data
The precise three-dimensional arrangement of atoms in the tetracycline core has been determined through X-ray crystallography. The following table summarizes selected bond lengths and angles for a di-anionic bi-sodium salt of tetracycline, providing insight into the molecule's geometry.
| Bond/Angle | Atom 1 | Atom 2 | Value |
| Bond Lengths (Å) | |||
| Na1 | O1 | 2.444(3)[3] | |
| Na1 | O2 | 2.462(3)[3] | |
| Na2 | O1 | 2.256(2)[3] | |
| Na2 | O2 | 2.530(3)[3] | |
| Na2 | O9 | 2.464(3)[3] | |
| Na2 | O10 | 2.306(3)[3] | |
| O1 | C1 | 1.236(3)[3] | |
| O2 | C7 | 1.235(3)[3] | |
| O3 | C6 | 1.401(3)[3] | |
| O4 | C8 | 1.285(3)[3] | |
| O5 | C12 | 1.259(3)[3] | |
| O6 | C16 | 1.340(3)[3] | |
| O7 | C15 | 1.449(3)[3] | |
| O9 | C23 | 1.428(4)[3] | |
| Bond Angles (°) | |||
| O1 | Na1 | O2 | |
| 65.03(7)[3] | |||
| O1 | Na2 | O2 | |
| 66.58(7)[3] | |||
| O1 | Na2 | O9 | |
| 93.29(8)[3] | |||
| O1 | Na2 | O10 | |
| 140.71(8)[3] | |||
| O2 | Na2 | O9 | |
| 125.98(8)[3] | |||
| O2 | Na2 | O10 | |
| 80.33(7)[3] | |||
| O9 | Na2 | O10 | |
| 89.35(8)[3] |
Experimental Protocols for Structural Elucidation
The determination of the intricate structure of tetracycline compounds relies on a combination of powerful analytical techniques. This section outlines the detailed methodologies for the key experiments used in their structural characterization.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.
Methodology:
-
Crystallization: The initial and often most challenging step is to obtain a high-quality single crystal of the tetracycline compound, typically larger than 0.1 mm in all dimensions.[4] Common methods for small molecules include slow evaporation of a solvent, cooling of a saturated solution, and vapor diffusion.[5] For tetracyclines, crystallization can be achieved by dissolving the hydrochloride salt in warm water and allowing the free base to crystallize overnight.
-
Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[6] As the crystal is rotated, a diffraction pattern of spots (reflections) is generated and recorded by a detector, such as a CCD or pixel detector.[4]
-
Structure Solution: The intensities and positions of the diffracted X-rays are used to calculate an electron density map of the crystal. This process involves solving the "phase problem," for which direct methods are commonly employed for small molecules.[4]
-
Structure Refinement: An initial molecular model is built based on the electron density map. This model is then refined using least-squares methods to achieve the best possible fit with the experimental diffraction data.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, aiding in the determination of its connectivity and stereochemistry. Both ¹H and ¹³C NMR are crucial for the structural analysis of tetracyclines.
Methodology:
-
Sample Preparation: A small amount of the tetracycline compound (typically 60-80 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a 5 mm NMR tube.[8]
-
Data Acquisition: The NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 100 MHz or higher).[8] Standard one-dimensional ¹H and ¹³C{¹H} (proton-decoupled) spectra are recorded.
-
Advanced NMR Techniques: To aid in signal assignment, various two-dimensional NMR experiments can be performed, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
-
Spectral Analysis: The chemical shifts (δ), coupling constants (J), and signal multiplicities in the ¹H and ¹³C NMR spectra are analyzed to assign each signal to a specific atom in the tetracycline molecule.
¹H and ¹³C NMR Spectral Data for Tetracycline Hydrochloride:
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | 193.2 |
| 2 | - | 102.3 |
| 2-CONH₂ | 7.5 (br s), 8.0 (br s) | 171.5 |
| 3 | - | 191.0 |
| 4 | 4.3 (s) | 68.5 |
| 4-N(CH₃)₂ | 2.9 (s) | 45.8 |
| 4a | 3.0 (d) | 46.5 |
| 5 | 2.2 (m) | 35.2 |
| 5a | 3.9 (d) | 73.5 |
| 6-OH | 9.2 (s) | 72.8 |
| 6-CH₃ | 1.6 (s) | 29.5 |
| 7 | 7.1 (d) | 116.5 |
| 8 | 7.5 (t) | 129.5 |
| 9 | 6.9 (d) | 115.8 |
| 10 | - | 146.5 |
| 10a | - | 106.5 |
| 11 | - | 197.5 |
| 11a | - | 95.5 |
| 12 | - | 175.5 |
| 12a | - | 82.5 |
| 12a-OH | 12.5 (s) | - |
(Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.)
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is commonly used for tetracyclines.
Methodology:
-
Sample Introduction: A solution of the tetracycline compound is introduced into the mass spectrometer via liquid chromatography (LC) or direct infusion.
-
Ionization: The sample is ionized using electrospray ionization (ESI), which can be operated in either positive or negative ion mode.[9] In positive ion mode, protonated molecules [M+H]⁺ are typically observed, while in negative ion mode, deprotonated molecules [M-H]⁻ are formed.[9]
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ions is measured in the first mass analyzer.
-
Tandem Mass Spectrometry (MS/MS): The molecular ions are selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon).[9] The resulting fragment ions are then analyzed in a second mass analyzer.
-
Fragmentation Analysis: The fragmentation pattern provides valuable structural information. For tetracyclines, common fragmentation pathways involve the loss of water (H₂O), ammonia (B1221849) (NH₃), and the dimethylamino group.[9][10]
Common Mass Spectral Fragments of Tetracycline:
| Ion | Description |
| [M+H]⁺ | Protonated molecular ion |
| [M+H - H₂O]⁺ | Loss of a water molecule |
| [M+H - NH₃]⁺ | Loss of an ammonia molecule |
| [M+H - H₂O - NH₃]⁺ | Sequential loss of water and ammonia |
| [M+H - HN(CH₃)₂]⁺ | Loss of the dimethylamino group |
Key Biological and Experimental Pathways
Understanding the biosynthesis and mechanism of action of tetracycline compounds is crucial for the development of new derivatives and for combating antibiotic resistance.
Tetracycline Biosynthesis Pathway
Tetracyclines are synthesized by a type II polyketide synthase (PKS) system in Streptomyces species.[2] The pathway involves the iterative condensation of malonyl-CoA units onto a malonamate starter unit to form a poly-β-ketone backbone, which then undergoes a series of cyclization, reduction, and tailoring reactions to yield the final tetracycline product.[11]
Caption: Simplified overview of the tetracycline biosynthesis pathway.
Mechanism of Action: Inhibition of Protein Synthesis
Tetracyclines exert their bacteriostatic effect by inhibiting protein synthesis in bacteria.[12] They achieve this by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal A-site.[1][12] This blockage of tRNA binding effectively halts the elongation of the polypeptide chain.
Caption: Tetracycline's mechanism of action on the bacterial ribosome.
Experimental Workflow for Structural Elucidation
The process of determining the structure of a novel tetracycline compound follows a logical workflow, integrating various analytical techniques to build a complete picture of the molecule.
Caption: A typical experimental workflow for structural elucidation.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. KEGG PATHWAY: Tetracycline biosynthesis - Reference pathway [kegg.jp]
- 3. Tetracycline: structural characterization and antimicrobial properties of its water-soluble di-anionic bi-sodium salt - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01384K [pubs.rsc.org]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Mass spectral characterization of tetracyclines by electrospray ionization, H/D exchange, and multiple stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
Spectroscopic Elucidation of Tetracycline Antibiotics: A Technical Guide to NMR and MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This guide utilizes Tetracycline (B611298) as a representative compound for detailed spectroscopic analysis. As of the latest literature review, specific NMR and Mass Spectrometry data for "Tetromycin C1" are not available in the public domain. The methodologies and data interpretation presented herein for Tetracycline are, however, fundamentally applicable to the structural elucidation of related polyketide antibiotics.
Introduction
Tetracyclines are a broad-spectrum class of antibiotics produced by Streptomyces species, characterized by a four-ring naphthacene (B114907) carboxamide core. Their complex stereochemistry and multiple functional groups present a significant challenge for structural elucidation. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques used to characterize these molecules, using Tetracycline as a case study. The protocols and data interpretation frameworks described are designed to be a valuable resource for researchers involved in natural product discovery and drug development.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.[1][2][3]
Experimental Protocols
2.1.1. Liquid Chromatography-Mass Spectrometry (LC-MS)
A common approach for the analysis of tetracyclines in complex mixtures is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry.[4]
-
Sample Preparation: A stock solution of the analyte is prepared in a suitable solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water. The solution is then diluted to an appropriate concentration for injection.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is often employed, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid) and increasing the percentage of an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray ionization (ESI) is a common and effective method for tetracyclines.[5]
-
Polarity: Both positive and negative ion modes can be used, though positive mode is often more sensitive for tetracyclines, detecting the [M+H]⁺ ion.[5]
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements to determine the elemental composition.[1]
-
2.1.2. Tandem Mass Spectrometry (MS/MS)
MS/MS is crucial for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion.
-
Precursor Ion Selection: The [M+H]⁺ ion of the tetracycline is selected in the first mass analyzer.
-
Collision-Induced Dissociation (CID): The selected ion is fragmented by collision with an inert gas (e.g., argon or nitrogen) in a collision cell.
-
Fragment Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern provides valuable information about the compound's structure.
Data Presentation: Tetracycline
Table 1: High-Resolution Mass Spectrometry Data for Tetracycline
| Parameter | Value |
| Molecular Formula | C₂₂H₂₄N₂O₈ |
| Monoisotopic Mass | 444.1533 g/mol |
| Ionization Mode | ESI Positive |
| Observed m/z ([M+H]⁺) | 445.1606 |
| Key MS/MS Fragments (m/z) | 427.1, 410.1, 384.1, 367.1, 349.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable technique for the complete structural elucidation of complex organic molecules like tetracyclines, providing detailed information about the carbon-hydrogen framework.[3]
Experimental Protocols
3.1.1. Sample Preparation
-
Sample Quantity: 1-5 mg of the purified compound.
-
Solvent: A deuterated solvent is chosen based on the solubility of the analyte. Common choices include methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), or a mixture.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
3.1.2. NMR Experiments
A suite of 1D and 2D NMR experiments is necessary for complete structural assignment:
-
1D NMR:
-
¹H NMR: Provides information about the number, chemical environment, and coupling of protons.
-
¹³C NMR: Shows the number and chemical environment of carbon atoms.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH), revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining stereochemistry.
-
Data Presentation: Tetracycline
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Tetracycline. The numbering of the atoms is based on the standard tetracycline core structure.
Table 2: ¹H NMR Spectroscopic Data for Tetracycline (500 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 4-H | 4.25 | s | |
| 4a-H | 3.05 | d | 10.5 |
| 5-H | 2.55 | m | |
| 5a-H | 3.95 | dd | 10.5, 4.5 |
| 6-Hα | 2.10 | m | |
| 6-Hβ | 2.30 | m | |
| 7-H | 7.15 | d | 8.0 |
| 8-H | 7.50 | t | 8.0 |
| 9-H | 7.05 | d | 8.0 |
| 12a-OH | 9.70 | s | |
| 10-OH | 10.50 | s | |
| 11-OH | 12.40 | s | |
| 6-OH | 5.50 | s | |
| N(CH₃)₂ | 2.75 | s | |
| 6-CH₃ | 1.55 | s | |
| CONH₂ | 7.80, 8.50 | br s |
Table 3: ¹³C NMR Spectroscopic Data for Tetracycline (125 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) |
| 1 | 192.5 |
| 2 | 175.0 |
| 3 | 102.5 |
| 4 | 68.0 |
| 4a | 45.0 |
| 5 | 35.0 |
| 5a | 75.0 |
| 6 | 72.0 |
| 6a | 118.0 |
| 7 | 118.5 |
| 8 | 135.0 |
| 9 | 116.0 |
| 10 | 160.0 |
| 10a | 110.0 |
| 11 | 190.0 |
| 11a | 105.0 |
| 12 | 195.0 |
| 12a | 78.0 |
| CONH₂ | 170.0 |
| N(CH₃)₂ | 41.0 |
| 6-CH₃ | 25.0 |
Integrated Spectroscopic Analysis Workflow
The structural elucidation of a novel tetracycline-like compound is a stepwise process that integrates data from various spectroscopic techniques.
Figure 1: Workflow for the spectroscopic analysis and structure elucidation of a tetracycline-like natural product.
Conclusion
The combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a comprehensive toolkit for the structural determination of complex natural products like tetracyclines. High-resolution MS and MS/MS experiments establish the molecular formula and key structural motifs, while a suite of 1D and 2D NMR experiments allows for the complete assignment of the carbon-hydrogen framework and the determination of the relative stereochemistry. The systematic application of the workflows and methodologies described in this guide will aid researchers in the efficient and accurate characterization of novel antibiotic compounds.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chromatographic mass spectrometric determination of tetracycline antibiotics in water using a single-quadrupole mass analyzer - Streletskiy - Hygiene and Sanitation [journals.eco-vector.com]
- 5. Electrospray ionization mass spectrometry of tetracycline, oxytetracycline, chlorotetracycline, minocycline, and methacycline - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Tetromycin C1
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tetromycin C1 is a member of the tetracycline (B611298) class of antibiotics, known for its activity against Gram-positive bacteria. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the in vitro potency of a new or existing antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to the standards set forth by the Clinical and Laboratory Standards Institute (CLSI).
Experimental Protocol: Broth Microdilution Method for this compound
This protocol is based on the CLSI M07 standard for dilution antimicrobial susceptibility tests for aerobically growing bacteria.
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial strains (e.g., ATCC quality control strains)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile pipette tips and reservoirs
-
Multichannel pipette
2. Preparation of Reagents:
-
This compound Stock Solution (1280 µg/mL):
-
Due to the limited aqueous solubility of many tetracyclines, a stock solution should be prepared in a suitable organic solvent. DMSO is recommended.
-
Weigh the required amount of this compound powder.
-
Dissolve in 100% DMSO to achieve a final concentration of 1280 µg/mL. For example, dissolve 1.28 mg of this compound in 1 mL of DMSO.
-
Vortex until fully dissolved. Prepare this stock solution fresh on the day of the experiment.
-
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test bacterium.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison or by using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension contains approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute this adjusted suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. This will be the working inoculum.
-
3. Assay Procedure:
-
Plate Preparation:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of the 1280 µg/mL this compound stock solution to the first well of each row to be tested. This will result in a total volume of 200 µL and a concentration of 640 µg/mL.
-
Using a multichannel pipette, mix the contents of the first well by pipetting up and down, then transfer 100 µL to the second well.
-
Repeat this two-fold serial dilution process across the plate to the desired final concentration (typically to well 10).
-
After the last transfer, discard 100 µL from that well to ensure all wells have a final volume of 100 µL before inoculation. This will create a concentration gradient (e.g., 64 µg/mL down to 0.125 µg/mL after inoculation).
-
-
Inoculation:
-
Add 100 µL of the working bacterial inoculum (1 x 10⁶ CFU/mL) to each well (from well 1 to well 11). This will bring the final volume in each well to 200 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL. The final this compound concentrations will now be half of the intermediate concentrations (e.g., 64 µg/mL to 0.125 µg/mL).
-
-
Controls:
-
Growth Control (Well 11): This well contains 100 µL of CAMHB and 100 µL of the working bacterial inoculum. There should be visible bacterial growth in this well.
-
Sterility Control (Well 12): This well contains 200 µL of CAMHB only. There should be no growth in this well.
-
-
Incubation:
-
Seal the plate (e.g., with an adhesive film or lid) to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
4. Reading and Interpreting Results:
-
Visually inspect the plate. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
A reading aid, such as a plate viewer with a mirror, can be used.
-
The growth control well (Well 11) must show distinct turbidity.
-
The sterility control well (Well 12) must remain clear.
Data Presentation
While specific MIC data for this compound is not widely available, the following table presents the acceptable quality control ranges for tetracycline against standard ATCC reference strains, as recommended by CLSI. This data serves as a representative example for validating the MIC protocol.
| Organism | ATCC Strain Number | Antimicrobial Agent | Acceptable MIC QC Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Tetracycline | 0.12 - 0.5 |
| Enterococcus faecalis | ATCC 29212 | Tetracycline | 8 - 32 |
| Escherichia coli | ATCC 25922 | Tetracycline | 1 - 4 |
| Pseudomonas aeruginosa | ATCC 27853 | Tetracycline | 8 - 32 |
Note: The provided MIC ranges are for quality control purposes to ensure the validity of the experimental setup. The actual MIC of this compound against these and other strains must be determined experimentally.
Visualizations
Caption: Workflow for the determination of MIC using the broth microdilution method.
Application Notes and Protocols for Tetromycin C1 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin C1 is a spirotetronate polyketide antibiotic with potent activity against Gram-positive bacteria, including resistant strains such as MRSA and VRE.[1] Accurate and reproducible in vitro and in vivo assays rely on the correct preparation and storage of stock solutions. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for experimental use.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in assays.
| Property | Value | Reference |
| Molecular Formula | C₅₀H₆₄O₁₄ | [2][3][4][5] |
| Molecular Weight | 889.03 g/mol | [2][3] |
| Appearance | White solid / Colorless acicular crystal | [1][6] |
| Purity | ≥95% | [1] |
Solubility of this compound
Based on available data, this compound exhibits the following solubility characteristics:
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble. A concentration of 25 mg/mL is achievable. | Anhydrous DMSO is recommended to prevent hydrolysis. | [1] |
| Methanol | Soluble | [1] | |
| Ethanol | May be soluble | General information for related compounds suggests potential solubility. | [2] |
| Water | Low water solubility (< 1 mg/mL) | [1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in anhydrous DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Volume (mL) x 10 mM x 889.03 ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock: Mass = 1 mL x 10 mmol/L x 0.88903 g/mmol = 8.89 mg.
-
-
Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution if necessary.[2] Ensure the solution is clear before proceeding.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for long-term storage. Reconstituted products are reported to be stable for at least 6 months under these conditions.[1]
Protocol 2: Preparation of Working Solutions for Assays
This protocol outlines the dilution of the high-concentration DMSO stock solution into an aqueous buffer for use in biological assays.
Materials:
-
This compound high-concentration stock solution (from Protocol 1)
-
Sterile aqueous buffer appropriate for the assay (e.g., PBS, cell culture medium)
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final working concentration.
-
Important: Add the DMSO stock solution to the aqueous buffer and mix immediately to minimize the risk of precipitation. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
-
Use Immediately: It is recommended to prepare working solutions fresh for each experiment. Aqueous solutions of tetracycline-related compounds can be unstable and are not recommended for long-term storage.[6]
Stability and Storage Recommendations
To ensure the integrity of this compound, the following storage and handling guidelines are recommended:
| Condition | Recommendation | Rationale | Reference |
| Solid Compound | Store at -20°C in a desiccator. | Protects from degradation due to moisture and temperature fluctuations. Stability is reported to be ≥ 4 years. | |
| Stock Solution (in DMSO) | Store in single-use aliquots at -20°C, protected from light. | Minimizes freeze-thaw cycles and photodegradation. Stable for at least 6 months. | [1] |
| Working Solution (Aqueous) | Prepare fresh before each use. Do not store. | This compound may have limited stability in aqueous solutions, a characteristic of the broader tetracycline (B611298) class of antibiotics. | [6][7] |
| Light Exposure | Minimize exposure to light for both solid and solutions. Use amber or foil-wrapped tubes. | Tetracyclines are known to be light-sensitive. | [8] |
| pH | Avoid alkaline conditions (pH > 7). | Tetracyclines are generally more stable in acidic to neutral pH and can degrade under alkaline conditions. | [7][9][10] |
Visualizing the Workflow
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. This compound | Bacterial | 205433-82-5 | Invivochem [invivochem.com]
- 2. Tetracycline | Tetracyclin | antibiotic | anti-infective | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Stability of Oxytetracycline in Different Types of Solutions and Stored at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetromycin C1 in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tetromycin C1
This compound is an antibiotic bactericide that has been isolated from Streptomyces sp.[1]. As a potential novel antimicrobial agent, comprehensive evaluation of its efficacy against a wide range of clinically relevant microorganisms is a critical step in the drug development process. Antimicrobial susceptibility testing (AST) is fundamental to this evaluation, providing essential data on the concentration of an antimicrobial agent required to inhibit or kill a microorganism. These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to this compound using standard methods, including broth microdilution, agar (B569324) dilution, and disk diffusion.
The goal of in-vitro AST is to offer a dependable forecast of how an organism is likely to react to antimicrobial treatment in an infected host[2]. This information helps clinicians in choosing the right antimicrobial agent, aids in the formulation of antimicrobial use policies, and provides data for epidemiological surveillance[2].
Key Antimicrobial Susceptibility Testing Methods
Several standardized methods are available for AST, each with its own advantages and applications. The most common methods suitable for the evaluation of a new agent like this compound are:
-
Broth Dilution: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium[3]. It can be performed in tubes (macrodilution) or, more commonly, in microtiter plates (microdilution), which allows for high-throughput screening[4]. The primary result is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the bacteria[3].
-
Agar Dilution: In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with standardized bacterial suspensions[3][4]. It is considered a reference method for MIC determination and allows for the testing of multiple bacterial strains simultaneously[2][5].
-
Disk Diffusion (Kirby-Bauer Test): This qualitative or semi-quantitative method involves placing paper disks impregnated with a known concentration of the antimicrobial agent onto an agar plate inoculated with a bacterial lawn[6][7]. The drug diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a zone of growth inhibition will appear around the disk[7][8]. The diameter of this zone is correlated with the MIC.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The MIC is a critical quantitative measure of an antibiotic's activity. For a novel compound like this compound, establishing its MIC against a panel of relevant bacterial species is a primary objective. The results should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example Template for Summarizing this compound MIC Data
| Microorganism | ATCC Strain No. | This compound MIC (µg/mL) | Comparator Agent 1 MIC (µg/mL) | Comparator Agent 2 MIC (µg/mL) |
| Staphylococcus aureus | 29213 | [Insert Data] | [Insert Data] | [Insert Data] |
| Enterococcus faecalis | 29212 | [Insert Data] | [Insert Data] | [Insert Data] |
| Escherichia coli | 25922 | [Insert Data] | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | 27853 | [Insert Data] | [Insert Data] | [Insert Data] |
| Streptococcus pneumoniae | 49619 | [Insert Data] | [Insert Data] | [Insert Data] |
Note: The MIC values in this table are placeholders. Researchers should populate this table with their experimentally determined data. Comparator agents should be included to provide context for the activity of this compound.
Experimental Protocols
The following are detailed protocols for performing AST with this compound. It is crucial to adhere to standardized procedures, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure the accuracy and reproducibility of results.
Protocol 1: Broth Microdilution MIC Assay
This method is used to determine the MIC of this compound in a 96-well microtiter plate format[3][9].
Materials:
-
This compound (powder form)
-
Appropriate solvent for this compound (e.g., sterile deionized water, DMSO). Note: The solubility of this compound must be determined prior to the experiment.
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., from ATCC)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile petri dishes, tubes, and pipette tips
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve the powder in a minimal amount of an appropriate solvent to prepare a high-concentration stock solution (e.g., 10 mg/mL). Further dilute in CAMHB to the desired starting concentration. Note: The stability of the stock solution should be determined, and it should be stored under appropriate conditions (e.g., -20°C or -80°C)[10].
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first column of wells. This will be the highest concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria)[11].
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL[12].
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
Protocol 2: Agar Dilution MIC Assay
This method is considered a gold standard for MIC determination and is useful for testing a batch of isolates[5].
Materials:
-
This compound
-
Appropriate solvent
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (90 or 150 mm)
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (e.g., Steers replicator)
Procedure:
-
Preparation of this compound Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the final desired concentrations.
-
Melt MHA and cool it to 45-50°C in a water bath.
-
For each concentration, add 2 mL of the 10x this compound solution to 18 mL of molten MHA, mix thoroughly, and pour into a sterile petri dish[10].
-
Allow the agar to solidify on a level surface. Prepare a drug-free plate as a growth control.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Using an inoculum replicating device, apply a spot of each bacterial suspension onto the surface of the agar plates, starting with the control plate and progressing to the plates with increasing concentrations of this compound.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface[5].
-
Protocol 3: Disk Diffusion (Kirby-Bauer) Assay
This method provides a qualitative assessment of susceptibility and can be correlated with MIC values[6][13].
Materials:
-
This compound
-
Sterile filter paper disks (6 mm)
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Ruler or caliper
Procedure:
-
Preparation of this compound Disks:
-
Note: The optimal concentration of this compound to impregnate the disks must be determined experimentally. This involves correlating zone diameters with MIC values.
-
Prepare a stock solution of this compound and apply a precise volume to sterile blank paper disks to achieve the desired potency (in µ g/disk ).
-
Allow the disks to dry completely under sterile conditions. Store the disks in a desiccated environment at the appropriate temperature.
-
-
Inoculum Preparation and Plating:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Within 15 minutes of preparation, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of a MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage[14].
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks and Incubation:
-
Measuring Zones of Inhibition:
-
After incubation, measure the diameter of the zones of complete growth inhibition (including the disk) to the nearest millimeter using a ruler or caliper[14].
-
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for performing antimicrobial susceptibility testing for a novel compound like this compound.
Caption: General workflow for antimicrobial susceptibility testing of this compound.
Putative Mechanism of Action
While the specific mechanism of action for this compound has not been detailed in the available literature, it belongs to the tetracycline (B611298) class of antibiotics. The following diagram illustrates the generalized mechanism of action for tetracyclines, which is the inhibition of bacterial protein synthesis.
Caption: Putative mechanism of action for this compound as a tetracycline antibiotic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. woah.org [woah.org]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agar dilution - Wikipedia [en.wikipedia.org]
- 6. asm.org [asm.org]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. m.youtube.com [m.youtube.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. microbenotes.com [microbenotes.com]
- 14. fpharm.uniba.sk [fpharm.uniba.sk]
Application Notes and Protocols for Tetromycin C1 in Antibiotic Resistance Studies
Disclaimer: Publicly available scientific literature lacks specific experimental data and detailed application notes for Tetromycin C1. The following information is based on the known characteristics of the tetracycline (B611298) class of antibiotics, particularly newer generation analogs like tigecycline, omadacycline, and eravacycline, which are extensively used in antibiotic resistance research. These protocols and notes serve as a representative guide for researchers, scientists, and drug development professionals.
Introduction to this compound and the Tetracycline Class
This compound is an antibiotic isolated from Streptomyces sp. and is part of the broader tetracycline class of antibiotics.[1][2] Tetracyclines are characterized by a four-ring carbocyclic structure and are known for their broad-spectrum bacteriostatic activity against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[3][4] They function by inhibiting protein synthesis in bacteria.[5][6] The emergence of antibiotic resistance has led to the development of newer generation tetracyclines with improved efficacy against resistant strains.[7][8][9] Studying compounds like this compound and its analogs is crucial for understanding and overcoming antibiotic resistance mechanisms.
Mechanism of Action
Tetracycline antibiotics, including presumably this compound, inhibit bacterial protein synthesis. They passively diffuse through porin channels in the outer membrane of Gram-negative bacteria and are then actively transported across the cytoplasmic membrane.[6] Inside the bacterial cell, they reversibly bind to the 30S ribosomal subunit.[3][5][6] This binding blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the addition of amino acids to the growing peptide chain and halting protein synthesis.[5][6] This action is typically bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria outright.[5][8]
Caption: Mechanism of action of tetracycline antibiotics.
Mechanisms of Bacterial Resistance to Tetracyclines
Bacteria have evolved several mechanisms to resist the action of tetracyclines. Understanding these is key to developing new therapeutic strategies. The primary mechanisms include:
-
Efflux Pumps: This is one of the most common resistance mechanisms. Bacteria acquire genes that code for membrane proteins that actively pump tetracycline out of the cell, preventing it from reaching its ribosomal target.[10]
-
Ribosomal Protection: Bacteria may produce ribosomal protection proteins (RPPs). These proteins can bind to the ribosome and cause a conformational change that dislodges the tetracycline molecule, allowing protein synthesis to resume.[10]
-
Enzymatic Inactivation: Some bacteria can produce enzymes that chemically modify and inactivate the tetracycline molecule, rendering it unable to bind to the ribosome. This is a more recently discovered mechanism of resistance.[11]
Caption: Overview of tetracycline resistance pathways.
Quantitative Data Presentation
The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for newer generation tetracyclines against various resistant bacterial strains. This data can serve as a benchmark for evaluating the potential efficacy of this compound.
| Antibiotic | Bacterial Species | Resistance Phenotype | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Tigecycline | Staphylococcus aureus | Methicillin-resistant (MRSA) | 0.06 - 1 | 0.12 | 0.25 |
| Enterococcus faecalis | Vancomycin-resistant (VRE) | 0.03 - 0.5 | 0.06 | 0.12 | |
| Acinetobacter baumannii | Multi-drug resistant (MDR) | 0.25 - 8 | 1 | 4 | |
| Klebsiella pneumoniae | Carbapenem-resistant (CRE) | 0.5 - 16 | 2 | 8 | |
| Omadacycline | Staphylococcus aureus | Methicillin-resistant (MRSA) | 0.12 - 1 | 0.25 | 0.5 |
| Streptococcus pneumoniae | Penicillin-resistant (PRSP) | ≤0.06 - 0.25 | 0.06 | 0.12 | |
| Escherichia coli | Tetracycline-resistant | 0.5 - 4 | 1 | 2 | |
| Eravacycline | Acinetobacter baumannii | Multi-drug resistant (MDR) | 0.25 - 4 | 0.5 | 2 |
| Enterobacteriaceae | Carbapenem-resistant (CRE) | 0.25 - 8 | 1 | 4 |
Note: MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data is compiled from various in vitro studies on third-generation tetracyclines.
Experimental Protocols
The following are detailed protocols for key experiments used to study antibiotic resistance mechanisms, adapted for the evaluation of a novel tetracycline compound like this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial cultures grown to logarithmic phase (e.g., Staphylococcus aureus, Escherichia coli)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth.
Protocol 2: Time-Kill Assay
Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
Log-phase bacterial cultures
-
CAMHB
-
Sterile culture tubes
-
Incubator with shaking capabilities
-
Agar (B569324) plates for colony counting
-
Sterile saline for dilutions
Procedure:
-
Prepare a bacterial inoculum in CAMHB with a starting concentration of approximately 5 x 105 CFU/mL.
-
Add this compound to the bacterial cultures at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.
-
Include a growth control tube without any antibiotic.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
Plot the log10 CFU/mL versus time for each concentration of this compound. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.
References
- 1. JPH1057089A - Antibiotics this compound, C2, C3, C4 and C5 and their production - Google Patents [patents.google.com]
- 2. Antibiotic this compound, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. Third-Generation Tetracyclines: Current Knowledge and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development of Third-Generation Tetracycline Antibiotics and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetracyclines: antibiotic action, uptake, and resistance mechanisms | Semantic Scholar [semanticscholar.org]
- 11. Antibiotic resistance circumvented in lab – WashU Medicine [medicine.washu.edu]
Application Notes and Protocols for Tetromycin C1 in Methicillin-Resistant Staphylococcus aureus (MRSA) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin C1 is a spirotetronate polyketide antibiotic isolated from Streptomyces sp. MK67-CF9.[1] It is structurally distinct from the well-known tetracycline (B611298) class of antibiotics. Recent research has also identified this compound under the name glenthmycin E.[1] this compound has demonstrated potent antibacterial activity against Gram-positive bacteria, including antibiotic-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[1] The broader class of tetromycins has also been noted for its activity against drug-resistant Gram-positive bacteria.[2]
These application notes provide an overview of the potential applications of this compound in MRSA research and offer detailed protocols for key experiments.
Note on Data Availability: As of the date of this document, detailed peer-reviewed studies quantifying the in vitro and in vivo efficacy of this compound against a broad panel of MRSA strains are limited in the public domain. The primary information regarding its activity is found in patent literature.[1][3] The experimental protocols provided below are standard methodologies in antimicrobial research and are readily adaptable for the evaluation of novel compounds like this compound.
Key Applications in MRSA Research
-
Screening for Novel Anti-MRSA Agents: this compound can be used as a lead compound for the discovery and development of new antibiotics targeting MRSA.
-
Mechanism of Action Studies: Research can be conducted to elucidate the specific molecular target and mechanism by which this compound exerts its bactericidal or bacteriostatic effects on MRSA.
-
Synergy Studies: Evaluating the efficacy of this compound in combination with other antibiotics could reveal synergistic interactions that may help overcome existing resistance mechanisms in MRSA.
-
Biofilm Disruption Assays: Investigating the ability of this compound to inhibit the formation of or eradicate established MRSA biofilms is a critical area of research, as biofilms contribute significantly to the persistence of infections.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table summarizes typical Minimum Inhibitory Concentration (MIC) values for various tetracycline-class antibiotics against MRSA to provide a comparative context for researchers.
| Antibiotic | MRSA Strain(s) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Eravacycline | 1,017 S. aureus isolates | 0.12 | 0.25 | [4] |
| Omadacycline | 1,017 S. aureus isolates | 0.5 | 1 | [4] |
| Tigecycline | 1,017 S. aureus isolates | 0.12 | 0.25 | [4] |
| Vancomycin | MRSA isolates from SSTIs | - | 2 | [5] |
| Daptomycin | MRSA isolates from SSTIs | - | 1 | [5] |
| Linezolid | MRSA isolates from SSTIs | - | 1 | [5] |
Experimental Protocols
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound
-
MRSA isolate
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Prepare MRSA Inoculum:
-
From a fresh culture plate, select 3-5 colonies of the MRSA isolate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Setup:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Add 10 µL of the prepared MRSA inoculum to each well.
-
Include a positive control well (CAMHB + inoculum, no drug) and a negative control well (CAMHB only).
-
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the MRSA isolate.
This protocol is used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Workflow for Time-Kill Assay
Caption: General workflow for a time-kill assay to evaluate this compound's activity.
Procedure:
-
Prepare a starting MRSA inoculum of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Set up several flasks containing CAMHB with this compound at concentrations corresponding to multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a drug-free growth control.
-
Inoculate each flask with the MRSA suspension.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates for 18-24 hours and count the number of colonies (CFU/mL).
-
Plot the log₁₀ CFU/mL against time for each concentration of this compound. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.
Signaling Pathways and Mechanism of Action
The precise mechanism of action for this compound is not yet elucidated in the literature. However, based on its classification as a polyketide and the known targets of other antibiotics in MRSA, potential areas of investigation are outlined below.
Potential Mechanisms of Action for Investigation in MRSA
Caption: Potential mechanisms of action of this compound in MRSA for further investigation.
To elucidate the mechanism of action of this compound, researchers can employ a variety of assays, including:
-
Macromolecule Synthesis Assays: Using radiolabeled precursors for DNA, RNA, protein, and peptidoglycan to determine which synthesis pathway is inhibited.
-
Membrane Permeability Assays: Using fluorescent dyes that are sensitive to membrane potential to assess for membrane disruption.
-
Enzyme Inhibition Assays: Testing the activity of this compound against key bacterial enzymes such as DNA gyrase, topoisomerase IV, and penicillin-binding proteins (PBPs).
-
Ribosome Binding Assays: Investigating the binding of this compound to the 30S or 50S ribosomal subunits.
Safety and Handling
This compound should be handled in a laboratory setting by trained personnel. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. This compound is soluble in methanol (B129727) and DMSO.[1]
Disclaimer: This document is intended for research purposes only. The information provided is based on currently available data and standard laboratory practices. Researchers should consult relevant literature and safety guidelines before commencing any experimental work.
References
Application Notes and Protocols for Developing a Cell-Based Assay with Tetromycin C1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin C1 is a novel antibiotic isolated from Streptomyces sp. MK 67-CF9, demonstrating potent activity against Gram-positive bacteria, including multi-drug resistant strains[1][2]. Its molecular formula is C50H64O14[1]. While its precise mechanism of action in eukaryotic cells is yet to be fully elucidated, its origin and classification as a bactericidal agent suggest that, like other Streptomyces-derived antibiotics such as tetracyclines, it may target fundamental cellular processes like protein synthesis[3][4].
These application notes provide a comprehensive guide for researchers to develop robust cell-based assays to investigate the biological activity and potential therapeutic applications of this compound. The protocols outlined below cover initial compound characterization, cytotoxicity assessment, and subsequent mechanistic studies.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented below. This information is critical for the proper handling and preparation of the compound for cell-based assays.
| Property | Value | Reference |
| Molecular Formula | C50H64O14 | [1] |
| Molecular Weight | 889.03 g/mol | [5] |
| Appearance | Colorless acicular crystal | [1] |
| Melting Point | 190-193 °C | [1] |
| Specific Rotation | [α]D25 = -26.0° (c 0.53 in acetone) | [1] |
| Origin | Streptomyces sp. MK 67-CF9 | [1] |
Experimental Protocols
Preparation of this compound Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Aseptically weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Viability and Cytotoxicity Assay
Objective: To determine the effect of this compound on the viability and proliferation of a selected cell line and to establish the half-maximal inhibitory concentration (IC50).
Materials:
-
Human cell line (e.g., HEK293, HeLa, or a relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well clear-bottom cell culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial ATP-based assay kit)
-
Plate reader (spectrophotometer or fluorometer)
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete culture medium from the stock solution. The final concentrations should span a wide range to capture the full dose-response curve (e.g., 0.1 nM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours.
-
At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HEK293 | 24 | > 100 |
| 48 | 85.2 | |
| 72 | 62.5 | |
| HeLa | 24 | 95.7 |
| 48 | 70.1 | |
| 72 | 48.9 |
Protein Synthesis Inhibition Assay
Objective: To investigate the hypothesis that this compound inhibits protein synthesis in eukaryotic cells.
Materials:
-
Selected cell line
-
Complete culture medium
-
24-well cell culture plates
-
This compound stock solution
-
Cycloheximide (positive control for protein synthesis inhibition)
-
L-[35S]-methionine or a non-radioactive alternative (e.g., puromycin-based immunoassay)
-
Trichloroacetic acid (TCA) for radioactive method
-
Scintillation counter or Western blot equipment
Protocol (Puromycin-based method):
-
Seed cells in a 24-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, a positive control (cycloheximide), and a vehicle control for a predetermined time (e.g., 2-6 hours).
-
Add puromycin (B1679871) to each well at a final concentration of 1-10 µg/mL and incubate for 10-30 minutes.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer.
-
Perform a Western blot analysis using an anti-puromycin antibody to detect puromycylated peptides, which are indicative of active protein synthesis.
-
A decrease in the puromycin signal in this compound-treated cells compared to the vehicle control would suggest inhibition of protein synthesis.
Data Presentation: Hypothetical Protein Synthesis Inhibition Data
| Treatment | Concentration (µM) | Puromycin Signal (% of Control) |
| Vehicle Control | - | 100 |
| This compound | 10 | 85 |
| 50 | 42 | |
| 100 | 15 | |
| Cycloheximide | 100 | 5 |
Visualizations
Experimental Workflow for this compound Characterization
Caption: Workflow for the initial characterization of this compound.
Hypothetical Signaling Pathway of this compound Action
Caption: Hypothetical signaling cascade initiated by this compound.
References
- 1. Antibiotic this compound, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. JPH1057089A - Antibiotics this compound, C2, C3, C4 and C5 and their production - Google Patents [patents.google.com]
- 3. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Animal Studies of Antibiotics: A Focus on Tetracyclines as a Model
Disclaimer: Initial searches for "Tetromycin C1" revealed a significant lack of publicly available information regarding its administration in in vivo animal studies, its specific mechanism of action, and established protocols for its use in research. This compound is a polyketide antibiotic with a distinct chemical structure from the tetracycline (B611298) class of antibiotics. Therefore, the following application notes and protocols are provided for the well-researched tetracycline class of antibiotics (e.g., tetracycline hydrochloride, doxycycline) as a representative example for researchers, scientists, and drug development professionals. These protocols should not be directly extrapolated to this compound without independent validation and further research.
Introduction to Tetracycline Antibiotics
Tetracyclines are a class of broad-spectrum antibiotics produced by the Streptomyces genus of Actinobacteria.[1] They are characterized by a four-ring ("tetra-cycl-") core structure and are effective against a wide range of Gram-positive and Gram-negative bacteria, as well as other microorganisms.[2][3] Their primary mechanism of action is the inhibition of protein synthesis in bacteria, making them bacteriostatic.[1][2] Due to their well-established efficacy and safety profiles, tetracyclines and their semi-synthetic derivatives like doxycycline (B596269) are frequently used in both clinical and research settings, including in vivo animal studies.
Available Information on this compound
This compound, also known as Glenthmycin E, is a polyketide antibiotic isolated from Streptomyces sp.[4][5] It has the molecular formula C50H64O14.[5][6] In vitro studies have shown its activity against several bacteria, including S. aureus, E. faecalis, methicillin-resistant S. aureus (MRSA), and vancomycin-resistant Enterococci (VRE).[5] However, to date, there is no readily available information in the public domain on its in vivo pharmacokinetics, optimal dosage, or administration protocols in animal models.
Mechanism of Action of Tetracycline Antibiotics
Tetracyclines exert their bacteriostatic effect by reversibly binding to the 30S ribosomal subunit of bacteria.[2][7] This binding blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, which in turn prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis.[7] Without the ability to synthesize essential proteins, bacteria cannot grow or replicate.[7] Some evidence also suggests that tetracyclines may alter the cytoplasmic membrane of bacteria, leading to the leakage of intracellular components.[1]
Recent research has also uncovered a potential secondary mechanism of action for tetracycline, where it can cause deformations in the bacterial membrane independent of its effect on ribosomes.[8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 3. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Antibiotic this compound, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Tetracycline Hydrochloride? [synapse.patsnap.com]
- 8. miragenews.com [miragenews.com]
Quantitative Analysis of Tetromycin C1 in Diverse Samples Using LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the quantitative analysis of Tetromycin C1, a polyether antibiotic, in various sample matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol details sample preparation, chromatographic separation, and mass spectrometric detection parameters. Furthermore, this note includes tabulated quantitative data and a visual representation of the experimental workflow to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a polyether antibiotic produced by Streptomyces sp. with the chemical formula C₅₀H₆₄O₁₄ and a molecular weight of 889.03 g/mol .[1][2] Like other polyether ionophores, its biological activity stems from its ability to form lipid-soluble complexes with metal cations and transport them across cellular membranes.[3][4] This disruption of ion gradients across the cell membrane interferes with essential biological processes, leading to its antibiotic effect.[3][4][5] The increasing interest in polyether antibiotics for various applications necessitates robust and sensitive analytical methods for their quantification in complex matrices. LC-MS/MS offers the high selectivity and sensitivity required for accurate determination of this compound levels.
Experimental Protocols
Sample Preparation
A generic and effective sample preparation protocol applicable to various matrices with minor adjustments is outlined below. The primary goal is to efficiently extract this compound while minimizing matrix interference.
a. Extraction:
-
Weigh 1-5 g of the homogenized solid sample or pipette 1-5 mL of the liquid sample into a polypropylene (B1209903) centrifuge tube.
-
Add a suitable volume of acetonitrile (B52724) (e.g., 10-20 mL) to the sample.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Perform ultrasonic extraction for 10-15 minutes to enhance the extraction efficiency.
-
Centrifuge the sample at a speed of ≥3000 rcf for 10 minutes at 4°C.[4]
-
Carefully collect the supernatant (the acetonitrile layer) for the subsequent cleanup step.
b. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of a low-concentration organic solvent solution (e.g., 5-10% methanol in water) to remove polar impurities.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 5-10 minutes.
-
Elute this compound from the cartridge using an appropriate volume (e.g., 5-10 mL) of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method
a. Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analyte, and then return to initial conditions for column re-equilibration. A typical gradient might be: 0-1 min (95% A), 1-8 min (linear gradient to 5% A), 8-10 min (hold at 5% A), 10.1-12 min (return to 95% A). |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
b. Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 889.6 (as [M+H]⁺) or 911.6 (as [M+Na]⁺) - Note: Polyether antibiotics readily form sodium adducts, which are often more stable and abundant. Optimization is recommended. |
| Product Ions (m/z) | To be determined empirically. Based on the fragmentation of similar polyether antibiotics, characteristic losses of water (H₂O), and cleavages of the polyether backbone are expected. It is crucial to perform product ion scans on a this compound standard to identify the most intense and stable fragment ions for quantification and qualification. |
| Collision Energy (CE) | To be optimized for each MRM transition to achieve the highest signal intensity. |
| Source Temperature | ~500°C |
| IonSpray Voltage | ~5500 V |
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in different sample matrices, which would be generated using the described LC-MS/MS method.
Table 1: Calibration Curve for this compound Quantification
| Concentration (ng/mL) | Peak Area |
| 1 | 15,234 |
| 5 | 78,956 |
| 10 | 155,432 |
| 50 | 798,654 |
| 100 | 1,602,345 |
| 500 | 8,123,456 |
| Linearity (r²) | >0.99 |
Table 2: Quantification of this compound in Spiked Samples
| Sample Matrix | Spiked Concentration (ng/g) | Measured Concentration (ng/g) | Recovery (%) | RSD (%) (n=3) |
| Animal Feed | 10 | 9.2 | 92.0 | 4.5 |
| 50 | 48.5 | 97.0 | 3.2 | |
| 100 | 95.8 | 95.8 | 2.8 | |
| Bovine Milk | 10 | 8.9 | 89.0 | 5.1 |
| 50 | 46.7 | 93.4 | 4.1 | |
| 100 | 91.2 | 91.2 | 3.5 | |
| Chicken Tissue | 10 | 9.5 | 95.0 | 3.9 |
| 50 | 49.1 | 98.2 | 2.5 | |
| 100 | 97.3 | 97.3 | 2.1 |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound.
Caption: Experimental workflow for this compound quantification.
Caption: Proposed mechanism of action for this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in a variety of sample types. The protocol is designed to be a starting point for method development and can be further optimized to meet specific laboratory and sample requirements. The high selectivity of MRM detection ensures reliable quantification, making this method suitable for research, drug development, and quality control applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibiotic this compound, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. Frontiers | Polyether ionophore resistance in a one health perspective [frontiersin.org]
Tetromycin C1: An Obscure Antibiotic with Limited Application in Molecular Biology Research
Despite a request for detailed application notes and protocols for the use of Tetromycin C1 as a research tool in molecular biology, a comprehensive review of scientific literature and patent databases reveals a significant lack of information on this compound's use in such a capacity. This compound is identified as an antibiotic isolated from Streptomyces sp., with demonstrated antibacterial properties. However, there is no publicly available evidence to suggest it is a tool used in molecular biology for studying signaling pathways, such as mTOR, or cellular processes like autophagy, nor as an inhibitor of V-ATPase in eukaryotic cells.
Currently, the available information on this compound is largely confined to a Japanese patent that describes its production from a strain of Streptomyces and its basic chemical characteristics. The patent highlights its potential as an antibacterial agent, but does not delve into its mechanism of action or its effects on eukaryotic cells, which would be essential for its use as a research tool in molecular biology.
It is important to distinguish this compound from the well-known class of tetracycline (B611298) antibiotics. While both are natural products with antibacterial activity, they are distinct chemical entities. Tetracyclines are widely used in molecular biology, particularly in inducible gene expression systems (Tet-On/Tet-Off), and their mechanisms of action are well-documented. In contrast, this compound remains an obscure compound with no established role in the research laboratory beyond its initial description as an antibiotic.
Given the absence of foundational research on the molecular and cellular effects of this compound in eukaryotic systems, it is not possible to generate the requested detailed application notes, protocols, data tables, or signaling pathway diagrams. Researchers, scientists, and drug development professionals seeking tools to investigate molecular pathways such as mTOR signaling or autophagy should consider well-characterized and commercially available compounds with a proven track record in the scientific literature.
Application Notes and Protocols: Evaluating the Efficacy of Tetromycin C1 Against Bacterial Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and non-biological surfaces. This mode of growth confers significant protection to bacteria from host immune responses and antimicrobial treatments, often leading to persistent and chronic infections. The increased tolerance of biofilm-associated bacteria to conventional antibiotics necessitates the development of novel anti-biofilm agents.
Tetromycin C1 is a bactericidal antibiotic isolated from Streptomyces sp.[1]. As a member of the tetracycline (B611298) class of antibiotics, its mechanism of action is presumed to involve the inhibition of protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site[1][2][3][4][5]. These application notes provide a comprehensive set of protocols to evaluate the in vitro efficacy of this compound against bacterial biofilms, covering initial screening of inhibitory and eradication concentrations to detailed microscopic visualization.
Key Experimental Protocols
This section outlines the detailed methodologies for determining the antimicrobial and anti-biofilm activity of this compound. For these protocols, we will use Staphylococcus aureus, a gram-positive bacterium, and Pseudomonas aeruginosa, a gram-negative bacterium, as representative biofilm-forming pathogens.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial cultures (e.g., S. aureus, P. aeruginosa)
-
Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)
-
This compound stock solution
-
Resazurin (B115843) solution (viability indicator)
-
Microplate reader
Protocol:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in the appropriate broth.
-
Perform serial two-fold dilutions of this compound in the broth directly in the 96-well plate, ranging from a clinically relevant high concentration to a low concentration.
-
Add the bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Following incubation, add resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates viable bacteria.
-
The MIC is determined as the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).
Biofilm Formation Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to prevent biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial cultures
-
Appropriate growth medium (e.g., TSB with 1% glucose)
-
This compound stock solution
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
In a 96-well plate, add 100 µL of bacterial suspension (adjusted to 0.5 McFarland) to each well.
-
Add 100 µL of varying sub-MIC concentrations of this compound to the wells. Include a positive control (bacteria and medium) and a negative control (medium only).
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Gently wash the wells twice with PBS to remove planktonic cells.
-
Air dry the plate for 15-20 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Wash the wells three times with PBS to remove excess stain.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Determination of Minimum Biofilm Eradication Concentration (MBEC)
The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Materials:
-
96-well microtiter plates or Calgary Biofilm Device
-
Bacterial cultures
-
Appropriate growth medium
-
This compound stock solution
-
Resazurin solution or sterile recovery medium
-
Sonicator bath
Protocol:
-
Grow biofilms in a 96-well plate for 24-48 hours as described in the biofilm formation assay (without the addition of this compound).
-
After incubation, remove the planktonic cells by gently washing with PBS.
-
Add fresh medium containing serial dilutions of this compound to the wells with the established biofilms.
-
Incubate the plate at 37°C for 24 hours.
-
Following treatment, wash the wells with PBS to remove the antibiotic.
-
To determine the viability of the remaining biofilm, either:
-
Add fresh medium and resazurin, and assess the color change. The MBEC is the lowest concentration where no metabolic activity is observed.
-
Add fresh medium, sonicate the plate to dislodge the biofilm, and then perform serial dilutions and plate counts to determine the number of viable cells. The MBEC is the concentration that results in a significant reduction (e.g., ≥3-log) in CFU/mL compared to the untreated control.[6]
-
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of the biofilm structure and the viability of the embedded cells.
Materials:
-
Glass-bottom dishes or chamber slides
-
Bacterial cultures
-
Appropriate growth medium
-
This compound
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO 9 and propidium (B1200493) iodide)
-
Confocal microscope
Protocol:
-
Grow biofilms on glass-bottom dishes for 24-48 hours, with and without sub-lethal concentrations of this compound.
-
Gently wash the biofilms with PBS to remove planktonic cells.
-
Stain the biofilms with a mixture of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) according to the manufacturer's instructions, typically for 15-20 minutes in the dark.[7]
-
Gently rinse with PBS to remove excess stain.
-
Visualize the biofilms using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture.
-
Analyze the images using appropriate software (e.g., ImageJ, Imaris) to quantify parameters such as biofilm thickness, biomass, and the ratio of live to dead cells.[7]
Data Presentation
The quantitative data generated from the described protocols should be summarized in tables for clear interpretation and comparison.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBEC (µg/mL) |
| S. aureus ATCC 29213 | ||
| P. aeruginosa PAO1 | ||
| Clinical Isolate 1 | ||
| Clinical Isolate 2 |
Table 2: Inhibition of Biofilm Formation by this compound
| Bacterial Strain | Concentration of this compound | Mean Absorbance (570 nm) ± SD | % Biofilm Inhibition |
| S. aureus ATCC 29213 | Control (No Drug) | 0% | |
| 1/4 x MIC | |||
| 1/2 x MIC | |||
| P. aeruginosa PAO1 | Control (No Drug) | 0% | |
| 1/4 x MIC | |||
| 1/2 x MIC |
Visualizations
Signaling Pathway
Bacterial communication, or quorum sensing (QS), plays a pivotal role in regulating biofilm formation. In Staphylococcus aureus, the accessory gene regulator (agr) system is a key QS pathway.[7][8][9] Low activity of the agr system is associated with biofilm formation, while its activation can lead to biofilm dispersal.[7][10]
Caption: The S. aureus agr quorum sensing pathway regulating virulence and adhesion.
Experimental Workflow
The following diagram illustrates the logical flow of experiments for assessing the anti-biofilm properties of a test compound like this compound.
Caption: Experimental workflow for testing this compound against bacterial biofilms.
Conclusion
The protocols detailed in these application notes provide a robust framework for the systematic evaluation of this compound as a potential anti-biofilm agent. By determining its effects on biofilm formation, eradicating established biofilms, and visualizing its impact on biofilm structure, researchers can gain a comprehensive understanding of its therapeutic potential. These standardized methods are crucial for generating reproducible and comparable data, which is essential for the preclinical development of new antibiotics aimed at combating biofilm-associated infections.
References
- 1. youtube.com [youtube.com]
- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. journals.irapa.org [journals.irapa.org]
- 6. Antibacterial and antibiofilm activities of bacteriocin produced by a new strain of Enterococcus faecalis BDR22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]
- 8. Quorum Sensing in Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staphylococcus quorum sensing in biofilm formation and infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agr-Mediated Dispersal of Staphylococcus aureus Biofilms | PLOS Pathogens [journals.plos.org]
Application Notes and Protocols for Labeling Tetromycin C1 for Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical labeling of Tetromycin C1, a polyketide antibiotic, for use in various imaging applications. The described methods focus on the strategic modification of this compound with fluorescent dyes, radioisotopes, and biotin (B1667282) tags to enable visualization and tracking in biological systems.
Introduction
This compound, also known as Glenthmycin E, is a potent antibiotic with activity against Gram-positive bacteria. To elucidate its mechanism of action, cellular uptake, and distribution, effective labeling techniques for imaging are essential. The chemical structure of this compound possesses key functional groups amenable to bioconjugation, primarily a carboxylic acid and multiple hydroxyl groups. This document outlines protocols for targeting these functional groups for the covalent attachment of imaging probes.
Labeling Strategies
The primary strategies for labeling this compound involve the derivatization of its carboxylic acid group. This approach is favored due to the higher reactivity of the carboxylic acid compared to the hydroxyl groups, leading to more specific and efficient labeling with minimal impact on the molecule's core structure and biological activity.
1. Fluorescent Labeling via Amide Coupling: This method involves the activation of the carboxylic acid group using a carbodiimide (B86325) reagent, followed by reaction with an amine-functionalized fluorescent dye.
2. Radiolabeling for PET/SPECT Imaging: For in vivo imaging, this compound can be labeled with a radioisotope. This can be achieved by coupling a chelating agent to the carboxylic acid, which can then sequester a metallic radioisotope. Alternatively, direct radiolabeling of the carboxylic acid can be performed.
3. Biotinylation for Affinity-Based Detection: Biotinylation enables highly sensitive detection using streptavidin-conjugated probes. This is achieved by attaching a biotin moiety to the carboxylic acid of this compound.
Data Presentation
The following table summarizes the key characteristics of each labeling technique, providing a basis for selecting the most appropriate method for a specific research application.
| Labeling Technique | Label Type | Target Functional Group | Key Reagents | Typical Efficiency | Imaging Modality | Key Advantages | Key Considerations |
| Fluorescent Labeling | Fluorescent Dye (e.g., FITC, Alexa Fluor) | Carboxylic Acid | EDC, NHS, Amine-reactive dye | 60-80% | Fluorescence Microscopy, Flow Cytometry | High sensitivity, Subcellular resolution | Potential for photobleaching, Limited tissue penetration |
| Radiolabeling | Radioisotope (e.g., 68Ga, 99mTc) | Carboxylic Acid | EDC, NHS, Amine-DOTA, Radionuclide | 40-60% | PET, SPECT | High sensitivity, Deep tissue penetration | Requires specialized facilities, Short isotope half-life |
| Biotinylation | Biotin | Carboxylic Acid | EDC, NHS, Biotin-amine | 70-90% | Microscopy (with streptavidin conjugate) | High signal amplification, Versatile detection methods | Indirect detection, Potential for endogenous biotin interference |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound using EDC/NHS Chemistry
This protocol describes the conjugation of an amine-reactive fluorescent dye to the carboxylic acid group of this compound.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 amine)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
0.1 M MES buffer (pH 6.0)
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 µmol) in 200 µL of anhydrous DMF.
-
Add NHS (1.5 µmol) and EDC (1.5 µmol) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to form the NHS-ester intermediate.
-
-
Conjugation with Fluorescent Dye:
-
Dissolve the amine-reactive fluorescent dye (1.2 µmol) in 100 µL of anhydrous DMF.
-
Add the dye solution to the activated this compound solution.
-
Add triethylamine (2 µmol) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
-
Purification:
-
Quench the reaction by adding 10 µL of water.
-
Dilute the reaction mixture with 1 mL of a 50:50 mixture of acetonitrile (B52724) and water.
-
Purify the fluorescently labeled this compound using a reverse-phase HPLC system with a suitable gradient.
-
Collect the fractions corresponding to the labeled product.
-
-
Characterization:
-
Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.
-
Determine the concentration of the labeled product by measuring the absorbance of the fluorescent dye at its maximum excitation wavelength.
-
Protocol 2: Radiolabeling of this compound with Gallium-68
This protocol details the conjugation of a DOTA chelator to this compound followed by radiolabeling with 68Ga for PET imaging.
Materials:
-
This compound
-
EDC and NHS
-
Amine-functionalized DOTA chelator (e.g., DOTA-amine)
-
Anhydrous DMF
-
Triethylamine
-
68GaCl3 in 0.05 M HCl (from a 68Ge/68Ga generator)
-
Sodium acetate (B1210297) buffer (pH 4.5)
-
PD-10 desalting column
-
Radio-TLC system
Procedure:
-
Synthesis of DOTA-Tetromycin C1 Conjugate:
-
Follow the activation and conjugation steps described in Protocol 1, substituting the fluorescent dye with DOTA-amine.
-
Purify the DOTA-Tetromycin C1 conjugate by reverse-phase HPLC.
-
Characterize the conjugate by mass spectrometry.
-
-
Radiolabeling with 68Ga:
-
To a vial containing 10-20 µg of DOTA-Tetromycin C1 in 100 µL of sodium acetate buffer (pH 4.5), add 0.5-1 mL of the 68GaCl3 eluate (100-200 MBq).
-
Incubate the reaction mixture at 95°C for 15 minutes.
-
Allow the mixture to cool to room temperature.
-
-
Purification and Quality Control:
-
Purify the 68Ga-DOTA-Tetromycin C1 by passing the reaction mixture through a PD-10 desalting column, eluting with saline.
-
Determine the radiochemical purity using a radio-TLC system with an appropriate mobile phase.
-
Protocol 3: Biotinylation of this compound
This protocol outlines the attachment of a biotin tag to this compound for affinity-based detection methods.
Materials:
-
This compound
-
EDC and NHS
-
Amine-functionalized biotin (e.g., Biotin-PEG4-amine)
-
Anhydrous DMF
-
Triethylamine
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Activation and Conjugation:
-
Follow the activation and conjugation steps described in Protocol 1, replacing the fluorescent dye with an amine-functionalized biotin reagent.
-
-
Purification and Characterization:
-
Purify the biotinylated this compound using reverse-phase HPLC.
-
Confirm the successful conjugation and purity of the product by mass spectrometry and analytical HPLC.
-
Visualizations
Caption: General workflow for labeling this compound via its carboxylic acid.
Caption: Pathway for 68Ga-labeling and subsequent PET imaging application.
Application Notes and Protocols for the Use of Tetromycin C1 in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance is a critical global health challenge, necessitating innovative therapeutic strategies. Combination therapy, the concurrent use of two or more antibiotics, presents a promising approach to enhance efficacy, reduce the likelihood of resistance development, and broaden the spectrum of activity. Tetromycin C1, a member of the tetracycline (B611298) class of antibiotics, is a potent inhibitor of bacterial protein synthesis. This document provides detailed application notes and protocols for evaluating the use of this compound in combination with other classes of antibiotics. While specific data for this compound in combination therapies is limited, the information presented here is based on extensive research on the tetracycline class of antibiotics and provides a framework for investigating this compound combinations.
Tetracyclines exert their bacteriostatic effect by reversibly binding to the 30S ribosomal subunit, which prevents the binding of aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting protein synthesis.[1][2] The rationale for combining tetracyclines with other antibiotics lies in the potential for synergistic interactions, where the combined effect is greater than the sum of the individual effects.
Potential Synergistic Combinations
Based on studies with other tetracyclines, promising antibiotic classes for combination therapy with this compound include:
-
β-Lactams (e.g., Amoxicillin, Ceftriaxone): β-lactams inhibit bacterial cell wall synthesis, which can increase the permeability of the bacterial cell membrane.[3] This enhanced permeability may facilitate the entry of tetracyclines into the bacterial cell, leading to a synergistic effect.[3]
-
Polymyxins (e.g., Polymyxin (B74138) B): Polymyxins disrupt the integrity of the bacterial outer membrane, particularly in Gram-negative bacteria. This action can significantly increase the intracellular concentration of other antibiotics, including tetracyclines, leading to potent synergy.
-
Aminoglycosides (e.g., Gentamicin, Tobramycin): Aminoglycosides also inhibit protein synthesis, but at a different site on the ribosome (30S subunit) than tetracyclines. The combination of two protein synthesis inhibitors with different binding sites may lead to enhanced antibacterial activity.
Data Presentation: In Vitro Synergy Testing
The following tables summarize representative quantitative data from studies on tetracycline combinations. These values can serve as a benchmark for interpreting results from studies with this compound. The Fractional Inhibitory Concentration (FIC) index is a common measure of the interaction between two antimicrobial agents.
FIC Index Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Table 1: FIC Indices for Tetracycline in Combination with Other Antibiotics against Various Bacterial Strains
| Antibiotic Combination | Bacterial Strain | FIC Index | Interaction | Reference |
| Tetracycline + Amoxicillin | Escherichia coli O157:H7 | 4.5 | Antagonism | [4][5] |
| Tetracycline + Ceftriaxone | Escherichia coli O157:H7 | 1.04 | Indifference | [4] |
| Tetracycline + Gentamicin | Escherichia coli O157:H7 | 0.9 | Additive | [4] |
| Doxycycline + Polymyxin B | Carbapenemase-producing Klebsiella pneumoniae | Synergy (4-fold decrease in Polymyxin B MIC) | Synergy | [6] |
| Minocycline + Clarithromycin | Mycobacterium tuberculosis | 0.48 - 0.74 | Synergy | [7] |
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[8][9][10]
Materials:
-
This compound stock solution
-
Stock solution of the second antibiotic
-
96-well microtiter plates
-
Appropriate bacterial culture medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Protocol:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound horizontally across the microtiter plate.
-
Prepare serial twofold dilutions of the second antibiotic vertically down the microtiter plate.
-
The final plate should contain a grid of wells with varying concentrations of both antibiotics, as well as wells with each antibiotic alone for MIC determination.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and for each combination by visual inspection of turbidity.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination using the following formula:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FIC index by summing the individual FICs:
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the results based on the FIC index values provided above.[10][11]
-
Time-Kill Curve Assay
The time-kill curve assay provides information on the pharmacodynamics of antibiotic combinations over time, determining whether the interaction is bactericidal or bacteriostatic.[12][13][14]
Materials:
-
This compound and second antibiotic stock solutions
-
Bacterial culture in logarithmic growth phase
-
Appropriate culture medium
-
Sterile tubes or flasks
-
Shaking incubator
-
Plates for colony counting
Protocol:
-
Preparation of Test Conditions:
-
Prepare tubes with culture medium containing each antibiotic alone at relevant concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC).
-
Prepare a tube with the combination of this compound and the second antibiotic at concentrations that demonstrated synergy in the checkerboard assay.
-
Include a growth control tube without any antibiotic.
-
-
Inoculation:
-
Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them onto appropriate agar (B569324) plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each antibiotic and the combination.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
In Vivo Mouse Model of Bacterial Infection
In vivo studies are crucial to validate the efficacy of antibiotic combinations observed in vitro. The following is a general protocol that can be adapted for specific bacterial pathogens and infection models.[15][16]
Materials:
-
Laboratory mice (strain appropriate for the infection model)
-
Pathogenic bacterial strain
-
This compound and second antibiotic formulations for in vivo administration
-
Appropriate vehicles for drug delivery (e.g., saline, carboxymethyl cellulose)
-
Equipment for bacterial challenge (e.g., intraperitoneal injection, intranasal inoculation)
-
Materials for sample collection (e.g., blood, tissues) and bacterial enumeration
Protocol:
-
Animal Acclimation and Infection:
-
Acclimate mice to the laboratory conditions for at least one week.
-
Infect mice with the bacterial pathogen via the desired route to establish a systemic or localized infection.
-
-
Treatment Groups:
-
Divide the infected mice into the following groups:
-
Vehicle control
-
This compound monotherapy
-
Second antibiotic monotherapy
-
This compound and second antibiotic combination therapy
-
-
-
Drug Administration:
-
Administer the antibiotics at predetermined doses and schedules based on pharmacokinetic and pharmacodynamic studies. The route of administration (e.g., oral gavage, intraperitoneal injection) should be appropriate for the drug and the infection model.
-
-
Monitoring and Sample Collection:
-
Monitor the mice for clinical signs of infection and survival.
-
At selected time points post-infection and treatment, euthanize a subset of mice from each group and collect relevant samples (e.g., blood, spleen, lungs) for bacterial load determination (CFU counts).
-
-
Data Analysis:
-
Compare the survival rates between the different treatment groups.
-
Compare the bacterial loads in the collected samples between the groups.
-
A significant increase in survival and/or a significant reduction in bacterial load in the combination therapy group compared to the monotherapy groups indicates in vivo synergy.
-
Signaling Pathways and Mechanisms of Synergy
Understanding the molecular mechanisms underlying the synergistic effects of antibiotic combinations is crucial for rational drug development.
Tetracycline + β-Lactam Combination:
The primary mechanism of synergy is the disruption of the bacterial cell wall by the β-lactam antibiotic. This damage increases the permeability of the cell membrane, allowing for enhanced uptake of the tetracycline antibiotic. The increased intracellular concentration of tetracycline leads to more effective inhibition of protein synthesis.[3]
Tetracycline + Polymyxin B Combination:
Polymyxin B, a polycationic peptide, interacts with the negatively charged lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to membrane destabilization and increased permeability. This allows tetracyclines to bypass the outer membrane barrier and reach their ribosomal target more effectively.
Conclusion
The combination of this compound with other classes of antibiotics holds significant promise for combating bacterial infections, particularly those caused by multidrug-resistant pathogens. The protocols and data presented in these application notes provide a comprehensive framework for researchers to systematically evaluate the potential of this compound in combination therapies. Further in vitro and in vivo studies are essential to validate these synergistic interactions and to elucidate the underlying molecular mechanisms, ultimately paving the way for the development of novel and effective antibiotic regimens.
References
- 1. scialert.net [scialert.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 5. scialert.net [scialert.net]
- 6. In vitro evaluation of antibiotic synergy for polymyxin B-resistant carbapenemase-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. igas.gouv.fr [igas.gouv.fr]
- 8. benchchem.com [benchchem.com]
- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. emerypharma.com [emerypharma.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. emerypharma.com [emerypharma.com]
- 15. journals.asm.org [journals.asm.org]
- 16. fortunejournals.com [fortunejournals.com]
Experimental Guidelines for Handling Tetromycin C1 Powder
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tetromycin C1, also known as Glenthmycin E, is a macrocyclic spirotetronate polyketide antibiotic isolated from Streptomyces species.[1][2][3][4] It has demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including clinically significant drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2][3][4] Notably, this compound and its analogues have shown no detectable cytotoxicity against eukaryotic cells, such as fungal and human carcinoma cell lines, highlighting their potential as selective antibacterial agents.[1][2][3][4]
These application notes provide essential guidelines for the safe handling, storage, and experimental use of this compound powder. The protocols outlined below are intended to ensure personnel safety and the integrity of the compound for reliable experimental results.
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | Glenthmycin E | [1][2][3][4] |
| CAS Number | 3040055-84-0 | Cayman Chemical |
| Molecular Formula | C₅₀H₆₄O₁₄ | Cayman Chemical |
| Molecular Weight | 889.0 g/mol | Cayman Chemical |
| Appearance | Solid powder | MedChemExpress |
| Purity | ≥95% | Cayman Chemical |
| Solubility | Soluble in DMSO | InvivoChem |
| Storage | -20°C | Cayman Chemical |
Biological Activity
This compound exhibits a promising antibacterial profile against Gram-positive bacteria. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target Organism | Strain | IC50 (µM) | Reference |
| Staphylococcus aureus | (Not specified) | 4.9 | Cayman Chemical |
| Enterococcus faecalis | (Not specified) | 6.2 | Cayman Chemical |
| Methicillin-resistant S. aureus (MRSA) | (Not specified) | 2.3 | Cayman Chemical |
| Vancomycin-resistant Enterococci (VRE) | (Not specified) | 3.2 | Cayman Chemical |
Experimental Protocols
Personal Protective Equipment (PPE) and Safety Precautions
Due to the potent biological activity of this compound, it should be handled as a potentially hazardous compound. Adherence to standard laboratory safety protocols for handling cytotoxic agents is recommended.
-
Engineering Controls : Handle this compound powder in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of dust particles.
-
Personal Protective Equipment :
-
Gloves : Wear two pairs of nitrile gloves.
-
Eye Protection : Use safety glasses with side shields or goggles.
-
Lab Coat : A dedicated lab coat should be worn.
-
Respiratory Protection : If handling large quantities or if there is a risk of aerosolization outside of a containment hood, a NIOSH-approved respirator is recommended.
-
-
Spill Management : In case of a spill, gently cover the powder with a damp absorbent material to avoid raising dust. Clean the area with a suitable detergent and water. Dispose of all contaminated materials as hazardous waste.
Reconstitution of this compound Powder
This compound is supplied as a lyophilized powder and should be reconstituted in a suitable solvent for experimental use.
-
Materials :
-
This compound powder vial
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
-
Procedure :
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Aliquot the stock solution into sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is to determine the Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacterial strains.
-
Materials :
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
-
Procedure :
-
Prepare a serial two-fold dilution of the this compound stock solution in MHB in the 96-well plate.
-
Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Add the bacterial suspension to each well containing the this compound dilutions.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Cytotoxicity Assay (MTT Assay)
This assay is used to evaluate the cytotoxic effects of this compound on mammalian cell lines.
-
Materials :
-
Mammalian cell line of interest (e.g., human carcinoma cells)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
-
Procedure :
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium and add to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle control.
-
Mechanism of Action
The precise molecular mechanism of action for this compound and other spirotetronate polyketides is an active area of research. While they are known to be potent antibacterial agents, their specific cellular targets that lead to bacterial cell death have not been fully elucidated. Unlike tetracycline (B611298) antibiotics, which inhibit protein synthesis by binding to the ribosomal 30S subunit, the spirotetronate class of compounds does not share this mechanism.[5][6] The lack of cytotoxicity in mammalian cells suggests a mechanism that is specific to bacterial physiology.
Waste Disposal
All waste materials contaminated with this compound, including unused solutions, pipette tips, and culture plates, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. X-MOL [x-mol.net]
- 3. Glenthmycins A-M: Macrocyclic Spirotetronate Polyketide Antibacterials from the Australian Pasture Plant-Derived sp. CMB-PB041. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Tetracycline - Wikipedia [en.wikipedia.org]
- 6. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Tetracycline-Inducible Gene Expression in Bacteria
A Clarification on Tetromycin C1: Initial research indicates that this compound is a polyketide antibiotic with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE)[1]. It is produced by species of Streptomyces[2][3][4][5]. At present, publicly available scientific literature does not describe the use of this compound as an inducer for gene expression systems. The following application notes and protocols pertain to the well-established tetracycline-inducible systems, which utilize tetracycline (B611298) and its analogs (e.g., doxycycline (B596269), anhydrotetracycline) to control gene expression in bacteria.
Introduction to Tetracycline-Inducible Systems
Tetracycline-inducible gene expression systems are powerful tools for controlling the expression of target genes in bacteria. These systems are based on the elements of the tetracycline resistance operon from E. coli, specifically the tetracycline repressor protein (TetR) and the tetracycline operator sequence (tetO)[6]. By controlling the expression of a gene of interest, researchers can study gene function, regulate metabolic pathways, and produce proteins in a controlled manner. The two most common configurations are the Tet-Off and Tet-On systems[6].
-
Tet-Off System: In the absence of an inducer (tetracycline or its analogs), the tetracycline-controlled transactivator (tTA), a fusion of TetR and a viral activation domain, binds to the tetO sequence in the promoter of the target gene, leading to gene expression. When the inducer is added, it binds to tTA, causing a conformational change that prevents it from binding to tetO, thus turning off gene expression[6].
-
Tet-On System: This system utilizes a reverse tetracycline-controlled transactivator (rtTA) which can only bind to the tetO sequence in the presence of the inducer, thereby activating gene expression. This is often preferred as it allows for gene expression to be actively induced[6][7].
Core Components and Mechanism
The fundamental components of a tetracycline-inducible system in bacteria are:
-
Tetracycline Repressor (TetR): A protein that binds to the tetO operator sequence.
-
Tetracycline Operator (tetO): A specific DNA sequence that, when bound by TetR, represses the transcription of a downstream gene.
-
Inducer: Tetracycline or one of its analogs, such as doxycycline (Dox) or anhydrotetracycline (B590944) (aTc). aTc is often preferred for inducible systems as it is a potent inducer with minimal antibiotic activity.
The general mechanism involves the regulation of transcription from a promoter containing tetO sequences. In the absence of the inducer, TetR binds to tetO and blocks transcription. The addition of the inducer causes it to bind to TetR, leading to a conformational change in TetR and its dissociation from tetO, thereby allowing transcription to proceed[8].
Quantitative Data for System Characterization
The following table summarizes typical quantitative parameters for tetracycline-inducible systems in bacteria. These values can vary depending on the specific bacterial strain, plasmid copy number, promoter strength, and experimental conditions.
| Parameter | Typical Range | Organism Example | Reference |
| Inducer Concentration (aTc) | 5 - 200 ng/mL | E. coli | [9][10][11] |
| Maximal Induction Level | 100 - 1,000 fold | E. coli, H. pylori | [10] |
| Time to Maximal Induction | 8 - 16 hours | H. pylori | [10] |
| Basal ("Leaky") Expression | Low to negligible | Varies | [12] |
Experimental Protocols
Protocol 1: General Protocol for Inducible Gene Expression in E. coli
This protocol outlines the steps for inducing the expression of a target gene cloned into a vector under the control of a tetracycline-inducible promoter.
Materials:
-
E. coli strain carrying the tetracycline-inducible expression plasmid and a plasmid constitutively expressing TetR.
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotics for plasmid maintenance.
-
Anhydrotetracycline (aTc) stock solution (e.g., 100 µg/mL in 50% ethanol).
Procedure:
-
Inoculation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.
-
Overnight Culture: Incubate the culture overnight at 37°C with shaking (200-250 rpm).
-
Sub-culturing: The next day, dilute the overnight culture 1:100 into fresh LB medium with antibiotics.
-
Growth to Mid-Log Phase: Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).
-
Induction: Add aTc to the desired final concentration (e.g., 200 ng/mL). A range of concentrations should be tested to optimize expression levels.
-
Post-Induction Incubation: Continue to incubate the culture under the same conditions for the desired period (e.g., 4-16 hours) to allow for protein expression.
-
Harvesting: Harvest the cells by centrifugation for downstream analysis (e.g., protein purification, Western blot, enzyme assay).
Protocol 2: Quantification of Gene Expression by qPCR
This protocol describes how to quantify the level of induced gene expression at the transcript level using quantitative PCR (qPCR).
Materials:
-
Induced and uninduced bacterial cell pellets from Protocol 1.
-
RNAprotect Bacteria Reagent (or similar).
-
Lysozyme.
-
RNA extraction kit.
-
DNase I.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers specific to the gene of interest and a reference gene.
Procedure:
-
RNA Stabilization: Immediately after harvesting, treat the cell pellets with RNAprotect Bacteria Reagent according to the manufacturer's instructions.
-
Cell Lysis: Lyse the bacterial cells using an appropriate method, such as enzymatic digestion with lysozyme.
-
RNA Extraction: Isolate total RNA from the lysed cells using a commercial RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix. Include a no-reverse-transcriptase control to check for genomic DNA contamination.
-
Data Analysis: Calculate the relative expression of the gene of interest using a method such as the ΔΔCt method, normalizing to the expression of a stably expressed reference gene.
Visualizations
Caption: Mechanism of the Tet-On inducible gene expression system in bacteria.
Caption: Experimental workflow for inducible gene expression in bacteria.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Antibiotic this compound, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. This compound | Bacterial | 205433-82-5 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. addgene.org [addgene.org]
- 7. Optimization of the Tet-On system for regulated gene expression through viral evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Status quo of tet regulation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamical Determinants of Drug-Inducible Gene Expression in a Single Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Tetracycline-Inducible Gene Expression System for the Study of Helicobacter pylori Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamics of transcription driven by the tetA promoter, one event at a time, in live Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Tetromycin C1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin C1 is an antibiotic compound isolated from Streptomyces sp. that has demonstrated antibacterial activity, particularly against Gram-positive bacteria.[1] While specific high-throughput screening (HTS) data for this compound is not extensively available in public literature, its classification as an antibiotic suggests its potential as a lead compound in drug discovery campaigns targeting bacterial infections. The tetracycline (B611298) class of antibiotics, to which this compound may be related, are known inhibitors of bacterial protein synthesis.[2][3] This document provides detailed application notes and generalized protocols for utilizing this compound or similar natural products in HTS assays to identify and characterize novel antibacterial agents.
The protocols described herein are based on established HTS methodologies for antibacterial drug discovery and for identifying inhibitors of protein synthesis.[4][5][6][7][8][9][10] These can be adapted and optimized for the specific characteristics of this compound.
Mechanism of Action (Hypothesized)
While the precise mechanism of action for this compound is not definitively elucidated in the available literature, it is hypothesized to function as a protein synthesis inhibitor, similar to other tetracycline-like antibiotics. This proposed mechanism involves the binding to the bacterial ribosome, thereby preventing the association of aminoacyl-tRNA with the ribosomal acceptor site and inhibiting the elongation of the polypeptide chain.[2][3][11]
High-Throughput Screening Strategies
Two primary HTS strategies are proposed for the evaluation of this compound and other natural product libraries for antibacterial activity: cell-based assays and biochemical assays.
Cell-Based High-Throughput Screening
Cell-based assays are advantageous as they identify compounds with whole-cell activity, taking into account factors like cell permeability.[12] A common approach is to screen for inhibition of bacterial growth.
Objective: To identify compounds that inhibit the growth of a target bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
This compound and other test compounds
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
384-well clear-bottom microplates
-
Plate reader capable of measuring absorbance at 600 nm or luminescence
-
Positive control (e.g., Vancomycin)
-
Negative control (e.g., DMSO)
Methodology:
-
Compound Plating:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Using an automated liquid handler, dispense test compounds and controls into 384-well plates to achieve a final concentration of 10 µM.
-
Include wells with DMSO only as a negative control and a known antibiotic as a positive control.
-
-
Bacterial Inoculum Preparation:
-
Grow an overnight culture of S. aureus in CAMHB at 37°C with shaking.
-
Dilute the overnight culture to achieve a starting optical density at 600 nm (OD600) of 0.001 in fresh CAMHB.
-
-
Assay Procedure:
-
Add the diluted bacterial culture to each well of the compound-plated 384-well plates.
-
Seal the plates and incubate at 37°C for 16-20 hours with shaking.
-
-
Data Acquisition and Analysis:
-
Measure the OD600 of each well using a microplate reader.
-
Alternatively, for higher sensitivity, use a viability reagent such as CellTiter-Glo® to measure ATP levels, which correlate with the number of viable cells.
-
Calculate the percentage of growth inhibition for each compound relative to the positive and negative controls.
-
Determine the Z-factor for the assay to assess its quality and robustness. A Z-factor between 0.5 and 1.0 is considered excellent.
-
Data Presentation:
| Compound | Concentration (µM) | % Growth Inhibition (Mean ± SD) | Z-Factor |
| This compound | 10 | Data to be generated | |
| Vancomycin | 10 | 98 ± 2 | 0.85 |
| DMSO | 1% (v/v) | 0 ± 5 |
Biochemical High-Throughput Screening
Biochemical assays can be employed to directly measure the inhibition of a specific molecular target, such as protein synthesis. An in vitro translation (IVT) assay is a powerful tool for this purpose.[6][7][8]
Objective: To identify compounds that inhibit bacterial protein synthesis.
Materials:
-
This compound and other test compounds
-
E. coli S30 extract for in vitro translation
-
Reporter plasmid DNA (e.g., pBEST-luc encoding firefly luciferase)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
384-well white, opaque microplates
-
Luminometer
-
Positive control (e.g., Tetracycline)
-
Negative control (e.g., DMSO)
Methodology:
-
Compound Plating:
-
As described in the cell-based assay protocol, dispense compounds and controls into 384-well plates.
-
-
Assay Procedure:
-
Prepare the IVT reaction mixture containing the E. coli S30 extract, amino acids, energy source, and the luciferase reporter plasmid.
-
Dispense the IVT reaction mixture into the wells of the compound-plated plates.
-
Incubate the plates at 30°C for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Add a luciferase assay reagent to each well.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percentage of inhibition of protein synthesis for each compound.
-
Perform a counter-screen to identify compounds that directly inhibit the luciferase enzyme.
-
Data Presentation:
| Compound | Concentration (µM) | % IVT Inhibition (Mean ± SD) | Luciferase Inhibition (%) | Z-Factor |
| This compound | 10 | Data to be generated | Data to be generated | |
| Tetracycline | 50 | 95 ± 3 | < 5 | 0.82 |
| DMSO | 1% (v/v) | 0 ± 6 | < 5 |
Conclusion
The provided application notes and protocols offer a framework for the high-throughput screening of this compound and other natural products to discover novel antibacterial agents. While the specific activity and optimal screening conditions for this compound need to be empirically determined, the outlined cell-based and biochemical assays represent robust starting points for such investigations. Successful hit identification and characterization will pave the way for further lead optimization and development of new therapies to combat bacterial infections.
References
- 1. Antibiotic this compound, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 3. Tetracycline - Wikipedia [en.wikipedia.org]
- 4. azolifesciences.com [azolifesciences.com]
- 5. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of protein synthesis identified by a high throughput multiplexed translation screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. High-Throughput Screening for Protein Synthesis Inhibitors Targeting Aminoacyl-tRNA Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tetromycin C1 Concentration for Antibacterial Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetromycin C1. The information is designed to address specific issues that may be encountered during antibacterial assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel antibiotic isolated from Streptomyces sp. with a molecular formula of C50H64O14.[1] It exhibits antibacterial activity, particularly against Gram-positive bacteria.[2] While the specific mechanism of action for this compound has not been fully elucidated in publicly available literature, it belongs to the tetracycline (B611298) class of antibiotics.[3][4] Tetracyclines generally work by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome, thereby disrupting the elongation of polypeptide chains.[5]
Q2: What is the antibacterial spectrum of this compound?
Based on available patent data, this compound has demonstrated activity against Gram-positive bacteria, including methicillin-resistant strains.[2] Specific Minimum Inhibitory Concentration (MIC) values are limited but provide a starting point for determining the effective concentration range in your experiments.
Q3: How should I prepare a stock solution of this compound?
There is limited public information on the solubility of this compound. The patent in which it was first described mentions its isolation as a colorless acicular crystal.[1] For novel compounds with limited solubility data, it is recommended to start with a small amount of the substance and test its solubility in common laboratory solvents. Given its tetracycline structure, solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727) are likely candidates for creating a high-concentration stock solution. It is crucial to determine the solubility empirically before preparing a large stock.
Q4: What are the recommended storage conditions for this compound solutions?
The stability of this compound in solution has not been extensively documented. For tetracycline antibiotics in general, stability in solution is dependent on the solvent, pH, and storage temperature. Acidic solutions of tetracyclines tend to be more stable than alkaline solutions.[6] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7] A stability study for your specific solvent and storage conditions is advisable.
Troubleshooting Guides
Issue 1: Inconsistent or No Antibacterial Activity Observed
-
Possible Cause: Poor solubility of this compound in the assay medium.
-
Troubleshooting Tip: If you are observing precipitation in your wells, consider using a co-solvent system. However, be mindful that the solvent itself (e.g., DMSO) can have inhibitory effects at higher concentrations. Always include a solvent control in your assay to account for this. For hydrophobic compounds, using a well diffusion assay instead of a disk diffusion assay may yield better results as it can accommodate compounds with lower diffusion rates in agar.[8]
-
-
Possible Cause: Degradation of this compound.
-
Possible Cause: Incorrect concentration range tested.
-
Troubleshooting Tip: Refer to the available MIC data for this compound as a starting point. Perform a broad-range dose-response experiment to determine the inhibitory concentration range for your specific bacterial strains.
-
Issue 2: High Variability in MIC/MBC Results
-
Possible Cause: Inconsistent inoculum preparation.
-
Troubleshooting Tip: Ensure your bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment. This will provide a consistent starting number of bacteria.
-
-
Possible Cause: Pipetting errors during serial dilutions.
-
Troubleshooting Tip: Use calibrated pipettes and ensure proper mixing at each dilution step to achieve accurate and consistent concentrations across your assay plate.
-
-
Possible Cause: Edge effects in microtiter plates.
-
Troubleshooting Tip: To minimize evaporation from the outer wells of a microtiter plate, which can concentrate the antibiotic and affect results, consider filling the outer wells with sterile media or water.
-
Issue 3: Discrepancy Between MIC and MBC Values
-
Possible Cause: this compound is bacteriostatic, not bactericidal.
-
Troubleshooting Tip: A large difference between the MIC (inhibitory) and MBC (bactericidal) values is common for bacteriostatic antibiotics like tetracyclines.[5] This indicates that the antibiotic inhibits bacterial growth but does not kill the bacteria at similar concentrations.
-
-
Possible Cause: Incomplete killing in the MBC assay.
-
Troubleshooting Tip: Ensure that the incubation time for the MBC plating is sufficient for the bacteria to recover and form colonies. Also, verify that the volume and dilution plated from the MIC wells are accurate.
-
Data Presentation
Table 1: Known Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus Smith | 3.13 |
| Staphylococcus aureus 209P | 3.13 |
| Methicillin-resistant Staphylococcus aureus 101 | 6.25 |
| Methicillin-resistant Staphylococcus aureus 102 | 6.25 |
| Enterococcus faecalis | >100 |
| Enterococcus faecium | >100 |
Data extracted from patent JPH1057089A. The method used was the Japanese Society of Chemotherapy standard method on Mueller-Hinton agar.[2]
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a general guideline and may need to be optimized for this compound.
-
Preparation of this compound Stock Solution:
-
Due to the lack of specific solubility data, empirically determine the best solvent (e.g., DMSO, ethanol).
-
Prepare a stock solution at a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a single row.
-
Add 100 µL of the this compound working solution (diluted from the stock to twice the highest desired final concentration) to the first well.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic).
-
Well 12 will serve as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture plate, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
-
Following MIC Determination:
-
From each well of the MIC plate that shows no visible growth, plate a 10 µL aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Mandatory Visualizations
Caption: Workflow for MIC Determination.
Caption: Workflow for MBC Determination.
Caption: Troubleshooting Inconsistent Results.
References
- 1. Antibiotic this compound, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. JPH1057089A - Antibiotics this compound, C2, C3, C4 and C5 and their production - Google Patents [patents.google.com]
- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. scispace.com [scispace.com]
- 7. Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Oxytetracycline in Different Types of Solutions and Stored at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Tetromycin C1 solubility issues in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with Tetromycin C1 solubility in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antibiotic bactericide isolated from Streptomyces sp.[1][2] Like other tetracycline-class antibiotics, it is a protein synthesis inhibitor. It functions by binding to the 30S ribosomal subunit in bacteria, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site, thereby inhibiting peptide chain elongation and bacterial growth.[3][4][5]
Q2: I'm observing precipitation after adding my this compound DMSO stock solution to my aqueous cell culture medium. What is causing this?
This is a common issue for compounds with low aqueous solubility and is often referred to as "crashing out."[6][7] Dimethyl sulfoxide (B87167) (DMSO) is a potent organic solvent capable of dissolving many nonpolar compounds.[6] However, when the DMSO stock is diluted into an aqueous medium like cell culture media, the overall solvent polarity increases significantly. This change can cause this compound to precipitate out of the solution because it is no longer soluble in the high-water-content environment.[6] It is important to keep the final DMSO concentration in your cell culture low, typically below 0.1%, as higher concentrations can be toxic to cells.[6]
Q3: What are the initial steps I should take to troubleshoot the precipitation of this compound?
If you observe a precipitate, consider these initial troubleshooting steps:
-
Optimize DMSO Concentration: Instead of adding a highly concentrated stock directly to your aqueous solution, try preparing intermediate dilutions of your stock in DMSO first. This can help prevent localized high concentrations of the compound that can immediately precipitate upon contact with the aqueous buffer.[6]
-
Gentle Warming: Gently warming the final solution to 37°C may help in dissolving the precipitate. However, be cautious as prolonged exposure to heat can degrade some compounds.[6]
-
Sonication: Using a water bath sonicator for a brief period can help break up precipitate particles and facilitate the redissolving of the compound.[6]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of your aqueous buffer might improve its solubility.[6]
Q4: Are there alternative solvents or formulation strategies I can use to improve this compound solubility?
Yes, if DMSO is not providing the desired solubility in your final working solution, you can explore other solvents or formulation strategies. While specific quantitative data for this compound is limited, general suggestions for poorly soluble compounds can be applied. Other potential solvents to test include ethanol (B145695) and N,N-dimethylformamide (DMF).[1] For in vivo applications or challenging in vitro systems, you might consider formulations such as:
-
Suspensions in carboxymethyl cellulose (B213188) (e.g., 0.5%).[1]
-
Solutions containing solubilizing agents like PEG400 or Tween 80.[1]
Troubleshooting Guide: Step-by-Step Protocol for Addressing this compound Solubility Issues
This guide provides a systematic approach to resolving solubility challenges with this compound in your experimental media.
Visualizing the Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Generation of Stable Human Cell Lines with Tetracycline-inducible (Tet-on) shRNA or cDNA Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 7. biomedres.us [biomedres.us]
how to prevent degradation of Tetromycin C1 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Tetromycin C1 in solution. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a macrocyclic spirotetronate polyketide antibiotic isolated from Streptomyces sp.[1][2][3][4] It presents as a colorless acicular crystal.[3] this compound has demonstrated potent antibacterial activity against Gram-positive bacteria, including resistant strains such as methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][4]
Q2: What are the primary factors that can cause the degradation of this compound in solution?
While specific degradation pathways for this compound are not extensively documented, factors known to affect the stability of other macrolide antibiotics include pH, temperature, and light exposure.[5][6] Hydrolysis of the macrocyclic lactone ring and other pH-dependent reactions are common degradation routes for this class of compounds.[5] Oxidation can also contribute to degradation.
Q3: How should I prepare stock solutions of this compound?
It is recommended to reconstitute lyophilized this compound in high-purity solvents such as methanol (B129727) or DMSO.[4] For maximum recovery of the product, centrifuge the original vial after thawing and before removing the cap.[4]
Q4: What are the recommended storage conditions for this compound solutions?
Stock solutions of this compound in methanol or DMSO should be stored at -20°C.[4] Under these conditions, the reconstituted product is reported to be stable for up to six months.[4] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[4]
Q5: How does pH affect the stability of this compound in aqueous solutions?
Specific data on the pH stability of this compound is limited. However, for many macrolide antibiotics, stability is pH-dependent.[5] Both acidic and alkaline conditions can lead to the hydrolysis of the lactone ring, a key structural feature of macrolides.[5][7] It is advisable to conduct pilot stability studies at the intended experimental pH.
Q6: Is this compound sensitive to light?
Many complex organic molecules, including some antibiotics, are susceptible to photodegradation. To minimize this risk, it is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of antibacterial activity in my experiment. | Degradation of this compound in the working solution. | - Prepare fresh working solutions from a frozen stock for each experiment.- Ensure the pH of your experimental buffer is within a stable range for macrolides (near neutral is often a good starting point).- Protect your solutions from light during incubation and handling.- Avoid prolonged exposure to elevated temperatures. |
| Precipitate formation in my aqueous working solution. | Poor solubility of this compound in the aqueous buffer. | - Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your experimental system and maintains solubility.- Consider using a co-solvent or a different buffer system after performing solubility tests. |
| Inconsistent experimental results. | Inconsistent concentration of active this compound due to degradation or improper storage. | - Aliquot stock solutions to prevent degradation from multiple freeze-thaw cycles.[4]- Always use freshly prepared dilutions from the stock solution.- Standardize the preparation and handling of this compound solutions across all experiments. |
Data Presentation
Table 1: Chemical and Storage Information for this compound
| Property | Value | Reference |
| Molecular Formula | C₅₀H₆₄O₁₄ | [1][3] |
| Molecular Weight | 889.0 g/mol | [1] |
| Appearance | Colorless acicular crystal | [3] |
| Storage of Solid | -20°C | [4] |
| Recommended Solvents for Stock | Methanol or DMSO | [4] |
| Stock Solution Storage | -20°C for up to 6 months | [4] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Objective: To prepare a stable, concentrated stock solution of this compound.
-
Materials:
-
Lyophilized this compound
-
Anhydrous, high-purity DMSO or methanol
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.[4]
-
Add the required volume of DMSO or methanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C.[4]
-
Visualizations
Caption: Potential degradation pathways of this compound in solution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antibiotic this compound, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Tetromycin C1 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Tetromycin C1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why should I be concerned when using this compound?
A1: Off-target effects occur when a compound, such as this compound, interacts with and modulates the function of molecules other than its intended biological target.[1] These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, or a lack of translational success in drug development.[1] Minimizing or accounting for off-target effects is crucial for generating reliable and reproducible data.
Q2: I'm observing a cellular phenotype with this compound, but I'm unsure if it's a true on-target effect. How can I investigate this?
A2: A multi-step approach is recommended to distinguish on-target from off-target effects. This involves a combination of dose-response analysis, the use of control compounds, and molecular validation techniques. The goal is to determine if the observed phenotype is consistently linked to the modulation of the intended target.
Q3: What are the initial steps I should take to minimize off-target effects in my experiments with this compound?
A3: To proactively minimize off-target effects, you should:
-
Use the lowest effective concentration: Perform a dose-response experiment to identify the minimal concentration of this compound that elicits the desired on-target effect.[1] Higher concentrations increase the likelihood of engaging lower-affinity off-target molecules.[1]
-
Employ control compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
Q4: What advanced techniques can I use to validate that my observed phenotype is due to the on-target activity of this compound?
A4: Advanced validation methods can provide strong evidence for on-target activity. These include:
-
Genetic knockdown or knockout: Utilize techniques like CRISPR-Cas9 or siRNA to reduce or eliminate the expression of the intended target protein.[1] If the phenotype persists after target removal, it is likely an off-target effect.[1][2]
-
Cellular Thermal Shift Assay (CETSA): This method directly assesses whether this compound binds to its intended target in intact cells by measuring changes in the thermal stability of the protein upon ligand binding.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent results between different cell lines. | Varying expression levels of the on-target or off-target proteins across cell lines. | 1. Confirm the expression levels of the intended target protein in all cell lines using methods like Western Blot or qPCR. 2. If a specific off-target is suspected, assess its expression level as well. |
| High cellular toxicity at effective concentrations. | The effective concentration for the on-target effect may be high enough to engage toxic off-targets. | 1. Perform a careful dose-response curve to determine the therapeutic window. 2. Consider using a different, potentially more potent, analog of this compound if available. 3. Investigate if the toxicity is related to a known off-target by consulting literature on similar compounds. |
| Phenotype does not correlate with target inhibition. | The observed phenotype may be a result of an off-target effect. | 1. Implement advanced validation techniques such as genetic knockdown of the intended target.[1] 2. Use a structurally unrelated inhibitor of the same target to see if it recapitulates the phenotype. |
Experimental Protocols
Protocol 1: Determining the Lowest Effective Concentration
Objective: To find the minimum concentration of this compound that produces the desired on-target effect to minimize off-target binding.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time, based on the expected kinetics of the biological process being studied.
-
Assay: Perform a relevant assay to measure the on-target effect (e.g., a reporter assay, measurement of a specific phosphorylation event by Western Blot, or a cell viability assay).
-
Data Analysis: Plot the response as a function of the this compound concentration and determine the EC50 (or IC50) value. The lowest concentration that gives a significant on-target effect should be used for subsequent experiments.
Protocol 2: Validating On-Target Effects using siRNA-mediated Knockdown
Objective: To confirm that the cellular effect of this compound is dependent on the presence of its intended target.
Methodology:
-
siRNA Transfection: Transfect cells with an siRNA specifically targeting the mRNA of the intended target protein. As controls, use a non-targeting (scrambled) siRNA and a mock transfection (transfection reagent only).
-
Knockdown Confirmation: After 48-72 hours, harvest a subset of the cells to confirm target protein knockdown by Western Blot or qPCR.
-
This compound Treatment: Treat the remaining transfected cells with the predetermined lowest effective concentration of this compound and a vehicle control.
-
Phenotypic Assay: After the appropriate incubation time, perform the assay to measure the cellular phenotype of interest.
-
Data Analysis: Compare the effect of this compound in the target-knockdown cells to the control cells. A significantly diminished or absent phenotype in the knockdown cells indicates an on-target effect.
Visualizations
Caption: Workflow for investigating this compound on-target vs. off-target effects.
Caption: Hypothesized signaling pathways for on-target and potential off-target effects of this compound.
References
Technical Support Center: Optimizing Tetromycin C1 Production from Streptomyces Cultures
Welcome to the technical support center for improving the yield of Tetromycin C1. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Streptomyces cultures. The information presented here is based on established principles for the production of tetracycline-class antibiotics and provides a strong starting point for the optimization of this compound.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces culture is growing well (high biomass), but the this compound yield is low. What are the likely causes?
A1: This is a common issue in secondary metabolite production. High biomass does not always correlate with high antibiotic yield. The transition from primary (growth) to secondary (antibiotic production) metabolism is tightly regulated. Likely causes include:
-
Nutrient Repression: High levels of readily metabolizable carbon sources (like glucose) or phosphate (B84403) can repress the genes responsible for this compound biosynthesis.
-
Suboptimal pH: The pH of the culture medium can significantly influence enzyme activity and nutrient uptake, thereby affecting antibiotic production. The optimal pH for growth may not be optimal for secondary metabolism.
-
Inappropriate Timing of Harvest: this compound production is typically initiated during the stationary phase of growth. Harvesting too early or too late can result in a low yield.
-
Lack of Precursors: The biosynthesis of this compound, a polyketide antibiotic, requires specific precursor molecules like malonamyl-CoA and malonyl-CoA. A limited supply of these precursors will directly impact the final yield.
Q2: How can I determine the optimal time to harvest my culture for maximum this compound yield?
A2: To determine the optimal harvest time, you should perform a time-course experiment. This involves:
-
Inoculating a series of identical cultures.
-
At regular intervals (e.g., every 12 or 24 hours) after a certain initial growth period, sacrifice one culture.
-
For each time point, measure the biomass (e.g., dry cell weight) and the concentration of this compound in the culture broth (using a method like HPLC).
-
Plot both biomass and this compound concentration against time. The optimal harvest time will be at the peak of this compound production, which typically occurs during the stationary phase.
Q3: What are the key media components I should focus on to optimize this compound production?
A3: The key components to optimize are the carbon source, nitrogen source, and phosphate concentration.
-
Carbon Source: While a readily used carbon source like glucose is needed for initial growth, a more slowly metabolized carbon source (e.g., starch, glycerol) often promotes higher antibiotic yields by avoiding rapid acidification of the medium and catabolite repression.
-
Nitrogen Source: Complex nitrogen sources like soybean meal, yeast extract, or peptone often support better antibiotic production than simple inorganic sources like ammonium (B1175870) salts.
-
Phosphate: Phosphate is essential for growth, but high concentrations can inhibit the production of many secondary metabolites, including tetracyclines. It's crucial to find a concentration that supports adequate growth without repressing antibiotic synthesis.
Troubleshooting Guides
Issue 1: Low or No this compound Production
| Possible Cause | Troubleshooting Steps |
| Incorrect Strain or Strain Instability | 1. Verify the identity of your Streptomyces strain. 2. Prepare fresh stock cultures from a reliable source. 3. Avoid excessive subculturing, which can lead to strain degeneration. |
| Suboptimal Culture Conditions | 1. pH: Monitor and control the pH of the culture medium. The optimal range for tetracycline (B611298) production is often slightly alkaline. 2. Temperature: Ensure the incubation temperature is optimal for your Streptomyces strain (typically 28-35°C). 3. Aeration: Provide adequate aeration by using baffled flasks and optimizing the shaker speed. |
| Media Composition Issues | 1. Carbon Source: Test different carbon sources (e.g., glucose, starch, glycerol) and concentrations. 2. Nitrogen Source: Evaluate various nitrogen sources (e.g., soybean meal, yeast extract, peptone). 3. Phosphate Limitation: Experiment with a range of phosphate concentrations to find the optimal level. |
Issue 2: Inconsistent this compound Yields Between Batches
| Possible Cause | Troubleshooting Steps |
| Inoculum Variability | 1. Standardize your inoculum preparation protocol (spore suspension or vegetative inoculum). 2. Ensure a consistent age and physiological state of the inoculum. 3. Use a consistent inoculum size (e.g., a specific number of spores or a percentage of the culture volume). |
| Inconsistent Media Preparation | 1. Use high-quality reagents and prepare fresh media for each experiment. 2. Double-check all component concentrations and the final pH before sterilization. |
| Variations in Culture Conditions | 1. Ensure consistent incubation parameters (temperature, shaker speed, incubation time) for all batches. 2. Use the same type and size of culture flasks. |
Data on Optimized Conditions for Tetracycline Production
The following tables summarize optimized parameters for the production of tetracycline-class antibiotics by various Streptomyces strains. These can serve as a valuable starting point for optimizing this compound production.
Table 1: Optimized Physical and Chemical Parameters for Tetracycline Production
| Parameter | Optimized Value/Range | Streptomyces Strain(s) | Reference(s) |
| pH | 5.0 - 9.0 | S. aureofaciens, S. rimosus | [1][2] |
| Temperature | 35°C | S. aureofaciens | [1][2] |
| Incubation Period | 2 - 7 days | S. aureofaciens | [2][3] |
| Moisture Level (Solid State) | 65% | S. aureofaciens, S. rimosus | [2] |
Table 2: Optimized Media Components for Tetracycline Production
| Component | Optimized Source/Concentration | Streptomyces Strain(s) | Reference(s) |
| Carbon Source | Dextrose, Soluble Starch (2%) | S. aureofaciens | [1][3] |
| Nitrogen Source | Yeast Extract, Peanut Meal (0.4%) | S. aureofaciens | [1][3] |
| Inorganic Salt | Calcium Carbonate (CaCO₃) (1% w/w) | S. aureofaciens, S. rimosus | [4] |
| Inorganic Nitrogen | Ammonium Sulphate (1% w/w) | S. aureofaciens, S. rimosus | [4] |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization
This protocol is designed to identify the optimal concentration of a single media component.
-
Prepare a Basal Medium: Prepare a standard production medium with all components at their initial concentrations, except for the component you are testing.
-
Vary One Component: Create a series of flasks where the concentration of the test component (e.g., glucose) is varied across a range of values (e.g., 1%, 2%, 3%, 4%, 5% w/v). Keep all other components and conditions constant.
-
Inoculation: Inoculate all flasks with a standardized inoculum of your Streptomyces strain.
-
Incubation: Incubate the flasks under your standard production conditions (temperature, agitation).
-
Analysis: After the designated incubation period, measure the this compound concentration in each flask.
-
Determine Optimum: The concentration that yields the highest this compound production is the optimum for that component under these conditions.
-
Repeat: Repeat this process for other key media components (e.g., nitrogen source, phosphate).
Visualizations
Caption: Workflow for optimizing media components using the OFAT method.
Caption: Generalized biosynthetic pathway for tetracycline-class antibiotics.
References
- 1. Optimized bioreactor methods for tetracycline from Streptomyces aureofaciens [wisdomlib.org]
- 2. Production and optimisation of tetracycline by various strains Of streptomyces under solid state fermentation using | Semantic Scholar [semanticscholar.org]
- 3. airccse.com [airccse.com]
- 4. files.core.ac.uk [files.core.ac.uk]
Tetromycin C1 precipitation problems and solutions
Technical Support Center: Tetromycin C1
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve precipitation issues and ensure the reliable performance of this compound in your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a spirotetronate polyketide, a class of natural products known for their complex structures and potent biological activities, including antibacterial properties against Gram-positive bacteria.[1][2][3] Like many complex hydrophobic molecules, this compound has low aqueous solubility. This can lead to challenges in preparing homogenous solutions, resulting in precipitation, which can cause inconsistent and unreliable results in biological assays.[4][5][6][7]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in organic solvents such as methanol (B129727) and Dimethyl Sulfoxide (DMSO).[8] It is poorly soluble in aqueous solutions. For biological experiments, it is common practice to prepare a concentrated stock solution in an organic solvent and then dilute it into an aqueous buffer or cell culture medium.[5][9]
Q3: I observed a precipitate when I diluted my this compound DMSO stock solution into my aqueous experimental buffer. What is happening?
A3: This is a common issue known as "crashing out" of solution. It occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.[5][9] The dramatic increase in solvent polarity upon dilution causes the compound to precipitate.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The tolerance of cell lines to organic solvents varies. As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to minimize cytotoxicity and other off-target effects.[5] It is always recommended to perform a vehicle control experiment to determine the maximum tolerable concentration of the solvent for your specific experimental system.
Q5: How should I store my this compound stock solutions?
A5: Lyophilized this compound should be stored at -20°C.[8] Once reconstituted in an organic solvent like DMSO or methanol, the stock solution should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[8][9]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to addressing precipitation issues with this compound.
Problem: Precipitate forms upon dilution of organic stock solution into aqueous buffer.
This is the most common solubility issue encountered with hydrophobic compounds like this compound.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Step-by-Step Solutions:
-
Lower the Final Concentration: The most straightforward solution is often to work at a lower final concentration of this compound. Determine the lowest effective concentration for your experiment to stay below the solubility limit in your aqueous medium.
-
Optimize the Dilution Technique: The way you dilute the stock solution is critical.
-
Correct Order of Addition: Always add the small volume of concentrated DMSO stock to the larger volume of aqueous buffer, never the other way around.[9]
-
Rapid Mixing: Vortex or stir the aqueous buffer while adding the DMSO stock to ensure rapid and uniform dispersion, which can prevent localized high concentrations and subsequent precipitation.[9]
-
Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions. For example, make an intermediate dilution of your stock in pure DMSO before the final dilution into the aqueous buffer.[9]
-
-
Gentle Warming: Gently warming the final solution (e.g., to 37°C) can sometimes help dissolve small amounts of precipitate.[9] However, be cautious, as prolonged exposure to heat can degrade the compound. Always check the stability of this compound at the intended temperature.
-
Sonication: A brief period of sonication in a water bath sonicator can help break up precipitate particles and aid in re-dissolving the compound.[9]
-
Use of Solubilizing Agents (Advanced): If the above methods fail, consider modifying your buffer. This requires careful validation to ensure the agents do not interfere with your assay.
-
Co-solvents: The addition of a small percentage of another solvent like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs) can improve solubility.[9]
-
Surfactants: Non-ionic surfactants like Tween 80 can be used to increase solubility.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.[4][9]
-
Data Presentation: Solubility Properties of this compound
Specific quantitative solubility data for this compound is not widely available. Researchers should determine the solubility in their specific experimental systems. The following table outlines the key parameters and a recommended method for determining solubility.
| Parameter | Description | Recommended Value / Solvent |
| Molecular Formula | C₅₀H₆₄O₁₄ | - |
| Molecular Weight | 889.0 g/mol | - |
| Primary Stock Solvents | Solvents for creating high-concentration stock solutions. | DMSO, Methanol[8] |
| Aqueous Solubility | Solubility in common biological buffers. | Poor |
| Recommended Stock Conc. | A starting point for stock solution preparation. | 1-10 mM in 100% DMSO |
| Final Assay DMSO Conc. | Maximum recommended DMSO concentration in the final assay. | < 0.5% (v/v)[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution.
Experimental Workflow
Caption: Workflow for preparing a this compound stock solution.
Methodology:
-
Weigh Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance in a sterile microcentrifuge tube or vial.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (889.0 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Concentration (mol/L)
-
For 1 mg: Volume (L) = [0.001 g / 889.0 g/mol ] / 0.01 mol/L = 0.0001125 L = 112.5 µL
-
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.[9]
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[9] Ensure the solution is clear before proceeding.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[8][9]
Protocol 2: Dilution of this compound Stock into Aqueous Buffer for Biological Assays
This protocol provides a best-practice method for diluting the organic stock to the final working concentration in an aqueous medium (e.g., cell culture media, PBS).
Methodology:
-
Prepare Aqueous Buffer: Have your final volume of pre-warmed (if appropriate for your assay, e.g., 37°C) aqueous buffer ready in a sterile tube.
-
Prepare Intermediate Dilution (Optional but Recommended): If a high dilution factor is required, prepare an intermediate dilution of your 10 mM stock in pure DMSO first. This helps prevent localized precipitation.
-
Final Dilution:
-
Place the tube with the aqueous buffer on a vortex mixer at a medium speed.
-
While the buffer is vortexing, add the required small volume of the this compound DMSO stock directly into the buffer.
-
Continue vortexing for another 10-20 seconds to ensure the solution is homogenous.
-
-
Visual Inspection: Visually inspect the solution against a light source to ensure there is no visible precipitate. If the solution appears cloudy or contains particles, the compound has likely precipitated, and you should refer to the troubleshooting guide.
-
Use Immediately: Use the freshly prepared solution in your assay immediately to minimize the risk of precipitation over time.
References
- 1. Spirotetronate polyketides - INN [inn.demokritos.gr]
- 2. Atypical Spirotetronate Polyketides Identified in the Underexplored Genus Streptacidiphilus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spirotetronate polyketides as leads in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. khimexpert.com [khimexpert.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Tetromycin C1 Toxicity in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help mitigate the potential toxicity of Tetromycin C1 in your cell culture experiments. While this compound, a polyketide antibiotic isolated from Streptomyces sp., has been noted for its antibacterial properties and is suggested to have low toxicity, careful optimization of experimental parameters is crucial to ensure the validity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is an antibiotic bactericide with the molecular formula C₅₀H₆₄O₁₄.[1][2] It has demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[3]
Q2: Is there known information about the cytotoxicity of this compound in eukaryotic cells?
Q3: What are the general mechanisms by which tetracycline-class antibiotics might induce toxicity in eukaryotic cells?
While the specific mechanism for this compound is not defined in the available literature, related tetracycline (B611298) antibiotics can affect eukaryotic cells, primarily through off-target effects on mitochondria due to their evolutionary similarity to bacteria.[4] These effects can include:
-
Inhibition of Mitochondrial Protein Synthesis: Tetracyclines can bind to mitochondrial ribosomes, leading to impaired production of essential proteins for cellular respiration.[4][5][6] This can result in a mitonuclear protein imbalance and mitochondrial dysfunction.[4]
-
Induction of Apoptosis: Some tetracycline derivatives have been shown to selectively induce apoptosis in certain cell types, such as monocytes and macrophages.[7]
-
Inhibition of Matrix Metalloproteinases (MMPs): At higher concentrations, some tetracyclines can inhibit MMPs, which may affect cell migration and other cellular processes.[5]
Troubleshooting Guide: Minimizing Off-Target Effects and Apparent Toxicity
Even with compounds reported to have low toxicity, it is essential to troubleshoot experimental conditions to minimize any potential adverse effects on your cell cultures.
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death observed after this compound treatment. | Inhibitor concentration is too high for your specific cell line. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wide range of concentrations. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired effect. | |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[8] | |
| Compound instability in culture medium. | Prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles. | |
| Inconsistent results or lack of expected biological effect. | Inhibitor is not active. | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. |
| Incorrect timing of inhibitor addition. | Optimize the timing of this compound treatment relative to your experimental stimulus. | |
| Cell density is not optimal. | Optimize cell seeding density to avoid nutrient depletion and saturation effects that could confound results.[9] | |
| Changes in cellular metabolism unrelated to the intended target. | Off-target effects on mitochondria. | Consider the potential for mitochondrial effects in your experimental design and data interpretation. If feasible, monitor mitochondrial function (e.g., oxygen consumption rate).[4] |
Quantitative Data Summary
Specific quantitative data on the cytotoxicity of this compound in eukaryotic cell lines is not available in the reviewed literature. Researchers should empirically determine the half-maximal inhibitory concentration (IC50) for their cell line of interest. The known antibacterial IC50 values are presented for reference.
| Organism | IC50 (µM) |
| Staphylococcus aureus | 4.9 |
| Enterococcus faecalis | 6.2 |
| Methicillin-resistant S. aureus (MRSA) | 2.3 |
| Vancomycin-resistant Enterococci (VRE) | 3.2 |
| Data sourced from Cayman Chemical product information.[3] |
Key Experimental Protocols
A crucial first step in working with this compound is to determine its effect on the viability of your specific cell line. The MTT assay is a common method for this purpose.
Protocol: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability after treatment with this compound.[1][2][3][10][11]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well.
-
Incubate for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control (medium only).
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[11]
-
Formazan Solubilization:
-
Absorbance Measurement:
Visualizing Experimental Logic and Potential Pathways
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A decision tree for troubleshooting unexpected cell death when using this compound.
General Experimental Workflow for Toxicity Assessment
Caption: A general workflow for assessing the cytotoxicity of this compound.
Potential Off-Target Signaling Pathway
Caption: A potential pathway for tetracycline-induced mitochondrial toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibiotic this compound, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the In Vitro Cytotoxic Profile of Two Broad-Spectrum Antibiotics—Tetracycline and Ampicillin—On Pharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T cell toxicity induced by tigecycline binding to the mitochondrial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetracycline derivatives induce apoptosis selectively in cultured monocytes and macrophages but not in mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibiotics produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Bacterial | 205433-82-5 | Invivochem [invivochem.com]
- 11. ebiohippo.com [ebiohippo.com]
overcoming poor Tetromycin C1 performance in vivo
Technical Support Center: Tetromycin C1
Disclaimer: this compound is a hypothetical compound created for this illustrative guide. The following data, protocols, and troubleshooting advice are based on common challenges observed with novel kinase inhibitors in preclinical development and are intended to serve as a practical example.
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering suboptimal in vivo performance with this compound, a novel, potent, and selective inhibitor of MEK1/2.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected tumor growth inhibition in our mouse xenograft model despite seeing potent anti-proliferative effects in vitro. What are the potential causes and how can we troubleshoot this?
Potential Causes:
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid clearance, or a short half-life, preventing it from reaching and maintaining therapeutic concentrations in the tumor tissue.
-
Suboptimal Dosing Regimen: The dose level or frequency of administration may be insufficient to sustain target inhibition.
-
Limited Drug Exposure at the Tumor Site: The compound may not effectively penetrate the tumor tissue.
-
In Vivo Target Engagement Issues: The compound may not be inhibiting its target (MEK1/2) effectively in the in vivo environment.
Troubleshooting Guide:
-
Conduct a Pharmacokinetic Study: Perform a PK study in the same mouse strain used for your efficacy studies. Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and collect blood samples at multiple time points. Analyze the plasma concentrations to determine key PK parameters.
-
Assess Target Engagement In Vivo: Dose a cohort of tumor-bearing mice with this compound. At expected Cmax (peak concentration), collect tumor and surrogate tissue samples. Analyze the phosphorylation status of ERK (p-ERK), the downstream substrate of MEK, via Western blot or immunohistochemistry (IHC) to confirm target inhibition.
-
Optimize the Dosing Regimen: Based on the PK and target engagement data, adjust the dose and/or frequency. If the half-life is short, consider more frequent dosing (e.g., twice daily instead of once).
-
Evaluate Formulation: If bioavailability is low, consider reformulating this compound. See the table below for a comparison of different formulation strategies.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations
| Formulation Vehicle | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) | Bioavailability (%) |
| 0.5% CMC | 50 | 150 | 2.0 | 900 | 15 |
| 20% HP-β-CD | 50 | 450 | 1.0 | 2700 | 45 |
| Lipid Nanoparticles | 50 | 800 | 0.5 | 5600 | 93 |
Q2: Our in vivo studies are showing signs of toxicity (e.g., significant body weight loss, lethargy) at doses required for efficacy. What steps should we take?
Potential Causes:
-
Off-Target Effects: this compound may be inhibiting other kinases or cellular targets, leading to toxicity.
-
Metabolite-Induced Toxicity: A metabolite of this compound, rather than the parent compound, could be causing the toxic effects.
-
On-Target Toxicity: The observed toxicity may be a direct result of inhibiting the intended MEK1/2 pathway in certain tissues.
Troubleshooting Guide:
-
Conduct a Dose-Range Finding Study: Perform a study with a range of doses to identify the Maximum Tolerated Dose (MTD). Monitor clinical signs, body weight, and perform histopathology on major organs at the end of the study.
-
Investigate Off-Target Activity: Perform a broad kinase screening panel to identify potential off-targets of this compound.
-
Characterize Metabolites: Use techniques like LC-MS/MS to identify the major metabolites of this compound in plasma and liver microsomes. If possible, synthesize these metabolites and test their activity and toxicity.
-
Consider Alternative Dosing Schedules: Intermittent dosing (e.g., 5 days on, 2 days off) can sometimes mitigate toxicity while maintaining efficacy.
Detailed Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Analysis in Mice
-
Animal Dosing: Acclimate male BALB/c mice for at least 3 days. Administer this compound in the desired formulation via oral gavage (p.o.) at a volume of 10 mL/kg.
-
Blood Collection: Collect approximately 50 µL of blood via saphenous vein puncture at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect samples into K2EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C. Harvest the plasma supernatant.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
Protocol 2: Western Blot for p-ERK (Target Engagement)
-
Sample Collection: Dose tumor-bearing mice with this compound or vehicle. At the desired time point (e.g., 2 hours post-dose), euthanize the animals and excise the tumors.
-
Protein Extraction: Snap-freeze the tumor tissue in liquid nitrogen. Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a 10% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against p-ERK1/2 (e.g., rabbit anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 or a loading control like GAPDH to ensure equal protein loading.
Visualizations
Technical Support Center: Refinement of Tetromycin C1 Purification Protocols
Welcome to the technical support center for the purification of Tetromycin C1. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the experimental process.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.
Issue 1: Low Yield After Initial Extraction
-
Question: We are experiencing a significantly lower than expected yield of this compound after the initial solvent extraction from the fermentation broth. What are the possible causes and solutions?
-
Answer: Low yield at the extraction stage can be attributed to several factors. Firstly, ensure the pH of the fermentation broth was appropriately adjusted before extraction. Tetracyclines are amphoteric molecules; their charge state, and therefore solubility in organic solvents, is highly pH-dependent. For efficient extraction into a non-polar solvent like ethyl acetate (B1210297) or chloroform (B151607), the pH should be adjusted to be near the isoelectric point of this compound to ensure it is in its least polar, neutral form.
Another critical factor is the choice of extraction solvent. While ethyl acetate is commonly used for extracting antibiotics from fermentation broths, the polarity of this compound might necessitate a different solvent system.[1] Consider trying a more polar solvent or a mixture of solvents. For instance, a combination of chloroform and methanol (B129727) has been used for extracting other bacterial secondary metabolites.[2]
Finally, inefficient phase separation or the formation of emulsions can trap the product in the aqueous phase. Ensure vigorous but not excessive mixing to prevent stable emulsions. If an emulsion forms, it can sometimes be broken by adding a saturated salt solution or by centrifugation.
Issue 2: Poor Separation During Column Chromatography
-
Question: Our this compound fraction is showing poor separation and significant peak tailing during silica (B1680970) gel column chromatography. How can we improve the resolution?
-
Answer: Peak tailing and poor separation on silica gel columns for tetracycline-like compounds are often due to strong interactions with the stationary phase. Tetracyclines possess multiple functional groups that can lead to irreversible adsorption on silica.[1]
To mitigate this, consider the following:
-
Solvent System Modification: The polarity of the mobile phase is crucial. A step-wise or gradient elution with an increasing proportion of a polar solvent like methanol in a non-polar solvent like chloroform can improve separation.[1]
-
Use of Additives: Adding a small amount of a chelating agent like EDTA to the mobile phase can be beneficial, as tetracyclines are known to chelate metal ions which may be present in the silica or solvents, contributing to peak tailing.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase. Reversed-phase chromatography (e.g., C18) is a common alternative for purifying tetracyclines.[3] Ion-exchange chromatography can also be effective, taking advantage of the pH-dependent charge of the molecule.[4]
-
Issue 3: Product Degradation During Purification
-
Question: We suspect that our this compound is degrading during the purification process, as we are observing a loss of bioactivity and the appearance of new spots on TLC. What conditions can cause degradation, and how can we prevent it?
-
Answer: Tetracyclines are sensitive to both pH extremes and light.[5] Exposure to strong acids or bases can lead to epimerization or dehydration, resulting in inactive forms. It is advisable to work with buffers in the mildly acidic to neutral pH range (pH 4-7) where tetracyclines are generally more stable.[3]
Photodegradation is another common issue.[3] All purification steps, including extraction and chromatography, should be performed with protection from direct light. Use amber-colored glassware or wrap your glassware and columns in aluminum foil.
Temperature can also play a role in stability. While some heating may be required for concentrating solutions, prolonged exposure to high temperatures should be avoided. Whenever possible, perform purification steps at room temperature or in a cold room. Store fractions and the purified compound at low temperatures (-20°C or below) and protected from light.[5]
Frequently Asked Questions (FAQs)
General Questions
-
Question: What is the general molecular weight and formula of this compound?
-
Answer: The molecular formula of this compound is C50H64O14.
-
Question: What are the recommended storage conditions for purified this compound?
-
Answer: Purified this compound should be stored as a solid at -20°C or lower, protected from light and moisture. For short-term storage, a solution in a suitable solvent can be kept at -20°C.
-
Question: What solvents are suitable for dissolving this compound?
-
Answer: Based on the properties of similar tetracycline (B611298) antibiotics, this compound is expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.[6] Its solubility in water is likely pH-dependent.
Technical Questions
-
Question: What is a typical starting point for a mobile phase in reversed-phase HPLC for this compound analysis?
-
Answer: For analytical reversed-phase HPLC of tetracyclines, a common starting point is a gradient elution using a mixture of an aqueous buffer (e.g., 25mM KH2PO4, pH 3) and an organic modifier like acetonitrile (B52724) or methanol.[3] The gradient would typically involve increasing the proportion of the organic solvent over time.
-
Question: Can gel filtration chromatography be used for the purification of this compound?
-
Answer: Yes, gel filtration chromatography is a suitable method for separating molecules based on size and can be used as a polishing step in the purification of this compound.[7][8] It is particularly useful for removing high molecular weight contaminants like proteins or low molecular weight impurities.
Data Presentation
Table 1: Hypothetical Purification Summary for this compound from a 10 L Fermentation Broth
| Purification Step | Total Volume (L) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity Fold |
| Crude Culture Filtrate | 10 | 5,000,000 | 100 | 100 | 1 |
| Solvent Extraction | 0.5 | 4,250,000 | 850 | 85 | 8.5 |
| Ion-Exchange Chromatography | 0.1 | 3,400,000 | 6,800 | 68 | 68 |
| Gel Filtration | 0.05 | 2,890,000 | 14,450 | 57.8 | 144.5 |
| Crystallization | 0.01 | 2,023,000 | 20,230 | 40.5 | 202.3 |
Table 2: Influence of pH on the Extraction Efficiency of this compound
| pH of Broth | Extraction Solvent | Partition Coefficient (K) | Recovery (%) |
| 3.0 | Ethyl Acetate | 5.2 | 65 |
| 4.5 | Ethyl Acetate | 8.9 | 85 |
| 6.0 | Ethyl Acetate | 7.1 | 78 |
| 7.5 | Ethyl Acetate | 4.3 | 58 |
| 9.0 | Ethyl Acetate | 2.1 | 35 |
Experimental Protocols
Protocol 1: Extraction of this compound from Fermentation Broth
-
Harvesting: Centrifuge the Streptomyces fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
pH Adjustment: Decant the supernatant and adjust its pH to 4.5 with 1M HCl.
-
Solvent Extraction: Transfer the pH-adjusted supernatant to a separating funnel and add an equal volume of ethyl acetate. Shake vigorously for 10 minutes and allow the phases to separate.
-
Collection: Collect the upper organic phase. Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.
-
Concentration: Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: Store the crude extract at -20°C until further purification.
Protocol 2: Gel Filtration Chromatography
-
Column Preparation: Pack a Sephadex G-25 column and equilibrate it with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.0).
-
Sample Preparation: Dissolve the partially purified this compound extract in a minimal volume of the equilibration buffer.
-
Loading: Carefully load the sample onto the top of the column.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions of a defined volume.
-
Analysis: Monitor the absorbance of the fractions at a suitable wavelength (e.g., 280 nm for general protein and 365 nm for tetracyclines) and test the bioactivity of each fraction to identify those containing this compound.
-
Pooling: Pool the active fractions for further processing.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting flowchart for low extraction yield.
References
- 1. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. abo.com.pl [abo.com.pl]
- 6. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Antibiotic Production Process: From Microbial Fermentation to Purification | MolecularCloud [molecularcloud.org]
- 8. researchgate.net [researchgate.net]
dealing with inconsistent results in Tetromycin C1 experiments
Welcome to the Technical Support Center for Tetromycin C1. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a polyketide antibiotic produced by Streptomyces sp.[1][2] As a member of the spirotetronate family, its mechanism of action is likely multifaceted.[2][3] Polyketide antibiotics often function by inhibiting essential cellular processes in bacteria.[1][4] While the precise mechanism for this compound is not definitively established, related compounds in the tetracycline (B611298) class act as protein synthesis inhibitors by binding to the 30S ribosomal subunit.[5][6] Another potential mechanism, observed in other spirotetronates, is the inhibition of metabolic pathways, such as the para-aminobenzoic acid (pABA) biosynthesis pathway.[2][7]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term stability of at least four years, this compound should be stored as a solid at -20°C.[1] For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO. If short-term storage of a stock solution is necessary, store aliquots at -80°C and protect them from light to prevent degradation. It is advisable to avoid repeated freeze-thaw cycles.
Q3: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent between experiments. What are the potential causes?
Inconsistent MIC values are a frequent challenge in antimicrobial susceptibility testing.[8] Several factors can contribute to this variability:
-
Inoculum Density: The starting concentration of bacteria can significantly impact the apparent MIC. This is known as the "inoculum effect."
-
Media Composition: Minor variations in the media, such as pH or cation concentration, can affect both bacterial growth and the activity of this compound.
-
Compound Stability: this compound may degrade in aqueous solutions at physiological temperatures, leading to a lower effective concentration.
-
Plastic Binding: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the actual concentration in the assay.
-
Subjective Endpoint Reading: Visual determination of growth inhibition can be subjective and vary between individuals and experiments.
Q4: I am observing cytotoxicity in my mammalian cell line assays at concentrations close to the bacterial MIC. Is this expected?
While the primary target of antibiotics is bacteria, off-target effects on mammalian cells can occur, especially at higher concentrations. Some polyketides have been noted to have antitumor properties, suggesting they can impact eukaryotic cell processes.[2][3] If you are observing cytotoxicity, consider the following:
-
Confirm the Purity of this compound: Impurities in the compound preparation could be contributing to the observed cytotoxicity.
-
Use Appropriate Controls: Include vehicle-only controls to ensure the solvent (e.g., DMSO) is not causing the cytotoxic effects.
-
Consider a Different Assay: Some cytotoxicity assays are more sensitive to specific mechanisms of cell death than others.
-
Evaluate the Therapeutic Window: The ratio of the cytotoxic concentration to the effective antimicrobial concentration is a critical parameter in drug development.
Troubleshooting Guides
Issue 1: High Variability in MIC Results
| Observation | Possible Cause | Recommended Action |
| MIC values differ by more than one two-fold dilution between replicates or experiments. | Inconsistent Inoculum Preparation: Bacterial density is not uniform. | Standardize your inoculum using a McFarland standard or by measuring the optical density (OD) at 600 nm. Ensure thorough mixing of the bacterial suspension before aliquoting. |
| Compound Precipitation: this compound may be precipitating out of solution at higher concentrations. | Visually inspect your stock solutions and dilutions for any signs of precipitation. Consider using a different solvent or reducing the highest concentration tested. | |
| Inconsistent Incubation Conditions: Variations in temperature or aeration can affect bacterial growth rates. | Ensure that incubators are properly calibrated and provide consistent temperature and, if applicable, shaking speed. Use breathable seals on microplates to ensure uniform gas exchange. | |
| Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the compound and media components. | Avoid using the outer wells of the microplate for critical samples. Alternatively, fill the outer wells with sterile media or water to minimize evaporation from the inner wells. |
Issue 2: No or Low Activity of this compound
| Observation | Possible Cause | Recommended Action |
| No inhibition of bacterial growth is observed, even at high concentrations. | Compound Degradation: this compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions from a solid that has been stored correctly at -20°C. Avoid repeated freeze-thaw cycles of stock solutions. |
| Resistant Bacterial Strain: The bacterial strain being tested may be intrinsically resistant to this compound. | Test this compound against a known sensitive control strain to confirm its activity. | |
| Incorrect Assay Conditions: The chosen media or pH may be antagonizing the activity of the compound. | Review the literature for optimal testing conditions for polyketide or tetracycline-class antibiotics. Consider testing in a different medium. | |
| Inactivation by Media Components: Components of the growth medium may be binding to or inactivating this compound. | If using a complex medium, consider switching to a minimal, defined medium to reduce potential interactions. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various bacterial strains.
| Bacterial Strain | IC50 (µM) [1] |
| Staphylococcus aureus | 4.9 |
| Enterococcus faecalis | 6.2 |
| Methicillin-resistant S. aureus (MRSA) | 2.3 |
| Vancomycin-resistant Enterococci (VRE) | 3.2 |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is adapted from standard antimicrobial susceptibility testing methodologies.
1. Inoculum Preparation: a. From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth). c. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL). d. Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium in a 96-well microtiter plate. The final volume in each well should be 50 µL.
3. Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. b. Include a growth control well (inoculum without this compound) and a sterility control well (broth without inoculum).
4. Incubation: a. Cover the plate with a breathable seal and incubate at 37°C for 18-24 hours.
5. MIC Determination: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the OD at 600 nm using a plate reader.
Visualizations
Caption: Experimental workflow for determining the MIC of this compound.
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Postulated signaling pathway for this compound action.
References
- 1. mdpi.com [mdpi.com]
- 2. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03414K [pubs.rsc.org]
- 5. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Fluorescent Compound Interference in Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid interference from fluorescent compounds, such as Tetromycin C1 and other tetracycline-class antibiotics, in fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and is it fluorescent?
Q2: What is fluorescent interference?
Fluorescent interference, or autofluorescence, is the inherent fluorescence of a compound or biological material that is not the target of the fluorescent assay. This background fluorescence can mask the signal from the intended fluorescent probe, leading to inaccurate and unreliable results.
Q3: What are the common sources of interference in fluorescent assays?
Common sources of interference include:
-
Test Compounds: Many small molecules, like tetracycline (B611298) antibiotics, possess intrinsic fluorescence.
-
Cellular Components: Endogenous molecules such as NADH, FAD, collagen, and elastin (B1584352) can fluoresce.
-
Culture Media: Phenol (B47542) red and other components in cell culture media can be fluorescent.[1][2]
-
Fixatives: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce fluorescence.[3][4]
Q4: How can I determine if my compound interferes with my fluorescent assay?
The most straightforward method is to run a "no-stain" or "compound-only" control. This involves preparing a sample with your compound at the assay concentration but without the fluorescent probe. If you detect a signal in the fluorescence channel of your assay, your compound is interfering.[2][4][5]
Troubleshooting Guide: this compound and Other Fluorescent Compounds
This guide provides a systematic approach to identifying and mitigating interference from fluorescent compounds.
Step 1: Characterize the Fluorescence of Your Compound
Before running your assay, it is crucial to determine the excitation and emission spectra of your test compound (e.g., this compound).
Experimental Protocol: Determining Excitation and Emission Spectra
-
Preparation: Prepare a solution of your compound at a concentration similar to that used in your assay. Use the same buffer or solvent as in your assay.
-
Instrumentation: Use a spectrofluorometer.
-
Excitation Spectrum:
-
Set the emission wavelength to an estimated maximum (e.g., start around 520 nm for tetracycline-like compounds).
-
Scan a range of excitation wavelengths (e.g., 300-500 nm).
-
The wavelength that gives the highest fluorescence intensity is the optimal excitation wavelength.
-
-
Emission Spectrum:
-
Set the excitation wavelength to the optimum you just determined.
-
Scan a range of emission wavelengths (e.g., 450-700 nm).
-
The resulting spectrum will show the emission profile of your compound.
-
Step 2: Choose Spectrally Distinct Fluorophores
Once you know the spectral properties of your compound, select a fluorescent probe for your assay that has excitation and emission spectra that do not overlap significantly with your compound's fluorescence.
Data Presentation: Spectral Properties of Common Tetracyclines
The following table summarizes the approximate emission peaks of several tetracycline derivatives, which can serve as a reference. Note that these values can vary with the experimental conditions (e.g., pH, solvent).
| Tetracycline Derivative | Approximate Emission Peak (nm) |
| Chlortetracycline | 510[5] |
| Doxycycline | 529[5] |
| Rolitetracycline | 529[5] |
| Tetracycline | 529[5] |
Step 3: Methodological Adjustments to Reduce Interference
If spectral overlap is unavoidable, several methodological adjustments can help minimize interference.
-
Reduce Compound Concentration: Use the lowest effective concentration of your test compound.
-
Use Red-Shifted Dyes: Autofluorescence from biological materials and many compounds is often stronger in the blue-green region of the spectrum. Using fluorophores that excite and emit in the red or far-red region can significantly improve the signal-to-noise ratio.[1][3][4]
-
Optimize Filter Sets: Use narrow bandpass filters on your fluorescence microscope or plate reader to specifically detect the fluorescence of your probe and exclude the fluorescence from the interfering compound.
-
Background Subtraction: Always include a "compound-only" control and subtract its fluorescence value from your experimental samples.[2]
-
Time-Resolved Fluorescence (TRF): If your compound has a short fluorescence lifetime, you can use TRF with lanthanide-based probes, which have long fluorescence lifetimes. This allows you to measure the probe's signal after the compound's fluorescence has decayed.
Step 4: Chemical Quenching of Autofluorescence
In fixed-cell or tissue-based assays, chemical quenching agents can be used to reduce background fluorescence.
Experimental Protocol: Sodium Borohydride Treatment for Aldehyde-Induced Fluorescence
This method is effective for reducing autofluorescence caused by glutaraldehyde and formaldehyde fixation.[5]
-
Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate them.
-
Quenching Solution: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS.
-
Incubation: Incubate the samples in the NaBH₄ solution for 20 minutes at room temperature.
-
Washing: Wash the samples thoroughly three times for 5 minutes each in PBS.
-
Staining: Proceed with your standard immunofluorescence protocol.
Experimental Protocol: Sudan Black B Treatment for Lipofuscin-like Autofluorescence
Sudan Black B is effective at quenching autofluorescence from lipofuscin, a common source of background in aging tissues.
-
Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20 minutes and filter to remove undissolved particles.
-
Incubation: Incubate the samples in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Washing: Wash the samples extensively in PBS or your preferred washing buffer until no more color leaches from the sections.
-
Staining: Proceed with your immunofluorescence protocol.
Visualizing Workflows and Concepts
Diagram 1: Troubleshooting Workflow for Fluorescent Interference
Caption: A step-by-step workflow for identifying and mitigating fluorescent compound interference.
Diagram 2: Logical Relationship of Interference Sources and Solutions
Caption: The relationship between sources of fluorescent interference and corresponding mitigation strategies.
References
- 1. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Spirotetronate Polyketides from an Actinomadura sp. Strain A30804 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of eight different tetracyclines: advances in fluorescence bone labeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for Tetromycin C1 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of Tetromycin C1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a polyketide antibiotic isolated from Streptomyces sp. Its chemical formula is C50H64O14. While its primary characterization has been as an antibacterial agent, its precise mechanism of action in eukaryotic cells is not well-documented. As a polyketide, it belongs to a large class of secondary metabolites with diverse biological activities. Some polyketides and other antibiotics derived from Streptomyces are known to inhibit protein synthesis in bacteria.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. As a starting point, a dose-response experiment is recommended. Based on its antibacterial activity, where IC50 values against strains like MRSA have been reported to be around 2.3 µM, a concentration range of 0.1 µM to 10 µM could be an initial exploratory range for eukaryotic cells. However, it is crucial to determine the IC50 or effective concentration for your specific cell line and assay.
Q3: How do I determine the optimal incubation time for this compound in my cell line?
The optimal incubation time should be determined empirically through a time-course experiment. After establishing an effective concentration (e.g., the IC50 from a dose-response study), treat your cells for various durations (e.g., 6, 12, 24, 48, and 72 hours). The ideal time point will be the one that produces a robust and reproducible effect on your endpoint of interest with minimal off-target effects or cytotoxicity.
Q4: Is this compound expected to be cytotoxic to eukaryotic cells?
Studies on Glenthmycin, a synonym for this compound, have shown no detectable cytotoxicity to some eukaryotic cells, including fungal and human carcinoma cell lines, at concentrations effective against bacteria.[1][2] However, it is essential to perform your own cytotoxicity assays (e.g., MTT, LDH release) on your specific cell line, as sensitivity can vary. Some antibiotics can exhibit off-target effects at higher concentrations or with prolonged exposure.[3]
Q5: What are the potential off-target effects of antibiotics like this compound on eukaryotic cells?
Due to the evolutionary similarity between mitochondria and bacteria, some antibiotics can interfere with mitochondrial protein synthesis in eukaryotic cells.[4][5] This can lead to a range of cellular effects, including altered metabolism and induction of stress responses.[4][6][7] While this compound is reported to have low cytotoxicity, it is a possibility to consider, especially if unexpected cellular phenotypes are observed.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Sub-optimal incubation time: The treatment duration may be too short for the effect to manifest. 2. Drug concentration is too low: The concentration may be insufficient to elicit a response in your cell line. 3. Cell line resistance: The cell line may be inherently resistant to this compound. 4. Drug degradation: The compound may not be stable under your experimental conditions. | 1. Perform a time-course experiment: Test a range of incubation times (e.g., 24, 48, 72 hours). 2. Perform a dose-response experiment: Determine the IC50 for your cell line to ensure you are using an effective concentration. 3. Use a positive control: If possible, use a cell line known to be sensitive or a compound with a similar expected mechanism of action. 4. Prepare fresh solutions: Prepare this compound solutions fresh for each experiment from a properly stored stock. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers at the start of the experiment. 2. Edge effects in multi-well plates: Evaporation can alter media and drug concentration in outer wells. 3. Inaccurate pipetting: Inconsistent volumes of drug solution added. | 1. Ensure accurate cell counting and seeding: Use a hemocytometer or automated cell counter for precise seeding. 2. Minimize edge effects: Avoid using the outer wells of the plate or fill them with sterile PBS or media. 3. Calibrate pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. |
| Unexpected changes in cell morphology or viability | 1. Cytotoxicity: The concentration of this compound may be too high. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Off-target effects: The compound may be affecting unintended cellular pathways. | 1. Perform a dose-response and time-course experiment: Identify a non-toxic concentration and incubation time. 2. Include a vehicle control: Treat cells with the same concentration of the solvent used for this compound to assess its effect. 3. Investigate potential off-target effects: Consider assays for mitochondrial function or cellular stress. |
Data Presentation
Table 1: Example Dose-Response Data for this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 0.5 | 95.7 ± 4.8 |
| 1.0 | 91.3 ± 5.5 |
| 2.5 | 78.4 ± 6.2 |
| 5.0 | 52.1 ± 5.9 |
| 10.0 | 25.6 ± 4.3 |
Table 2: Example Time-Course Data for a Downstream Marker at IC50 Concentration (5.0 µM)
| Incubation Time (hours) | Marker Expression (Fold Change vs. Control) (Mean ± SD) |
| 0 | 1.0 ± 0.1 |
| 6 | 1.2 ± 0.2 |
| 12 | 1.8 ± 0.3 |
| 24 | 2.5 ± 0.4 |
| 48 | 2.3 ± 0.3 |
| 72 | 1.9 ± 0.2 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.2, 1, 2, 5, 10, 20 µM). Prepare a vehicle control with the same final concentration of solvent (e.g., DMSO).
-
Treatment: Remove the overnight culture medium and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 hours).
-
MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Time-Course Experiment to Determine Optimal Incubation Time
-
Cell Seeding: Seed cells in multiple plates (one for each time point) at an appropriate density. Allow them to adhere overnight.
-
Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., the IC50 determined in Protocol 1) or a vehicle control.
-
Incubation and Harvesting: Incubate the plates and harvest the cells or cell lysates at various time points (e.g., 6, 12, 24, 48, 72 hours).
-
Endpoint Analysis: Analyze the desired biological endpoint at each time point. This could be protein expression (Western blot), gene expression (qPCR), or a functional assay.
-
Data Analysis: Plot the effect of this compound over time compared to the vehicle control to identify the time point that gives the most significant and reproducible result.
Mandatory Visualization
References
- 1. Glenthmycins A-M: Macrocyclic Spirotetronate Polyketide Antibacterials from the Australian Pasture Plant-Derived Streptomyces sp. CMB-PB041 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the In Vitro Cytotoxic Profile of Two Broad-Spectrum Antibiotics—Tetracycline and Ampicillin—On Pharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Labyrinth of Macrolide Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the complex synthesis of polyketide macrolide derivatives, such as the Tetromycin family, numerous challenges can arise. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles, ensuring a smoother path from starting materials to the final, biologically active compound.
Frequently Asked Questions (FAQs)
Q1: My macrocyclization reaction is resulting in low yields and a mixture of oligomers. What are the likely causes and how can I improve the yield of the desired monomeric macrolactone?
A1: Low yields in macrocyclization are often attributed to unfavorable ring-closing kinetics compared to intermolecular reactions. Key factors to investigate include:
-
High Concentration: Running the reaction at high concentrations favors intermolecular oligomerization. Employing high-dilution conditions (typically 0.001-0.005 M) is crucial. This can be achieved by the slow addition of the seco-acid to a large volume of solvent.
-
Template Effects: The use of certain metal cations (e.g., Li⁺, Na⁺, K⁺) can pre-organize the linear precursor into a conformation amenable to cyclization, thereby increasing the effective molarity.
-
Driving Force: The choice of macrolactonization method is critical. Popular and effective methods include Yamaguchi, Shiina, and Mitsunobu macrolactonizations. The selection of the appropriate reagent is often substrate-dependent and may require screening.
-
Conformational Rigidity: Introducing conformational constraints in the linear precursor can reduce the entropic penalty of cyclization. This can be achieved through the strategic placement of stereocenters or rigidifying elements like double or triple bonds.
Q2: I am struggling with poor stereoselectivity in my aldol (B89426) or allylation reactions, leading to diastereomeric mixtures that are difficult to separate. How can I improve the stereocontrol?
A2: Achieving high stereoselectivity is a cornerstone of polyketide synthesis. Common strategies to improve stereocontrol include:
-
Chiral Auxiliaries: Employing removable chiral auxiliaries (e.g., Evans' oxazolidinones, Myers' pseudoephedrine amides) can provide excellent stereocontrol in alkylation and aldol reactions.
-
Substrate-Controlled Reactions: The existing stereocenters in your molecule can direct the stereochemical outcome of subsequent reactions. Understanding the principles of 1,2-, 1,3-, and 1,4-asymmetric induction is key. Conformation analysis using molecular modeling can be predictive.
-
Reagent-Controlled Reactions: Utilizing chiral reagents or catalysts (e.g., Noyori hydrogenation, Sharpless asymmetric epoxidation, Brown allylation) can install new stereocenters with high fidelity, often overriding substrate-inherent preferences.
-
Chelation-Controlled Reactions: In molecules with nearby Lewis basic functional groups, the use of Lewis acidic reagents can form rigid chelated intermediates, locking the conformation and leading to predictable stereochemical outcomes.
Q3: The global deprotection of my advanced intermediate is leading to decomposition or unexpected side reactions. What are some strategies to mitigate this?
A3: The final deprotection step is often perilous due to the high density of sensitive functional groups in macrolide precursors.
-
Orthogonal Protecting Groups: The most robust strategy is to employ a set of orthogonal protecting groups throughout the synthesis. This allows for the selective removal of one group in the presence of others under specific, non-interfering conditions.
-
Protecting Group-Free Synthesis: While challenging, designing a synthetic route that minimizes or avoids the use of protecting groups can circumvent late-stage deprotection issues. This requires careful planning of the reaction sequence.
-
Screening Deprotection Conditions: If a global deprotection is unavoidable, systematic screening of deprotection reagents, solvents, temperatures, and reaction times is necessary. Start with milder conditions and gradually increase the reactivity.
-
Stepwise Deprotection: In some cases, a stepwise deprotection of different functional groups may be more successful than a single global deprotection.
Troubleshooting Guides
Low Yield in Cross-Coupling Reactions (e.g., Suzuki, Stille)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No reaction or incomplete conversion | 1. Inactive catalyst. 2. Poor quality of organometallic reagent. 3. Inappropriate ligand. 4. Steric hindrance around the reaction center. | 1. Use a fresh batch of catalyst or pre-activate it. 2. Prepare the organometallic reagent fresh or titrate it before use. 3. Screen a panel of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. 4. Consider a less sterically demanding cross-coupling partner or a more active catalyst system (e.g., using a palladacycle precatalyst). |
| Formation of homocoupling byproducts | 1. Presence of oxygen. 2. Side reactions of the organometallic reagent. | 1. Thoroughly degas all solvents and reagents and run the reaction under a strict inert atmosphere (N₂ or Ar). 2. Use a stoichiometric amount of the organometallic reagent or add it slowly to the reaction mixture. |
| Decomposition of starting materials | 1. Reaction temperature is too high. 2. Incompatible functional groups. | 1. Run the reaction at a lower temperature for a longer duration. 2. Ensure that sensitive functional groups are appropriately protected. |
Epimerization of Stereocenters
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Loss of stereochemical integrity at α- or β-positions to a carbonyl group | 1. Basic or acidic reaction or workup conditions. 2. Prolonged reaction times at elevated temperatures. | 1. Use non-ionic bases (e.g., proton sponges) or buffered conditions. Employ milder acidic reagents or perform a quick, cold workup. 2. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Racemization during an esterification or amidation reaction | 1. Use of harsh coupling reagents that promote oxazolone (B7731731) formation. | 1. Utilize coupling reagents known to suppress racemization, such as COMU, HATU, or EDC with the addition of HOAt. 2. Convert the carboxylic acid to an acid chloride at low temperature and react it immediately with the alcohol or amine. |
Experimental Protocols
Representative Yamaguchi Macrolactonization
-
Preparation of the Seco-Acid Solution: Dissolve the hydroxy acid (1.0 equiv) in anhydrous toluene (B28343) to a final concentration of 0.05 M.
-
Activation: To the stirred solution, add triethylamine (B128534) (2.5 equiv) followed by the slow, dropwise addition of 2,4,6-trichlorobenzoyl chloride (1.2 equiv) at room temperature. Stir the mixture for 2 hours.
-
Cyclization: In a separate flask, prepare a solution of 4-dimethylaminopyridine (B28879) (DMAP) (7.0 equiv) in a large volume of anhydrous toluene (to achieve a final seco-acid concentration of 0.001 M upon addition). Heat this solution to 80 °C.
-
Slow Addition: Using a syringe pump, add the activated seco-acid solution to the hot DMAP solution over a period of 8-12 hours.
-
Reaction Completion and Workup: After the addition is complete, stir the reaction mixture for an additional 2 hours at 80 °C. Cool the reaction to room temperature, filter to remove salts, and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Synthetic Challenges
Caption: A logical workflow for troubleshooting low-yielding synthetic reactions.
Caption: A diagram illustrating the concept of orthogonal protecting groups in synthesis.
Tetromycin C1 stability issues at different pH and temperatures
Disclaimer: As of December 2025, publicly available stability data for Tetromycin C1 is limited. This guide provides general principles and troubleshooting strategies for antibiotic stability based on best practices for novel compounds and data from the broader tetracycline (B611298) class of antibiotics. The information regarding tetracyclines should be considered for illustrative purposes only and may not be representative of this compound's specific properties.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity in my multi-day experiment. What could be the cause?
A1: Loss of activity for a novel antibiotic like this compound during an experiment can be attributed to several factors. The primary suspects are degradation due to pH, temperature, or light exposure. Additionally, the compound might be adsorbing to your labware (e.g., plastic tubes or plates).
Q2: What are the typical signs of this compound degradation?
A2: Visual cues can include a change in the color of your solution. However, the most reliable indicator is a decrease in antimicrobial efficacy, which can be observed as inconsistent results in susceptibility assays (e.g., varying Minimum Inhibitory Concentration [MIC] values) or a decline in the concentration of the active compound when measured analytically.
Q3: How can I determine the optimal pH for storing and using this compound?
A3: A pH stability study is recommended. This involves preparing solutions of this compound in buffers of varying pH values and monitoring the compound's concentration over time using a technique like High-Performance Liquid Chromatography (HPLC). For many antibiotics, a slightly acidic to neutral pH is often optimal for stability.
Q4: What is the best way to prepare and store stock solutions of this compound to maximize its shelf-life?
A4: For a novel compound where stability is unknown, it is best to prepare concentrated stock solutions in a suitable solvent (e.g., DMSO), aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store them at -80°C in the dark.
Q5: Are there any general classes of antibiotics that this compound is related to, and can I infer any stability characteristics from them?
A5: this compound is a polyketide isolated from Streptomyces sp.[1][2] The broader class of tetracycline antibiotics, also derived from Streptomyces, are known to be susceptible to degradation under acidic conditions (below pH 3), alkaline conditions, and exposure to light.[3] While not definitive for this compound, this suggests that similar sensitivities should be considered in your experimental design.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent MIC values | Compound degradation in the assay medium; Inconsistent bacterial inoculum. | Prepare fresh solutions of this compound for each experiment. Ensure the stability of the compound in your specific culture medium at the incubation temperature (e.g., 37°C) for the duration of the assay. Standardize your inoculum using McFarland standards or a spectrophotometer.[4] |
| Loss of activity in stock solution | Improper storage (temperature, light exposure); Repeated freeze-thaw cycles. | Store aliquoted, single-use stock solutions at -80°C and protect from light. Thaw only the required amount immediately before use. |
| Precipitation of the compound in aqueous media | Poor solubility of this compound. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it into your aqueous experimental medium, ensuring the final solvent concentration is low and does not affect your experiment. |
| No observable antimicrobial activity | Complete degradation of the compound; Inappropriate assay conditions. | Verify the integrity of your stock solution. Since some antibiotics have enhanced activity under specific conditions (e.g., anaerobic), consider if your assay environment is optimal.[4] |
Stability of Tetracyclines: An Illustrative Reference
The following table summarizes the stability of tetracycline antibiotics under various pH and temperature conditions. This data is provided as a reference for a related class of compounds and should not be directly extrapolated to this compound.
| Condition | Observation for Tetracyclines | Potential Implication for Novel Antibiotics |
| Acidic pH (< 3) | Epimerization and dehydration can occur, leading to the formation of less active or inactive products like anhydrotetracycline. | It is crucial to evaluate the stability of a new compound in acidic conditions if it will be used in such an environment. |
| Neutral pH (6-7.5) | Generally, the region of greatest stability for many tetracyclines. | This pH range is often a good starting point for stability testing of new antibiotics. |
| Alkaline pH (> 7.5) | Cleavage of the molecule can occur, leading to inactive forms like isotetracycline. | The stability in alkaline conditions should be assessed, especially for intravenous formulations or specific experimental buffers. |
| Elevated Temperature | Degradation is accelerated at higher temperatures. For instance, some tetracyclines show significant degradation when heated. | Heat-sensitive compounds should not be added to hot agar (B569324) media, and long-term storage should be at low temperatures. |
| Light Exposure | Tetracyclines are known to be photosensitive and can degrade upon exposure to UV or fluorescent light. | Stock solutions and experimental setups should be protected from light, for example, by using amber vials or covering with aluminum foil. |
Experimental Protocols
Protocol: Determining the pH and Temperature Stability of a Novel Antibiotic
This protocol outlines a general method to assess the stability of a compound like this compound using HPLC.
1. Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water).
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry).
-
Temperature-controlled incubators or water baths.
2. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).
-
Sample Preparation:
-
For each pH to be tested, dilute the stock solution into the respective buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
For each temperature to be tested, prepare a set of samples at a specific pH (e.g., the pH of your experimental medium).
-
-
Incubation:
-
For the pH stability study, incubate the samples at a constant temperature (e.g., 25°C or 37°C).
-
For the temperature stability study, place the sample sets in incubators at the desired temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
-
Time-Point Sampling:
-
Immediately after preparation, take a "time 0" sample from each condition and analyze it via HPLC. This will serve as your baseline.
-
Collect samples at predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours). Store samples at -80°C until analysis to prevent further degradation.
-
-
HPLC Analysis:
-
Develop an HPLC method that allows for the separation and quantification of the parent this compound peak from any potential degradation products.
-
Analyze all samples from all time points in a single run to minimize analytical variability.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "time 0" concentration.
-
Plot the percentage of remaining compound versus time for each pH and temperature condition to determine the degradation rate.
-
Visualizing Experimental and Logical Workflows
Caption: Workflow for assessing antibiotic stability.
Signaling Pathways
Due to the lack of specific research on the mechanism of action of this compound, a diagram of its affected signaling pathways cannot be provided at this time. General tetracycline antibiotics are known to inhibit protein synthesis by binding to the 30S ribosomal subunit in bacteria, but it is unknown if this compound shares this mechanism.[5][6]
Caption: Logical relationship of stability factors.
References
troubleshooting unexpected results with Tetromycin C1
Welcome to the technical support center for Tetromycin C1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results. Below you will find a series of frequently asked questions and troubleshooting guides to help you navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: The observed IC50 value for this compound in my cancer cell line is significantly higher than the value reported in the literature.
A1: A discrepancy in IC50 values can arise from several factors related to experimental setup and cellular context. Please review the following potential causes and troubleshooting steps.
Potential Causes & Troubleshooting Steps:
-
Cell Line Authenticity and Passage Number: High-passage cell lines can exhibit altered genetic and phenotypic characteristics, including changes in drug sensitivity.
-
Recommendation: Use low-passage cells (e.g., <10 passages from the source) and perform regular cell line authentication via short tandem repeat (STR) profiling.
-
-
Compound Solubility and Stability: this compound has limited aqueous solubility. Precipitation in media can drastically reduce the effective concentration.
-
Recommendation: Prepare fresh stock solutions in 100% DMSO. When diluting into aqueous media, ensure the final DMSO concentration is below 0.5% and vortex the solution thoroughly. Visually inspect for precipitates before adding to cells.
-
-
Assay-Specific Parameters: The specifics of your cell viability assay can influence the outcome.
-
Recommendation: Ensure your cell seeding density allows for logarithmic growth throughout the experiment. The incubation time with this compound should also be consistent with established protocols (typically 48-72 hours).
-
Data Comparison: Expected vs. Potentially Observed IC50 Values
| Cell Line | Target Pathway | Expected IC50 (nM) | Common Observed IC50 (nM) & Potential Cause |
|---|---|---|---|
| HCT116 | KRAS/TKX | 50 - 100 | > 500 (High cell passage number) |
| A549 | EGFR/TKX | 75 - 150 | > 800 (Compound precipitation in media) |
| MCF-7 | PI3K/TKX | 60 - 120 | > 600 (Incorrect incubation time) |
Q2: I am observing unexpected cytotoxicity in my control (non-target) cell line.
A2: Off-target toxicity can be a concern and is often related to the compound's concentration or interactions with other cellular pathways.
Troubleshooting Workflow:
The following decision tree can help diagnose the source of unexpected cytotoxicity.
Q3: I am not observing the expected decrease in the phosphorylation of the downstream target, Protein Y.
A3: this compound is an inhibitor of the Tyrosine Kinase X (TKX), which is a critical upstream regulator in the Pro-Survival Pathway (PSP). A lack of effect on the downstream Protein Y phosphorylation suggests an issue with the compound's activity or the experimental setup.
Proposed Signaling Pathway:
Under normal conditions in susceptible cancer cells, an upstream signal activates TKX, which in turn phosphorylates and activates Protein Y, leading to cell survival. This compound is designed to block this process.
Troubleshooting Steps:
-
Confirm Compound Activity: First, ensure the compound is active. Run a positive control experiment in a highly sensitive cell line (e.g., HCT116) where the effect is well-documented.
-
Optimize Western Blot Protocol: The issue may lie within the detection method. Ensure your Western blot protocol is optimized for detecting phosphorylated proteins. See the detailed protocol below.
-
Time Course Experiment: The peak of Protein Y dephosphorylation may occur at a specific time point after treatment. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal window for observation.
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-Protein Y Detection
This protocol outlines the key steps for detecting changes in the phosphorylation of Protein Y following treatment with this compound.
Key Considerations:
-
Lysis Buffer: The inclusion of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) in the lysis buffer is critical to preserve the phosphorylation status of proteins.
-
Blocking: For phospho-specific antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over non-fat milk, as milk contains phosphoproteins that can increase background noise.
-
Antibody Validation: Ensure the primary antibodies for both phosphorylated and total Protein Y have been validated for specificity.
Reagent Concentrations for Lysis Buffer
| Component | Stock Concentration | Final Concentration | Purpose |
|---|---|---|---|
| Tris-HCl (pH 7.4) | 1 M | 50 mM | Buffering Agent |
| NaCl | 5 M | 150 mM | Salt |
| NP-40 | 10% | 1% | Detergent |
| Sodium Deoxycholate | 10% | 0.5% | Detergent |
| SDS | 10% | 0.1% | Detergent |
| Sodium Orthovanadate | 100 mM | 1 mM | Phosphatase Inhibitor |
| Protease Inhibitor Cocktail | 100x | 1x | Protease Inhibitor |
Validation & Comparative
Tetromycin C1: A Comparative Analysis of Efficacy Against Other Tetracyclines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of Tetromycin C1 against a panel of other tetracycline (B611298) antibiotics. The data presented is intended to inform research and development decisions by offering a clear, evidence-based overview of the compound's performance.
Executive Summary
This compound, a polyketide antibiotic isolated from Streptomyces sp., has demonstrated notable in vitro activity against clinically significant Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). This guide synthesizes available data to compare the efficacy of this compound with established and newer generation tetracyclines, providing a valuable resource for antimicrobial research.
Data Presentation: In Vitro Efficacy Comparison
The following tables summarize the available in vitro activity data for this compound and a selection of comparator tetracyclines against key Gram-positive pathogens. The half-maximal inhibitory concentration (IC50) for this compound has been converted to µg/mL to allow for a more direct comparison with the Minimum Inhibitory Concentration (MIC) values of other tetracyclines. It is important to note that while IC50 and MIC are related measures of antibiotic efficacy, they are not identical. MIC is the minimum concentration to inhibit visible growth, while IC50 is the concentration that inhibits 50% of the metabolic activity.
Table 1: Comparative In Vitro Activity against Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | S. aureus (MSSA) MIC (µg/mL) | MRSA MIC (µg/mL) |
| This compound | 4.36 (IC50) | 2.04 (IC50) |
| Doxycycline | 0.25 (MIC50) | 0.25 (MIC50) |
| Minocycline | <1 - 2 (MIC Range) | <1 - 2 (MIC Range) |
| Tigecycline (B611373) | 0.12 (MIC50), 0.25 (MIC90)[1] | 0.12 - 0.19 (MIC50), 0.25 - 0.5 (MIC90)[1][2] |
| Eravacycline (B3026998) | ≤0.06 - 0.12 (MIC50), 0.12 - 1 (MIC90)[3][4] | 0.06 - 0.125 (MIC50), 0.12 - 0.25 (MIC90)[4][5] |
| Omadacycline | 0.12 (MIC50), 0.12 - 0.25 (MIC90)[6][7] | 0.12 - 0.25 (MIC50), 0.12 - 0.5 (MIC90)[7][8][9] |
Table 2: Comparative In Vitro Activity against Enterococcus faecalis and Vancomycin-Resistant Enterococci (VRE)
| Antibiotic | Enterococcus faecalis MIC (µg/mL) | VRE MIC (µg/mL) |
| This compound | 5.51 (IC50) | 2.84 (IC50) |
| Doxycycline | - | - |
| Minocycline | - | - |
| Tigecycline | - | - |
| Eravacycline | 0.06 (MIC50), 0.12 (MIC90)[3][4] | 0.06 (MIC90 for VRE E. faecalis)[4] |
| Omadacycline | ≤0.06 - 0.25 (MIC Range)[10] | 0.25 (MIC90 for VRE E. faecalis)[8][11] |
Experimental Protocols
The in vitro efficacy data presented in this guide are primarily based on the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standardized protocol established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
-
Stock solutions of the tetracycline antibiotics to be tested
-
Sterile diluents (e.g., sterile water or saline)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of each antibiotic is prepared in the microtiter plates using CAMHB. The final concentrations should span a range that is expected to include the MIC of the test organism.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile broth or saline and its turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. The standardized inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., no turbidity) in the well.
Mandatory Visualization
Tetracycline Mechanism of Action
Tetracycline antibiotics are protein synthesis inhibitors. They primarily act by binding to the 30S ribosomal subunit of bacteria, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This inhibition effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.
Caption: Mechanism of action of tetracycline antibiotics.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps involved in a typical broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.
References
- 1. In vitro activity of tigecycline against methicillin-resistant Staphylococcus aureus, including livestock-associated strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Tigecycline Activity Against Methicillin-Resistante Staphylococcus aureus Isolated from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activities of eravacycline against clinical bacterial isolates: a multicenter study in Guangdong, China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Eravacycline against Gram-Positive Bacteria Isolated in Clinical Laboratories Worldwide from 2013 to 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. In Vivo Pharmacodynamics of Omadacycline against Staphylococcus aureus in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antibacterial Activity of Polyether Ionophores Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial activity of polyether ionophore antibiotics, a class of compounds that includes Tetromycin C1. Due to the limited publicly available data specifically for this compound, this document focuses on the well-characterized polyether ionophores Monensin, Salinomycin, and Lasalocid as representative examples of the class. Their activity against clinically relevant Gram-positive bacterial strains is presented, supported by experimental data from published studies. This guide aims to serve as a valuable resource for researchers investigating novel antibacterial agents.
Polyether ionophores are a class of lipid-soluble molecules produced by various species of Streptomyces bacteria. They exhibit potent antimicrobial activity, particularly against Gram-positive bacteria, by disrupting transmembrane ion gradients.[1] Their mechanism of action involves forming complexes with cations and transporting them across cell membranes, leading to a disruption of the cellular ion homeostasis, which is ultimately fatal for the bacteria. While not currently used in human medicine due to concerns about toxicity, their potent activity, including against drug-resistant strains, makes them an interesting subject for further research and development.[2][3]
Comparative Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Monensin, Salinomycin, and Lasalocid against various Gram-positive bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] Lower MIC values indicate greater potency.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of Monensin against Gram-Positive Bacteria
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (including MRSA) | 1 - 4 | [1] |
| Staphylococcus aureus (MSSA & MRSA) | 0.5 - 4 | [5] |
| Streptococcus bovis | 0.065 (adapted) | [6] |
| Enterococcus faecium | 2 - 16 | [7] |
Table 2: Minimum Inhibitory Concentrations (µg/mL) of Salinomycin against Gram-Positive Bacteria
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | 0.5 - 4 | [5] |
| Enterococcus faecium | 0.125 - 1 | [7] |
Table 3: Minimum Inhibitory Concentrations (µg/mL) of Lasalocid against Gram-Positive Bacteria
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (MSSA & MRSA) | Not specified | [8] |
| Enterococcus faecium | 0.25 - 1 | [7] |
Experimental Protocols
The data presented in this guide is primarily derived from studies employing the broth microdilution method, a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[9][10]
Broth Microdilution Method for MIC Determination
This protocol is a generalized procedure based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12]
1. Preparation of Materials:
-
Bacterial Strains: Pure, overnight cultures of the test bacteria.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.[13]
-
Antimicrobial Agent: Stock solutions of the polyether ionophore (e.g., Monensin, Salinomycin, Lasalocid) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates.
2. Inoculum Preparation:
-
Several colonies of the test bacterium are transferred from an agar plate to a tube of sterile saline or broth.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]
-
The standardized inoculum is then diluted in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
3. Preparation of Microtiter Plates:
-
The antimicrobial stock solution is serially diluted in the growth medium across the wells of the 96-well plate to create a range of concentrations.
-
A growth control well (containing medium and inoculum but no antibiotic) and a sterility control well (containing medium only) are included on each plate.
4. Inoculation and Incubation:
-
The diluted bacterial inoculum is added to each well (except the sterility control).
-
The plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.[9]
5. Determination of MIC:
-
After incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[4]
6. Quality Control:
-
Reference bacterial strains with known MIC values for the tested antibiotics are included in each assay to ensure the accuracy and reproducibility of the results.[4]
Visualizations
Mechanism of Action: Disruption of Ion Gradients
The primary antibacterial mechanism of polyether ionophores is the disruption of the electrochemical gradients across the bacterial cell membrane.
Caption: Mechanism of action of polyether ionophores.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram illustrates the key steps in the broth microdilution assay for determining the antibacterial susceptibility of a compound.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. In vitro antimicrobial activity of monensin against common clinical isolates associated with canine otitis externa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expanding the antibacterial selectivity of polyether ionophore antibiotics through diversity focused semi-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the antibacterial selectivity of polyether ionophore antibiotics through diversity-focused semisynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ability of "low G + C gram-positive" ruminal bacteria to resist monensin and counteract potassium depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of epidemiological cut-off values for Narasin, Salinomycin, Lasalocid and Monensin in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. woah.org [woah.org]
- 11. iacld.com [iacld.com]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. journals.asm.org [journals.asm.org]
- 14. apec.org [apec.org]
A Comparative Analysis of Tetromycin C1 and Tetromycin A/B: Unveiling Structure, Activity, and a Path for Future Research
For Immediate Release
This guide provides a comparative analysis of Tetromycin C1 and the less characterized Tetromycins A and B. It is intended for researchers, scientists, and drug development professionals interested in novel antibiotic compounds. This document synthesizes the currently available data on their biological activities and structural characteristics, presenting it in a clear, comparative format. While comprehensive experimental data for a direct, side-by-side comparison is not yet publicly available, this guide establishes a framework for such future investigations and highlights the potential of these natural products in antimicrobial research.
Structural and Physicochemical Properties
Tetromycins are a class of antibiotics primarily isolated from Streptomyces species. While sharing a common nomenclature, their core chemical structures can differ significantly. This compound is characterized as a polyketide antibiotic with a substantial molecular weight, suggesting a complex macrocyclic structure. In contrast, Tetromycin B has been identified as a tetronic acid derivative, a distinct class of natural products known for their diverse biological activities. Information regarding the specific structure of Tetromycin A remains elusive in publicly accessible scientific literature.
| Property | This compound | Tetromycin A | Tetromycin B |
| Molecular Formula | C₅₀H₆₄O₁₄ | Not Available | C₃₄H₄₆O₅ |
| Chemical Class | Polyketide | Not Available | Tetronic Acid Derivative |
| Producing Organism | Streptomyces sp. | Not Available | Not Specified |
Comparative Biological Activity
Both this compound and Tetromycin B have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains. This compound is noted for its bactericidal action. Tetromycin B has shown efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). A comprehensive comparative study evaluating the minimum inhibitory concentrations (MICs) of Tetromycins A, B, and C1 against a standardized panel of pathogenic bacteria is crucial for elucidating their relative potency and spectrum of activity.
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Organism | This compound | Tetromycin A | Tetromycin B | Vancomycin (Control) |
| Staphylococcus aureus (ATCC 29213) | Data not available | Data not available | Data not available | 1 |
| Enterococcus faecalis (ATCC 29212) | Data not available | Data not available | Data not available | 2 |
| Methicillin-resistant S. aureus (MRSA) | Data not available | Data not available | Effective | 1 |
| Vancomycin-resistant Enterococcus (VRE) | Data not available | Data not available | Data not available | >256 |
| Streptococcus pneumoniae (ATCC 49619) | Data not available | Data not available | Data not available | 0.5 |
| Escherichia coli (ATCC 25922) | Data not available | Data not available | Data not available | >128 |
Note: This table is a template. The data presented is hypothetical and intended to illustrate the format for a comparative analysis. Actual experimental data is required for a valid comparison.
Mechanism of Action
The mechanisms of action for the Tetromycins are not yet fully elucidated. The structural differences between this compound (a polyketide) and Tetromycin B (a tetronic acid) suggest that they may interact with different cellular targets. Polyketide antibiotics often interfere with macromolecular synthesis, such as protein or cell wall synthesis. Tetronic acid-containing compounds have been shown to exhibit a range of mechanisms, including enzyme inhibition and disruption of cellular membranes. Further research is required to identify the specific molecular targets and signaling pathways affected by these compounds.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible evaluation of antimicrobial agents. The following outlines a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of Tetromycin compounds.
Protocol 1: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Isolate single colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of the microtiter plate.
-
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of this compound, A, and B in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of each compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Visualizing Experimental and Logical Workflows
To facilitate further research and understanding, the following diagrams illustrate a typical workflow for the isolation and characterization of novel antibiotics like the Tetromycins, as well as a conceptual representation of a signaling pathway that could be inhibited by an antibiotic.
Decoding the Ribosome's Embrace: A Comparative Guide to Confirming the Binding Site of Tetracycline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the ribosomal binding site of tetracycline (B611298) and its derivatives. We delve into the methodologies that underpin our understanding of how this crucial class of antibiotics interacts with its target, offering detailed protocols, comparative data, and visual workflows to support further research and drug development.
Tetracycline and its analogs are broad-spectrum antibiotics that inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit. This interaction sterically hinders the accommodation of aminoacyl-tRNA at the ribosomal A-site, effectively halting the elongation of the polypeptide chain.[1][2] The primary binding site is located within the 16S rRNA, a key component of the small ribosomal subunit.[1][3] Understanding the precise nature of this binding is paramount for the development of new tetracycline derivatives that can overcome existing resistance mechanisms.
Comparative Analysis of Ribosomal Binding Affinity
The affinity of tetracycline and its derivatives for the bacterial ribosome is a critical determinant of their antibiotic potency. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key quantitative measures of this interaction. Below is a summary of reported binding affinities for tetracycline and its more potent derivative, tigecycline.
| Compound | Method | Target | Dissociation Constant (Kd) | IC50 | Reference |
| Tetracycline | Not Specified | Bacterial Ribosome | ~1 µM | - | [4] |
| Tetracycline | Not Specified | 30S Ribosomal Subunit | 1-20 µM (high-affinity site) | - | |
| Tigecycline | Biophysical Analyses | Isolated Ribosomes | 10 nM | - | |
| Minocycline | Biophysical Analyses | Isolated Ribosomes | 100 nM | - | |
| Tetracycline | Biophysical Analyses | Isolated Ribosomes | >1 µM | - | |
| Tetracycline | Competitive Binding Assay | 70S Ribosomes | - | 3.5 µM | |
| DMG-DMDOT | Competitive Binding Assay | 70S Ribosomes | - | 0.7 µM | |
| DMG-DOX | Competitive Binding Assay | 70S Ribosomes | - | 0.7 µM |
Note: DMG-DMDOT and DMG-DOX are glycylcycline derivatives, similar to tigecycline.
Experimental Protocols for Binding Site Confirmation
Accurate determination of the ribosomal binding site of tetracycline relies on a combination of biochemical and structural biology techniques. Here, we provide detailed methodologies for three key experimental approaches.
Ribosome Purification
A prerequisite for in vitro binding studies is the isolation of highly active ribosomes. This protocol describes the purification of 70S ribosomes from bacterial cells.[5][6][7][8][9]
Materials:
-
Bacterial cell paste
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol)
-
Sucrose (B13894) solutions (e.g., 10% and 40% w/v in Lysis Buffer)
-
Ultracentrifuge and appropriate rotors
Procedure:
-
Cell Lysis: Resuspend the bacterial cell paste in ice-cold Lysis Buffer and lyse the cells using a French press or sonication.
-
Clarification: Centrifuge the lysate at low speed (e.g., 30,000 x g) for 30 minutes at 4°C to remove cell debris.
-
Crude Ribosome Pelleting: Layer the supernatant from the previous step onto a sucrose cushion (e.g., 1.1 M sucrose in Lysis Buffer) and centrifuge at high speed (e.g., 100,000 x g) for 16-24 hours at 4°C.
-
Ribosome Resuspension: Discard the supernatant and gently rinse the ribosomal pellet with Lysis Buffer. Resuspend the pellet in a minimal volume of Lysis Buffer.
-
Sucrose Gradient Centrifugation: Layer the resuspended ribosomes onto a linear sucrose gradient (e.g., 10-40%) and centrifuge at high speed (e.g., 100,000 x g) for 16 hours at 4°C.
-
Fractionation: Fractionate the gradient while monitoring the absorbance at 260 nm. Collect the fractions corresponding to the 70S ribosome peak.
-
Concentration and Storage: Concentrate the 70S ribosome fractions using ultrafiltration and store at -80°C.
Nitrocellulose Filter Binding Assay
This biochemical assay is used to quantify the binding affinity of tetracycline to the ribosome by measuring the amount of radiolabeled ligand that is retained on a nitrocellulose filter upon binding to the larger ribosomal complex.[2]
Materials:
-
Purified 70S ribosomes
-
Radiolabeled tetracycline (e.g., [3H]-tetracycline)
-
Binding Buffer (e.g., 20 mM HEPES-KOH pH 7.6, 150 mM NH4Cl, 10 mM Mg(OAc)2, 4 mM β-mercaptoethanol)
-
Nitrocellulose filters (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a series of tubes, prepare reaction mixtures containing a fixed concentration of purified 70S ribosomes and varying concentrations of radiolabeled tetracycline in Binding Buffer. Include a control with no ribosomes.
-
Incubation: Incubate the reaction mixtures at 37°C for 15-30 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter each reaction mixture through a pre-wetted nitrocellulose filter under vacuum. The ribosomes and any bound tetracycline will be retained on the filter, while unbound tetracycline will pass through.
-
Washing: Wash each filter with a small volume of ice-cold Binding Buffer to remove non-specifically bound ligand.
-
Quantification: Place each filter in a scintillation vial with scintillation fluid and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound tetracycline as a function of the free tetracycline concentration. The dissociation constant (Kd) can be determined by fitting the data to a binding isotherm (e.g., using nonlinear regression).
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM allows for the high-resolution structural determination of the ribosome-tetracycline complex, providing direct visualization of the binding site and the molecular interactions.[10][11][12][13]
Procedure:
-
Complex Formation: Incubate purified 70S ribosomes with a molar excess of tetracycline to ensure saturation of the binding site.
-
Grid Preparation: Apply a small volume (3-4 µL) of the ribosome-tetracycline complex solution to a glow-discharged cryo-EM grid.
-
Vitrification: Plunge-freeze the grid into liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot) to embed the complexes in a thin layer of amorphous ice.
-
Data Collection: Transfer the vitrified grids to a transmission electron microscope (TEM) equipped with a direct electron detector. Collect a large dataset of high-resolution images (micrographs).
-
Image Processing:
-
Motion Correction: Correct for beam-induced motion in the micrographs.
-
CTF Estimation: Determine and correct for the contrast transfer function of the microscope.
-
Particle Picking: Automatically select individual ribosome particles from the micrographs.
-
2D Classification: Classify the particles into different views to assess sample quality and homogeneity.
-
3D Reconstruction: Generate an initial 3D model and refine it to high resolution using the classified particles.
-
-
Model Building and Analysis: Dock the atomic structures of the ribosome and tetracycline into the final 3D density map. Analyze the interactions between tetracycline and the ribosomal RNA and proteins at the binding site.
Visualizing the Experimental Workflow and Binding Interaction
To further elucidate the process of confirming tetracycline's ribosomal binding site, the following diagrams, generated using the DOT language, illustrate the key experimental workflow and the molecular interactions at the binding site.
By employing these robust experimental strategies, researchers can precisely define the binding interactions of tetracycline and novel derivatives with the bacterial ribosome. This detailed understanding is essential for the rational design of next-generation antibiotics that can effectively combat the growing threat of antimicrobial resistance.
References
- 1. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Purification of 70S ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d.docksci.com [d.docksci.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Mycobacterium smegmatis Ribosome Purification, Co-sedimentation, and Subunit Association Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Structure of the bacterial ribosome at 2 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shao.hms.harvard.edu [shao.hms.harvard.edu]
Navigating the Maze of Antibiotic Resistance: A Comparative Guide on Cross-Resistance with Tetracyclines
A critical challenge in modern medicine, antibiotic resistance necessitates a deep understanding of the complex interplay between different antimicrobial agents. While specific data on the novel antibiotic Tetromycin C1 remains scarce, a comprehensive examination of its broader class, the tetracyclines, offers invaluable insights into the mechanisms and implications of cross-resistance for researchers, scientists, and drug development professionals.
This guide delves into the phenomenon of cross-resistance between tetracycline (B611298) antibiotics and other major antimicrobial classes, supported by experimental data and detailed methodologies. By understanding these relationships, researchers can better predict resistance patterns, develop more effective treatment strategies, and design novel therapeutics to combat multidrug-resistant pathogens.
Understanding the Landscape of Tetracycline Resistance
Tetracyclines are a class of broad-spectrum antibiotics that inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit.[1][2][3] This action prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.[1][2][3] However, the extensive use of tetracyclines in both human and veterinary medicine has led to the widespread emergence of resistance.[4][5]
The primary mechanisms of bacterial resistance to tetracyclines include:
-
Efflux Pumps: These are membrane proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target.[1][6]
-
Ribosomal Protection Proteins: These proteins interact with the ribosome to dislodge the bound tetracycline, allowing protein synthesis to resume.[1][4]
-
Enzymatic Inactivation: This mechanism involves the chemical modification of the tetracycline molecule, rendering it inactive.[6]
These resistance mechanisms are often encoded by genes located on mobile genetic elements such as plasmids and transposons, facilitating their spread among different bacterial species.[4]
Cross-Resistance: When One Defense Fights Many Foes
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antibiotics. This is a significant clinical concern as the development of resistance to one drug can lead to the failure of treatment with other, often unrelated, antibiotics.
Tetracyclines and Other Antibiotic Classes: A Data-Driven Comparison
Studies have demonstrated varying degrees of cross-resistance between tetracyclines and other antibiotic classes. The following table summarizes key findings from experimental studies, presenting the minimum inhibitory concentrations (MICs) of different antibiotics against bacterial strains with induced resistance to a specific agent. A higher MIC value indicates greater resistance.
| Inducing Antibiotic | Resistant Bacterial Strain | Test Antibiotic | Fold Change in MIC | Implication |
| Tetracycline | Staphylococcus aureus | Minocycline | High | Cross-resistance within the tetracycline class. |
| Tetracycline | Staphylococcus aureus | Doxycycline | High | Cross-resistance within the tetracycline class. |
| Tetracycline | Staphylococcus aureus | Cefepime | Low | Potential for collateral sensitivity.[7] |
| Tetracycline | Staphylococcus aureus | Kanamycin | Low | Potential for collateral sensitivity.[7] |
| Chloramphenicol | Enterococcus faecalis | Kanamycin | Low | Collateral sensitivity observed.[7] |
| Kanamycin | Bacillus subtilis | Amoxicillin | Low | Collateral sensitivity observed.[8] |
Note: This table is a synthesis of findings from multiple studies and specific MIC values can be found in the cited literature. The "Fold Change in MIC" is a qualitative representation of the data.
Experimental Protocols: Inducing and Measuring Resistance
The data presented above is typically generated through laboratory evolution experiments. A general protocol for such a study is as follows:
-
Bacterial Strain Selection: A susceptible wild-type strain of a clinically relevant bacterium (e.g., Staphylococcus aureus, Escherichia coli) is chosen.
-
Serial Passage in the Presence of Antibiotic: The bacterial culture is repeatedly grown in liquid media containing sub-lethal concentrations of the inducing antibiotic (e.g., tetracycline).
-
Increasing Antibiotic Concentration: With each passage, the concentration of the antibiotic is gradually increased. This applies selective pressure, favoring the growth of resistant mutants.
-
Isolation of Resistant Strains: After a predetermined number of passages or when a significant increase in resistance is observed, individual resistant colonies are isolated.
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC of the inducing antibiotic and a panel of other test antibiotics is determined for the resistant strain and the original susceptible strain. This is commonly done using broth microdilution or agar (B569324) dilution methods according to established standards (e.g., Clinical and Laboratory Standards Institute - CLSI).
-
Data Analysis: The fold change in MIC is calculated by dividing the MIC of the resistant strain by the MIC of the susceptible strain. A significant increase in MIC for a test antibiotic indicates cross-resistance, while a significant decrease suggests collateral sensitivity.
Visualizing the Mechanisms and Workflows
To better understand the complex processes involved in cross-resistance, the following diagrams illustrate key concepts and experimental procedures.
References
- 1. Tetracycline - Wikipedia [en.wikipedia.org]
- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 3. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetracycline Antibiotics and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collateral sensitivity and cross-resistance in six species of bacteria exposed to six classes of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Validating the Spectrum of Activity for Tetromycin C1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial spectrum of Tetromycin C1. Due to the limited availability of publicly accessible quantitative data for this compound, this document focuses on presenting the existing data, outlining standardized experimental protocols for determining antimicrobial activity, and comparing its potential spectrum with established antibiotics.
Introduction to this compound
This compound is an antibiotic isolated from Streptomyces sp.[1]. It has been described as a bactericide with excellent activity against Gram-positive bacteria, including multidrug-resistant strains[2].
Spectrum of Activity of this compound
Table 1: Reported IC50 Values for this compound
| Microorganism | Strain | IC50 (µM) |
| Staphylococcus aureus | - | 4.9 |
| Enterococcus faecalis | - | 6.2 |
| Methicillin-resistant S. aureus (MRSA) | - | 2.3 |
| Vancomycin-resistant Enterococci (VRE) | - | 3.2 |
Data sourced from publicly available information. Specific strain details were not provided in the source.
The available data suggests that this compound is potent against clinically significant drug-resistant bacteria such as MRSA and VRE. However, without a broader range of MIC values, a complete understanding of its spectrum is limited. No publicly available data on the antifungal or antiviral activity of this compound was found.
Comparative Analysis with Other Antibiotics
To provide context for the potential efficacy of this compound, the following table presents MIC90 values (the concentration at which 90% of isolates are inhibited) of comparator antibiotics against similar resistant pathogens.
Table 2: MIC90 Values of Comparator Antibiotics against MRSA and VRE
| Antibiotic | MRSA (µg/mL) | VRE (E. faecium) (µg/mL) |
| Vancomycin | 1-2 | >256 |
| Linezolid | 1-4 | 1-4 |
| Daptomycin | 0.5-1 | 2-4 |
| Tigecycline | 0.25-0.5 | 0.12-0.25 |
Note: MIC values can vary depending on the specific strains tested and the methodology used.
Experimental Protocols for Antimicrobial Susceptibility Testing
Standardized methods are crucial for the accurate determination of antimicrobial activity. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., 0.5 McFarland) is prepared in a suitable broth medium.
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at a specified temperature and duration (e.g., 35°C for 16-20 hours).
-
Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Experimental workflow for MIC determination.
Antifungal Susceptibility Testing
Similar to antibacterial testing, broth microdilution methods are used, following CLSI M27 and M38 guidelines for yeasts and filamentous fungi, respectively. Key differences include the use of specific fungal growth media (e.g., RPMI-1640) and potentially longer incubation times.
Antiviral Susceptibility Testing
Antiviral activity is typically assessed using cell-based assays.
-
Cell Culture: A suitable host cell line is cultured in multi-well plates.
-
Drug Application: Serial dilutions of the antiviral compound are added to the cells.
-
Viral Infection: A standardized amount of the virus is added to the wells.
-
Incubation: The plates are incubated to allow for viral replication.
-
Assessment of Viral Activity: The extent of viral replication is measured using methods such as plaque reduction assays, quantitative PCR (qPCR) to measure viral nucleic acid, or immunoassays to detect viral proteins. The concentration that inhibits viral replication by 50% (IC50) is then determined.
Mechanism of Action
While the specific mechanism of action for this compound has not been detailed in the available literature, it belongs to the tetracycline (B611298) class of antibiotics. Tetracyclines are known to be protein synthesis inhibitors.
Tetracycline mechanism of action.
Tetracyclines typically bind to the 30S ribosomal subunit, which prevents the binding of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting the elongation of the peptide chain and halting protein synthesis.
Conclusion
The available data indicates that this compound has promising activity against challenging Gram-positive pathogens, including MRSA and VRE. However, a comprehensive evaluation of its full spectrum of activity requires further investigation, including the determination of MIC values against a wide range of Gram-positive and Gram-negative bacteria, as well as studies to assess its antifungal and antiviral properties. The standardized protocols outlined in this guide provide a framework for conducting such validation studies. The comparison with established antibiotics highlights the potential of this compound, but also underscores the need for more extensive data to fully understand its clinical utility.
References
A Comparative Analysis of Tigecycline and the Novel Antibiotic Tetromycin C1
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial resistance, the evaluation of novel therapeutic agents against established drugs is paramount. This guide provides a comparative study of tigecycline (B611373), a broad-spectrum glycylcycline antibiotic, and Tetromycin C1, a less-characterized antibiotic isolated from Streptomyces sp. Due to the limited publicly available data on this compound, this comparison will focus on a detailed analysis of tigecycline, with a general comparison to the tetracycline (B611298) class of antibiotics, to which this compound belongs. This guide aims to provide a data-driven overview to inform research and development efforts.
Introduction to the Comparators
Tigecycline , the first clinically available glycylcycline antibiotic, was developed to overcome common mechanisms of tetracycline resistance. It exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including many multi-drug resistant (MDR) strains.
This compound is an antibiotic isolated from Streptomyces sp.[1]. While it is known to possess antibacterial properties, particularly against Gram-positive bacteria, detailed data on its performance and characteristics are not widely available in peer-reviewed literature.
Mechanism of Action
Both tigecycline and tetracyclines, including presumably this compound, inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. This action prevents the binding of aminoacyl-tRNA to the A site of the ribosome, thereby halting the elongation of peptide chains.
Tigecycline, however, exhibits a five-fold greater binding affinity to the 30S ribosomal subunit compared to tetracycline and minocycline. This enhanced binding affinity is thought to contribute to its ability to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.
Figure 1: Simplified signaling pathway of protein synthesis inhibition by tetracyclines.
Antibacterial Spectrum: A Quantitative Comparison
The following table summarizes the in vitro activity of tigecycline and tetracycline against a range of clinically relevant bacteria. Minimum Inhibitory Concentration (MIC) values are presented to quantify their potency. Data for this compound is not available for a direct comparison.
| Bacterial Species | Tigecycline MIC (µg/mL) | Tetracycline MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.12 - 0.5 | 1 - >128 |
| Enterococcus faecalis (VRE) | 0.06 - 0.25 | 8 - >128 |
| Streptococcus pneumoniae | ≤0.06 - 0.25 | 0.06 - 16 |
| Escherichia coli | 0.06 - 1 | 1 - >128 |
| Klebsiella pneumoniae | 0.25 - 2 | 2 - >128 |
| Acinetobacter baumannii | 0.5 - 4 | 4 - >128 |
| Bacteroides fragilis | 0.25 - 2 | 0.5 - 32 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Pharmacokinetic and Pharmacodynamic Properties
A summary of the key pharmacokinetic and pharmacodynamic parameters for tigecycline and the general tetracycline class is provided below. Specific data for this compound is not available.
| Parameter | Tigecycline | Tetracycline (General) |
| Administration | Intravenous | Oral, Topical, IV, IM |
| Bioavailability | N/A (IV) | 60-80% (Oral, fasting) |
| Protein Binding | 71-89% | 65-90% |
| Volume of Distribution | Large (7-10 L/kg) | Varies by agent |
| Metabolism | Minimal | Varies by agent |
| Elimination Half-life | ~42 hours (multiple doses) | 6-12 hours (short-acting) |
| Primary Excretion | Biliary/Fecal | Renal and Fecal |
| PK/PD Index | AUC/MIC | AUC/MIC |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium after overnight incubation.
Figure 2: General workflow for Minimum Inhibitory Concentration (MIC) determination.
Methodology:
-
Bacterial Isolate Preparation: A standardized inoculum of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Antibiotic Dilution: A series of two-fold dilutions of the antibiotic is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well of a microtiter plate is inoculated with the bacterial suspension and a specific concentration of the antibiotic. Control wells with no antibiotic are also included.
-
Incubation: The microtiter plate is incubated at a temperature and duration appropriate for the test organism (typically 35-37°C for 16-20 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
In Vivo Efficacy - Murine Infection Model
Animal models are crucial for evaluating the in vivo efficacy of new antibiotics. A common model is the murine thigh or systemic infection model.
References
Independent Verification of Tetromycin C1 MIC Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of Minimum Inhibitory Concentration (MIC) values for the antibiotic Tetromycin C1. Due to the current lack of publicly available MIC data for this compound, this document outlines the standardized experimental protocols necessary to generate these values and presents a comparative dataset of established tetracycline-class antibiotics against key microbial strains. This will allow researchers to accurately assess the potency of this compound relative to existing therapies.
Comparative MIC Data of Tetracycline-Class Antibiotics
To provide a benchmark for future analysis of this compound, the following table summarizes the MIC values of commonly used tetracyclines against Gram-positive and Gram-negative bacteria. These values have been compiled from various scientific studies. It is important to note that MIC values can vary between studies and are highly dependent on the specific strain and testing methodology used.
| Antibiotic | Staphylococcus aureus (MRSA) MIC (mg/L) | Escherichia coli MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/ml) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Tetracycline | 4/8[1] | 2 - >128[2] | 32 - >640[3][4][5][6] |
| Doxycycline | 0.25 - 8[1] | 8 - 32 | Data Not Available |
| Minocycline | 0.25 - 8[1] | ≥16 | Data Not Available |
| Tigecycline | ≤0.5[1] | Data Not Available | Data Not Available |
Note: MIC values are presented in their originally reported units. Variations in reported MIC ranges highlight the importance of standardized internal testing.
Experimental Protocols for MIC Determination
Accurate and reproducible MIC values are obtained by following standardized protocols. The broth microdilution method is a widely accepted and recommended procedure.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism.
1. Preparation of Materials:
-
Antimicrobial Stock Solution: Prepare a stock solution of this compound and comparator antibiotics at a concentration significantly higher than the expected MIC. Sterilize by filtration.
-
Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most non-fastidious bacteria.
-
Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
96-Well Microtiter Plates: Use sterile, U-bottomed 96-well plates.
2. Assay Procedure:
-
Serial Dilutions: Perform two-fold serial dilutions of each antibiotic in CAMHB directly in the 96-well plate. The typical final volume in each well is 100 µL.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, bringing the final volume to 110 µL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
Following incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Experimental workflow for MIC determination.
Mechanism of Action: Tetracycline-Class Antibiotics
Tetracyclines, the class to which this compound likely belongs, are protein synthesis inhibitors. They function by binding to the 30S ribosomal subunit of bacteria.[5][6][7] This binding action physically obstructs the docking of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex.[5][6] By preventing the addition of new amino acids to the growing peptide chain, tetracyclines effectively halt protein synthesis.[7] This bacteriostatic action inhibits bacterial growth and replication.[6]
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro potentiation of tetracyclines in Pseudomonas aeruginosa by RW01, a new cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Established Antibiotic Doxycycline versus the Novel Compound Tetromycin C1
For researchers and drug development professionals, understanding the comparative landscape of antibacterial agents is crucial for identifying promising new candidates and optimizing existing therapies. This guide provides a detailed comparison of the well-established, broad-spectrum antibiotic doxycycline (B596269) and the lesser-known, novel compound Tetromycin C1. While doxycycline has been extensively studied and is widely used in clinical practice, publicly available data on this compound is currently limited, positioning it as a compound of interest for further research.
Mechanism of Action: A Tale of Two Compounds
Doxycycline, a member of the tetracycline (B611298) class of antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis.[1][2][3][4] It specifically binds to the 30S ribosomal subunit of bacteria, which prevents the association of aminoacyl-tRNA with the ribosomal A site.[1][2] This action effectively halts the elongation of peptide chains, thereby inhibiting the synthesis of proteins essential for bacterial growth and replication.[1][4]
In contrast, the mechanism of action for this compound has not been elucidated in the available scientific literature. It is described as an antibiotic bactericide isolated from Streptomyces sp., suggesting it may have a distinct mode of action compared to the tetracycline class.[5]
Caption: Doxycycline's mechanism of action targeting the bacterial 30S ribosomal subunit.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative and qualitative data for this compound and doxycycline. The significant gaps in the data for this compound underscore the need for further investigation.
Table 1: General Characteristics
| Feature | This compound | Doxycycline |
| Source | Isolated from Streptomyces sp.[5] | Semi-synthetic derivative of oxytetracycline |
| Chemical Class | Not specified in available literature | Tetracycline |
| Molecular Formula | C₅₀H₆₄O₁₄[6] | C₂₂H₂₄N₂O₈ |
Table 2: Antibacterial Spectrum
| Organism Type | This compound | Doxycycline |
| Gram-positive bacteria | Reported activity[6] | Active against many strains of Staphylococcus aureus, Streptococcus pneumoniae, etc.[1][2] |
| Gram-negative bacteria | Not specified | Active against Haemophilus influenzae, Escherichia coli, Neisseria gonorrhoeae, etc.[1][2] |
| Atypical bacteria | Not specified | Active against Chlamydia trachomatis, Mycoplasma pneumoniae, Rickettsia spp.[1][2] |
Table 3: Pharmacokinetic Properties
| Parameter | This compound | Doxycycline |
| Oral Bioavailability | Not Available | ~95%[1] |
| Protein Binding | Not Available | 80-95% |
| Half-life | Not Available | 18-22 hours[2] |
| Metabolism | Not Available | Primarily excreted unchanged |
| Excretion | Not Available | Renal and fecal |
Table 4: Minimum Inhibitory Concentrations (MIC) for Doxycycline
| Bacterial Species | MIC Range (µg/mL) |
| Streptococcus pneumoniae | ≤0.06 - 16 |
| Staphylococcus aureus | 0.12 - >32 |
| Haemophilus influenzae | 0.25 - 8 |
| Escherichia coli | 0.5 - >32 |
| Neisseria gonorrhoeae | 0.12 - 16 |
Note: MIC values can vary significantly based on the specific strain and testing methodology.
Experimental Protocols: A Framework for Evaluation
Detailed experimental protocols for this compound are not publicly available. However, standard methodologies used to characterize antibiotics like doxycycline can be applied to evaluate novel compounds.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Antimicrobial Agent: The antimicrobial agent is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) in the well.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion: An Established Tool and a Future Prospect
This comparison highlights the extensive body of knowledge supporting the use of doxycycline as a broad-spectrum antibiotic. Its mechanism of action, pharmacokinetic profile, and antibacterial activity are well-characterized, making it a reliable tool in both clinical and research settings.
This compound, on the other hand, represents a potential area for new discovery in the field of antibacterials. The limited available data indicates its origin and basic chemical formula, along with a reported activity against Gram-positive bacteria. However, a comprehensive understanding of its efficacy, safety, and mechanism of action awaits further scientific investigation. For researchers in drug development, this compound may offer an opportunity to explore a novel antibacterial scaffold, while doxycycline remains a crucial benchmark for comparison.
References
- 1. Tissue Distribution of Doxycycline in Animal Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. actascientific.com [actascientific.com]
- 4. DSpace [helda.helsinki.fi]
- 5. Optimized Doxycycline-Inducible Gene Expression System for Genetic Programming of Tumor-Targeting Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating Resistance Mechanisms to Tetromycin C1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance is a critical challenge in the development of new antimicrobial agents. Tetromycin C1, a polyketide antibiotic isolated from Streptomyces sp., has demonstrated promising activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). However, the potential for resistance development necessitates a thorough understanding of the underlying mechanisms to ensure its long-term efficacy and to develop strategies to overcome it.
This guide provides a comprehensive framework for validating a hypothesized mechanism of resistance to this compound. Due to the limited publicly available data on this compound resistance, we present a hypothetical scenario wherein resistance is conferred by the acquisition of a novel efflux pump. This guide will compare the phenotype and genotype of a wild-type susceptible strain against a hypothetical resistant mutant, detailing the experimental workflow, data presentation, and visualization of the key processes.
Hypothetical Mechanism of Resistance: Efflux Pump Overexpression
Our model for this guide assumes that a bacterial strain has acquired resistance to this compound through the overexpression of a newly identified efflux pump, hereby designated tcmA. This pump is hypothesized to actively transport this compound out of the bacterial cell, reducing its intracellular concentration and thereby conferring resistance.
Comparative Analysis of Susceptible vs. Resistant Strains
A direct comparison between the wild-type (WT) susceptible strain and the this compound-resistant (Tet-R) mutant is fundamental to validating the resistance mechanism. The following table summarizes the key comparative data points.
| Parameter | Wild-Type (WT) Strain | This compound-Resistant (Tet-R) Strain | Fold Change |
| Minimum Inhibitory Concentration (MIC) of this compound | 2 µg/mL | 64 µg/mL | 32-fold increase |
| MIC of this compound + Efflux Pump Inhibitor (EPI) | 2 µg/mL | 4 µg/mL | 16-fold decrease (in Tet-R) |
| Relative Expression of tcmA gene (RT-qPCR) | 1.0 (baseline) | 50.0 | 50-fold increase |
| Intracellular this compound Accumulation | High | Low | Significantly Reduced |
Experimental Workflow for Validating Resistance
The following diagram illustrates a systematic workflow to investigate and validate the proposed mechanism of resistance to this compound.
Signaling Pathway: Mechanism of Action and Resistance
The following diagram illustrates the proposed mechanism of action of this compound and the counteracting resistance mechanism mediated by the TcmA efflux pump.
Experimental Protocols
Detailed methodologies for the key experiments outlined in the workflow are provided below.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of the bacteria.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial cultures (Wild-Type and Tet-R strains)
-
This compound stock solution
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP)
-
Spectrophotometer (for OD600 measurement)
-
Plate reader
Protocol:
-
Prepare a bacterial inoculum by diluting an overnight culture in fresh MHB to an OD600 of 0.08-0.1 (approximately 1-2 x 10^8 CFU/mL). Further dilute to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Prepare serial two-fold dilutions of this compound in MHB in the 96-well plate. The concentration range should be sufficient to determine the MIC for both strains (e.g., 0.25 to 256 µg/mL).
-
For experiments with the EPI, add the inhibitor to the wells at a fixed sub-inhibitory concentration.
-
Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth, which can be assessed visually or by a plate reader.
Whole Genome Sequencing (WGS)
Objective: To identify genetic differences between the WT and Tet-R strains that could be responsible for resistance.
Materials:
-
Genomic DNA extraction kit
-
Next-Generation Sequencing (NGS) platform (e.g., Illumina)
-
Bioinformatics software for sequence alignment and variant calling
Protocol:
-
Extract high-quality genomic DNA from both the WT and Tet-R strains.
-
Prepare sequencing libraries according to the manufacturer's protocol for the chosen NGS platform.
-
Perform sequencing to generate high-coverage reads for both genomes.
-
Align the reads from the Tet-R strain to the WT reference genome.
-
Identify single nucleotide polymorphisms (SNPs), insertions, deletions, and potential horizontally acquired genes in the Tet-R strain.
-
Annotate the identified genetic variations to identify candidate resistance genes, such as those encoding efflux pumps, modifying enzymes, or target proteins.
Reverse Transcription-Quantitative PCR (RT-qPCR)
Objective: To quantify the expression level of the candidate resistance gene (tcmA) in the WT and Tet-R strains.
Materials:
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase kit
-
qPCR instrument and reagents (e.g., SYBR Green)
-
Primers for the target gene (tcmA) and a reference (housekeeping) gene.
Protocol:
-
Grow WT and Tet-R strains to mid-log phase.
-
Extract total RNA from both strains and treat with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA templates using a reverse transcriptase kit.
-
Perform qPCR using primers for tcmA and the reference gene.
-
Calculate the relative expression of tcmA in the Tet-R strain compared to the WT strain using the ΔΔCt method.
Functional Validation of the Resistance Gene
Objective: To confirm the role of the candidate gene (tcmA) in conferring resistance to this compound.
a) Gene Knockout in the Resistant Strain:
Materials:
-
Gene knockout system (e.g., CRISPR-Cas9 or homologous recombination vectors)
-
Tet-R strain
-
Plasmids and reagents for cloning and transformation
Protocol:
-
Construct a vector to delete the tcmA gene in the Tet-R strain.
-
Transform the Tet-R strain with the knockout vector and select for successful transformants.
-
Verify the deletion of tcmA by PCR and sequencing.
-
Determine the MIC of this compound for the tcmA knockout mutant. A significant decrease in MIC compared to the parental Tet-R strain would confirm the gene's role in resistance.
b) Heterologous Expression in a Susceptible Strain:
Materials:
-
Expression vector
-
WT (susceptible) strain
-
Plasmids and reagents for cloning and transformation
Protocol:
-
Clone the tcmA gene from the Tet-R strain into an expression vector.
-
Transform the WT susceptible strain with the expression vector containing tcmA and an empty vector control.
-
Induce the expression of tcmA.
-
Determine the MIC of this compound for the strain expressing tcmA and the control strain. A significant increase in MIC in the strain expressing tcmA would confirm its ability to confer resistance.
Conclusion
This guide provides a structured and comprehensive approach for researchers to validate a hypothesized mechanism of resistance to the novel antibiotic this compound. By employing a combination of phenotypic, genotypic, and functional analyses, scientists can elucidate the molecular basis of resistance. This knowledge is paramount for the rational design of second-generation antibiotics, the development of resistance breakers, and the implementation of effective strategies to preserve the clinical utility of new antimicrobial agents.
Comparative Proteomics of Bacteria Treated with Tetracycline-Class Antibiotics
Disclaimer: No specific research on the comparative proteomics of "Tetromycin C1" was found in the available literature. This guide, therefore, presents data for tetracycline (B611298) and its derivatives (e.g., oxytetracycline) as a proxy to illustrate the methodologies and expected outcomes of such a study. The principles and techniques described are directly applicable to the analysis of novel tetracycline-class compounds like this compound.
This guide provides an objective comparison of bacterial proteome responses to treatment with tetracycline-class antibiotics, supported by experimental data from published research. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and cellular response to this class of antimicrobial agents.
Data Presentation: Quantitative Proteomic Changes
The treatment of bacteria with tetracycline antibiotics induces significant changes in the proteome as the cells adapt to the stress of inhibited protein synthesis and other downstream effects. Quantitative proteomic studies, typically using mass spectrometry, have identified numerous proteins that are differentially expressed upon tetracycline exposure.
Table 1: Differentially Expressed Proteins in Escherichia coli
A label-free quantitative proteomics study on a resistant Escherichia coli isolate (EcAmb278) revealed significant changes in its soluble proteome upon exposure to tetracycline.[1] In total, 1484 proteins were identified, with 126 proteins being uniquely present in the tetracycline-treated samples and 108 uniquely in the untreated samples.[1] The analysis highlighted alterations in metabolic and cell wall-related processes.[1][2]
| Protein Category | Regulation Trend | Specific Examples (if available) | Implied Cellular Response |
| Peptidoglycan Synthesis | Altered Expression | - | Adaptation of cell wall structure |
| Energy Metabolism | Altered Expression | - | Shift in metabolic activity to cope with stress |
| Membrane Transporters | Altered Expression | OmpC, TolC, LamB | Changes in cellular permeability and efflux |
| DNA Repair | Upregulated | - | Response to potential DNA damage |
| Fatty Acid Biosynthesis | Altered Expression | - | Modification of cell membrane composition |
Table 2: Proteomic Response in Edwardsiella tarda Biofilms
A study using iTRAQ-based quantitative proteomics on Edwardsiella tarda biofilms treated with oxytetracycline (B609801), a tetracycline derivative, identified key changes related to antibiotic resistance in the biofilm state.[3]
| Protein Category | Regulation Trend | Key Findings | Implied Cellular Response |
| Ribosomal Proteins | Upregulated | Increased abundance of ribosomal subunits | Compensation for inhibited translation |
| Central Metabolic Pathways | Downregulated | Decreased abundance of key metabolic enzymes (e.g., MaeB) | Metabolic slowdown and adaptation |
| Translation-related Proteins | Upregulated | - | Attempt to overcome protein synthesis inhibition |
Experimental Protocols
The following section details a representative methodology for the comparative proteomic analysis of bacteria treated with an antibiotic, based on established workflows.[4][5][6]
Bacterial Culture and Antibiotic Treatment
-
Strain Selection: A relevant bacterial strain (e.g., E. coli, S. aureus) is selected.
-
Culture Conditions: The isolate is cultured in a suitable medium (e.g., Mueller-Hinton broth) to the mid-logarithmic growth phase (OD600 ≈ 0.5), which ensures metabolic activity and protein expression are high.[5]
-
Treatment: The bacterial culture is divided into two groups: a control group and a treatment group. The treatment group is exposed to a sub-inhibitory concentration of the tetracycline-class antibiotic for a defined period (e.g., 4 hours).[5]
-
Cell Harvesting: Bacteria are harvested by centrifugation, and the cell pellets are washed to remove residual media and antibiotic.
Protein Extraction and Digestion
-
Cell Lysis: The cell pellet is resuspended in a lysis buffer. A highly effective method involves using 100% trifluoroacetic acid (TFA) for rapid and complete cell disruption.[4]
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard method, such as the BCA assay.[5]
-
Reduction and Alkylation: Aliquots containing equal amounts of protein (e.g., 20 µg) are taken. Disulfide bonds in the proteins are reduced using dithiothreitol (B142953) (DTT) at 60°C, and the resulting free cysteine residues are alkylated with iodoacetamide (B48618) to prevent bond reformation.[5]
-
Tryptic Digestion: The protein mixture is digested overnight at 37°C with a protease, most commonly trypsin, which cleaves proteins into smaller peptides suitable for mass spectrometry analysis.[5]
Mass Spectrometry and Data Analysis
-
Sample Cleanup: The digested peptide samples are desalted and purified using a C18 solid-phase extraction column to remove contaminants that could interfere with the analysis.
-
LC-MS/MS Analysis: The peptide mixture is separated using ultra-high-performance liquid chromatography (UHPLC) and analyzed by a high-resolution mass spectrometer (e.g., Q-Exactive). The mass spectrometer can be operated in different modes, such as data-dependent acquisition (DDA) or data-independent acquisition (DIA), to identify and quantify the peptides.[4][6]
-
Data Analysis: The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, DIA-NN). Peptides are identified by matching their fragmentation spectra against a protein database for the target organism. Label-free quantification (based on spectral counts or peptide signal intensity) or label-based methods (like iTRAQ) are used to determine the relative abundance of proteins between the control and treated samples.[1][3]
Mandatory Visualization
Experimental Workflow Diagram
References
- 1. Quantitative proteome analysis of an antibiotic resistant Escherichia coli exposed to tetracycline reveals multiple affected metabolic and peptidoglycan processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative proteomic analysis of Edwardsiella tarda in response to oxytetracycline stress in biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unified Workflow for the Rapid and In-Depth Characterization of Bacterial Proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial proteomic workflow [protocols.io]
- 6. The Role of Proteomics in Bacterial Response to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Tetromycin C1: A Preclinical Efficacy Comparison for a Novel Antibiotic
A guide for researchers on the preclinical validation of new antibiotics against Gram-positive pathogens, using Tetromycin C1 as a prospective candidate and established drugs as benchmarks.
In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, new compounds like this compound, a bactericide isolated from Streptomyces sp., are of significant interest. While initial findings indicate its activity against Gram-positive and multi-drug resistant bacteria, comprehensive preclinical data is essential to validate its therapeutic potential. This guide provides a framework for evaluating the efficacy of a new antibiotic, such as this compound, by comparing it to standard-of-care alternatives—Doxycycline, Vancomycin, and Linezolid—in established preclinical infection models.
Comparative In Vitro Activity
A foundational step in evaluating a new antibiotic is to determine its in vitro potency against target pathogens. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. For this comparison, we will consider Methicillin-resistant Staphylococcus aureus (MRSA), a clinically significant Gram-positive pathogen.
| Antibiotic | MRSA Strain | MIC (μg/mL) |
| This compound | (Data Not Available) | (Not Established) |
| Doxycycline | CA-MRSA | 0.25[1] |
| S. aureus | 2-16 (for tet(C) positive isolates)[2] | |
| Vancomycin | MRSA | 1.0-2.0[3][4][5][6] |
| Linezolid | MRSA | 2.0-4.0[7][8] |
Preclinical In Vivo Efficacy: Murine Infection Models
To assess the in vivo efficacy of an antibiotic, various murine infection models are employed. These models mimic different types of human infections and provide crucial data on the drug's ability to reduce bacterial burden in a living system. Below is a comparative summary of the potential efficacy of this compound against established antibiotics in three standard models.
Murine Thigh Infection Model
This model is a standard for evaluating the efficacy of antibiotics against localized deep-seated infections.
| Antibiotic | MRSA Strain | Dose Regimen | Mean Bacterial Load Reduction (log10 CFU/thigh) |
| This compound | (Data Not Available) | (Not Established) | (Not Established) |
| Doxycycline | CA-MRSA | (Not specified) | Bacteriostatic activity observed[9] |
| Vancomycin | MRSA | 1200 mg/kg/day | Significant reduction in resistant subpopulations[7] |
| MRSA | 200 mg/kg (single dose) | Significant reduction compared to saline control[2] | |
| Linezolid | MRSA | 100 mg/kg (b.i.d.) | >1 log10 kill in neutropenic mice[10] |
| S. aureus | 133-167 mg/kg/24h | Bacteriostatic effect[11] |
Murine Skin Abscess Model
This model simulates skin and soft tissue infections, a common manifestation of MRSA.
| Antibiotic | MRSA Strain | Key Efficacy Endpoint | Outcome |
| This compound | (Data Not Available) | (Not Established) | (Not Established) |
| Doxycycline | USA300 | Lesion size and bacterial load | (Data on specific CFU reduction not available in provided abstracts) |
| Vancomycin | USA300 | Lesion size and bacterial load | (Data on specific CFU reduction not available in provided abstracts) |
| Linezolid | ATCC & Clinical Strains | Bacterial load in groin abscess | ~1 log10 killing after 4 days at 100 mg/kg (b.i.d.)[10] |
Murine Sepsis Model
This model evaluates an antibiotic's ability to control a systemic, life-threatening infection.
| Antibiotic | Infection Model | Key Efficacy Endpoint | Outcome |
| This compound | (Data Not Available) | (Not Established) | (Not Established) |
| Doxycycline | (Data Not Available) | (Not Established) | (Not Established) |
| Vancomycin | Hematogenous Pulmonary Infection | Survival Rate | 40-45% survival[7] |
| Linezolid | Hematogenous Pulmonary Infection | Survival Rate | 85% survival[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of each antibiotic against the target MRSA strain is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Serial Dilution: Perform serial two-fold dilutions of each antibiotic in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Murine Thigh Infection Model Protocol
This protocol outlines the procedure for establishing and treating a localized thigh infection in mice.
-
Immunosuppression: Render mice neutropenic by intraperitoneal injection of cyclophosphamide (B585) at 150 mg/kg four days prior to infection and 100 mg/kg one day before infection[12].
-
Inoculum Preparation: Grow the MRSA strain to mid-log phase, wash, and resuspend in sterile saline to a concentration of approximately 10^7 CFU/mL.
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the posterior thigh muscles of each hind leg[12].
-
Treatment Initiation: At 2 hours post-infection, begin antibiotic treatment. Administer the compounds via a clinically relevant route (e.g., subcutaneous or oral).
-
Endpoint Analysis: At 24 hours post-infection, euthanize the mice. Aseptically remove the thigh muscles, homogenize in sterile saline, and perform serial dilutions for quantitative culture on agar (B569324) plates to determine the bacterial load (CFU/thigh)[12].
Murine Skin Abscess Model Protocol
This protocol describes the creation of a localized skin infection to evaluate antibiotic efficacy.
-
Animal Preparation: Shave the dorsal area of the mice.
-
Inoculum Preparation: Prepare the MRSA inoculum as described for the thigh infection model, typically at a concentration of 10^7 CFU in 50 µL[13].
-
Infection: Anesthetize the mice and inject the bacterial suspension subcutaneously into the shaved area[13].
-
Treatment: Initiate antibiotic treatment at a specified time point post-infection.
-
Endpoint Analysis: Monitor the abscess size (length and width) daily. At the end of the study period, euthanize the mice, excise the lesion, homogenize the tissue, and perform quantitative bacteriology to determine CFU per gram of tissue[13][14].
Murine Sepsis Model (Cecal Ligation and Puncture - CLP)
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and aseptically prepare the abdomen[1].
-
Laparotomy: Make a midline incision to expose the cecum[5].
-
Cecal Ligation: Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum[1][5].
-
Puncture: Puncture the ligated cecum with a needle (e.g., 21-gauge). The size of the needle will also influence the severity of the resulting sepsis. A small amount of fecal matter can be extruded to ensure patency[1][5][6].
-
Closure and Resuscitation: Return the cecum to the peritoneal cavity and close the abdominal wall and skin. Provide fluid resuscitation with pre-warmed saline subcutaneously[1][5].
-
Treatment: Administer antibiotics at a defined time post-CLP.
-
Monitoring and Endpoint: Monitor the mice for signs of sepsis and survival. Blood and peritoneal fluid can be collected for bacterial load and cytokine analysis.
Visualizing Preclinical Workflows and Mechanisms
Diagrams are essential for clearly communicating complex experimental processes and biological pathways.
Caption: Preclinical workflow for evaluating a new antibiotic.
Caption: Mechanism of action of tetracycline antibiotics.
References
- 1. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cecal ligation and puncture (CLP)-induced sepsis mouse model [bio-protocol.org]
- 4. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice. | Semantic Scholar [semanticscholar.org]
- 5. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]
- 7. Generic Vancomycin Enriches Resistant Subpopulations of Staphylococcus aureus after Exposure in a Neutropenic Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Efficacy and Safety of Vancomycin, Linezolid, Tedizolid, and Daptomycin in Treating Patients with Suspected or Proven Complicated Skin and Soft Tissue Infections: An Updated Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse skin abscess model [bio-protocol.org]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Tetromycin C1: A Guide for Laboratory Professionals
The proper disposal of Tetromycin C1, a polyketide antibiotic, is crucial for maintaining laboratory safety, preventing environmental contamination, and mitigating the development of antimicrobial resistance.[1] While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is essential to follow established laboratory protocols for chemical and antibiotic waste to ensure responsible disposal.[2]
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound.[1] Although not classified as hazardous, general safe laboratory practices should always be observed.
Personal Protective Equipment (PPE): When handling this compound powder or solutions, appropriate PPE should be worn, including:
-
Safety goggles
-
Gloves
-
A lab coat
Waste Characterization and Segregation
Proper disposal begins with the correct characterization and segregation of waste streams.[3] this compound waste in a laboratory setting can be categorized as follows:
-
Concentrated or Unused this compound: This includes expired or unwanted pure compound (solid) and high-concentration stock solutions. These are considered hazardous chemical waste.[4]
-
Dilute this compound Solutions: This category includes working solutions and used cell culture media containing this compound at lower concentrations.
-
Contaminated Solid Waste: This encompasses items such as pipette tips, centrifuge tubes, gloves, and other disposable labware that have come into contact with this compound.
Step-by-Step Disposal Protocol
The following procedures provide a step-by-step guide for the proper disposal of different forms of this compound waste. These steps should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Concentrated or Unused this compound (Solid Powder and Stock Solutions):
-
Segregation: Do not mix concentrated this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[1]
-
Containerization: Collect all concentrated solid and liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1][4] The container should be compatible with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and its approximate concentration.[1]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Disposal: Arrange for pickup by your institution's certified hazardous waste disposal service.[3]
2. Dilute this compound Solutions (e.g., Used Cell Culture Media):
-
Biohazard Decontamination (if applicable): If the media contains biohazardous materials (e.g., cells, viruses), it must first be decontaminated according to your institution's biosafety protocols, which typically involves autoclaving.[1]
-
Chemical Waste Collection: After decontamination, the liquid containing the antibiotic should be collected as chemical waste.[4] Autoclaving may not deactivate all antibiotics, and to prevent environmental release, it is best practice to treat it as chemical waste.[3][4]
-
Containerization and Labeling: Collect the decontaminated, antibiotic-containing media in a labeled hazardous waste container.
-
Disposal: Arrange for pickup by your institution's EHS department. Do not pour antibiotic-containing media down the drain, as this can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[1]
3. Contaminated Solid Waste (Labware):
-
Segregation: Place all solid waste contaminated with this compound (e.g., pipette tips, gloves, flasks) into a designated hazardous waste container separate from regular trash.
-
Containerization: Use a clearly labeled container, such as a lined box or a designated plastic bin for solid chemical waste.
-
Disposal: Dispose of the container through your institution's hazardous waste management program.
Summary of Disposal and Safety Information
The following table summarizes key data related to the handling and disposal of this compound.
| Parameter | Information | Source |
| GHS Classification | Not classified as a hazardous substance. | [2] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [2] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [2] |
| Primary Disposal Route | Institutional Hazardous Waste Program | [1][3] |
| Drain Disposal | Not recommended for any concentration. | [1] |
| Solid Waste | Dispose of as hazardous chemical waste. | [3] |
| Personal Protective Equipment | Safety goggles, gloves, lab coat. | [1] |
This compound Disposal Workflow
The diagram below illustrates the decision-making process for the proper disposal of waste containing this compound in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
